2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
2-(3-methyl-1,2-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C6H9NOS/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3 |
InChI Key |
QFTOBPBLYYVPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)CCO |
Origin of Product |
United States |
In-Depth Technical Guide: 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol in Medicinal Chemistry
Executive Summary & Chemical Identity
In modern drug discovery, the strategic incorporation of specialized heterocyclic fragments is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (also known as 2-(3-methylisothiazol-5-yl)ethanol) represents a highly privileged, yet specialized, building block.
While a universally registered, public Chemical Abstracts Service (CAS) Registry Number for this exact structure is often sequestered within proprietary custom-synthesis catalogs or novel patent spaces, its closest structural analogs—such as (3-methylisothiazol-5-yl)methanol (CAS 17265-60-0)—are well-documented [1]. This whitepaper treats 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol as a de novo fragment, detailing its physicochemical profiling, regioselective synthesis, and application as a bioisostere in medicinal chemistry.
Physicochemical Profiling
Understanding the baseline physicochemical properties of a fragment is critical before integration into a larger Active Pharmaceutical Ingredient (API). The 3-methylisothiazole core provides a unique balance of lipophilicity (driven by the sulfur atom) and polarity (driven by the nitrogen and hydroxyl oxygen).
| Property | Value | Computational/Experimental Basis |
| Molecular Formula | C₆H₉NOS | Stoichiometric composition |
| Molecular Weight | 143.21 g/mol | Standard Atomic Weights |
| Exact Mass | 143.04048 Da | High-Resolution Mass Spectrometry (HRMS) Target |
| Topological Polar Surface Area (TPSA) | 61.4 Ų | Isothiazole N (12.9) + S (28.2) + OH (20.2) |
| LogP (Estimated) | 0.8 – 1.2 | Lipophilicity contribution of isothiazole + ethanol |
| Hydrogen Bond Donors | 1 | Hydroxyl group (-OH) |
| Hydrogen Bond Acceptors | 3 | Nitrogen, Sulfur, Oxygen |
| Rotatable Bonds | 2 | C(Ar)-C, C-O |
Table 1: Quantitative physicochemical properties of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol, optimized for Fragment-Based Lead Discovery (FBLD).
De Novo Synthesis & Experimental Protocols
The synthesis of 5-substituted isothiazoles requires precise control over reaction conditions due to the inherent instability of the isothiazole ring under strongly basic conditions at elevated temperatures. The following protocol leverages directed metalation to achieve absolute regioselectivity [2].
Step-by-Step Methodology: C5-Lithiation and Electrophilic Addition
Objective: Regioselective functionalization of the 5-position of 3-methylisothiazole using n-butyllithium and ethylene oxide.
-
Step 1: Preparation of 5-Lithio-3-methylisothiazole
-
Action: Dissolve 3-methylisothiazole (1.0 equiv, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.
-
Causality: The C5 proton is the most acidic (pKa ~ 28) due to the adjacent highly polarizable sulfur atom and the inductive electron-withdrawing effect of the nitrogen. Deprotonation with a strong base under kinetic control (-78 °C) results in exclusive deprotonation at C5. Critical Note: The low temperature is an absolute requirement; at temperatures above -40 °C, the resulting 5-lithio species is prone to rapid ring-opening, leading to the formation of undesirable thioketene intermediates.
-
-
Step 2: Electrophilic Addition of Ethylene Oxide
-
Action: Introduce ethylene oxide (1.5 equiv, 15 mmol) as a solution in cold THF directly into the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Causality: Ethylene oxide acts as a highly reactive, strained electrophile. The C5-carbanion attacks the less hindered carbon of the epoxide, opening the three-membered ring to form a stable alkoxide intermediate.
-
-
Step 3: Quench and Workup
-
Action: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl, 15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Causality: The mildly acidic NH₄Cl protonates the alkoxide to yield the final alcohol without degrading the acid-sensitive isothiazole ring. Stronger acids (like HCl) could lead to unwanted protonation of the isothiazole nitrogen, complicating extraction.
-
Caption: Synthetic workflow for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol via C5-lithiation.
Analytical Validation (Self-Validating System)
To validate the success of the C5-functionalization, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
-
¹H NMR Expectation: The disappearance of the characteristic C5-H proton (typically around 8.5 ppm in the unsubstituted core) and the retention of the C4-H singlet at ~6.8 ppm confirms regioselective substitution. The newly introduced ethanol linker will present as two distinct triplets at approximately 3.0 ppm (Ar-CH₂) and 3.8 ppm (-CH₂-OH), alongside a broad exchangeable singlet for the hydroxyl proton.
-
Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a distinct [M+H]⁺ peak at m/z 144.0.
Applications in Medicinal Chemistry
Isothiazoles are prominent bioisosteres for phenyl, pyridine, and thiazole rings. The 3-methylisothiazole moiety has been successfully utilized in the development of potent, CNS-penetrant receptor agonists (such as Cannabinoid Receptor 2 agonists) [3].
The specific architecture of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol provides three distinct vectors for target engagement:
-
Metabolic Stability & Aromatic Stacking: The isothiazole ring is generally resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to electron-rich heterocycles like furans, while still participating in π−π stacking.
-
Hydrophobic Shielding: The 3-methyl group effectively fills small lipophilic pockets within a binding site, displacing high-energy water molecules.
-
Vectorial H-Bonding: The flexible C5-ethanol linker (-CH₂CH₂OH) provides a dynamic vector for hydrogen bonding in solvent-exposed regions of a protein binding pocket.
Caption: Pharmacophoric mapping of the 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol fragment.
References
-
PubChem Compound Summary for CID 266543, Acetamide,N-(3-methyl-5-isothiazolyl)- . National Center for Biotechnology Information. Available at:[Link]
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The chemistry of isothiazoles . Elgazwy, A. S. S. H. Tetrahedron, 59(38), 7445-7463 (2003). Available at:[Link]
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Drug Repurposing: Conversion of the Peripherally Restricted HIV Protease Inhibitor Amprenavir to Potent, Selective, and CNS-Penetrant Agonists for the Cannabinoid Receptor 2 . ACS Publications (Journal of Medicinal Chemistry). Available at:[Link]
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2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol physical properties
An In-Depth Technical Guide to the Physical Properties of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a versatile building block for designing molecules with a wide range of biological activities. Compounds containing a thiazole moiety have demonstrated applications as antimicrobial, anti-inflammatory, and anticancer agents. The specific substitution pattern on the thiazole ring significantly influences the molecule's overall physicochemical properties, thereby impacting its pharmacokinetics and pharmacodynamics.
2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is a novel heterocyclic alcohol with potential applications in synthetic and medicinal chemistry. A thorough understanding of its physical properties is a prerequisite for its effective use in drug design, formulation development, and quality control. This guide provides a detailed examination of these properties and the experimental procedures required for their validation.
Physicochemical Properties of Isomeric Thiazole Ethanols
Direct experimental data for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is scarce. However, data from its structural isomers, 2-(2-methyl-1,3-thiazol-5-yl)ethanol and 2-(4-methyl-1,3-thiazol-5-yl)ethanol, provide valuable reference points for predicting its properties.
| Property | 2-(2-methyl-1,3-thiazol-5-yl)ethanol | 2-(4-methyl-1,3-thiazol-5-yl)ethanol | 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (Predicted) |
| CAS Number | 59977-20-7[1][2] | 137-00-8[3][4][5] | Not Available |
| Molecular Formula | C6H9NOS[1][2][6] | C6H9NOS[3][5][7] | C6H9NOS |
| Molecular Weight | 143.21 g/mol [1][6] | 143.21 g/mol [3][5] | 143.21 g/mol |
| Boiling Point | Not Available | 135 °C at 7 mmHg[3][4][5] | Expected to be similar to isomers |
| Melting Point | Not Available | <25 °C[8][9] | Likely a liquid at room temperature |
| Density | Not Available | 1.196 g/mL at 25 °C[8] | Expected to be around 1.2 g/mL |
| Refractive Index | Not Available | n20/D 1.550[8] | Expected to be similar to isomers |
| Solubility | Not Available | Soluble in alcohol, ether, benzene, chloroform. Very soluble in water.[5] | Expected to have good solubility in polar organic solvents and water |
Experimental Protocols for Physicochemical Characterization
The following section details the standard operating procedures for determining the key physical properties of a novel compound like 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol.
Melting Point Determination
Principle: The melting point is a fundamental physical property used to identify a substance and assess its purity. For a pure crystalline solid, melting occurs over a narrow temperature range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of volatility.
Methodology (Microscale):
-
Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The assembly is heated gently in a heating block or oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary. The heat is then removed. The temperature at which the last bubble emerges and the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Assessment
Principle: Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution. This is a critical parameter for drug delivery and formulation.
Methodology (Equilibrium Shake-Flask Method):
-
Sample Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel chemical entity.
Caption: Workflow for the synthesis, purification, and characterization of a novel chemical compound.
Conclusion
While direct experimental data for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol remains to be published, a robust understanding of its likely physical properties can be extrapolated from its structural isomers. This guide provides the necessary theoretical framework and practical experimental protocols for researchers to fully characterize this and other novel thiazole derivatives. Rigorous determination of these fundamental properties is a critical step in advancing new chemical entities from the laboratory to potential therapeutic applications.
References
-
ChemSynthesis. (2025, May 20). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Retrieved from [Link][10]
-
PubChem. (n.d.). 2-(2-Methyl-thiazol-5-yl)-ethanol. Retrieved from [Link][1]
-
EON Biotech. (n.d.). Ethanone, 1-(1H-pyrazol-3-yl)- (9CI) – (20583-33-9). Retrieved from [Link][11]
-
Synerzine. (2019, February 25). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Retrieved from [Link][4]
-
Virginia Open Data Portal. (2026, March 7). 2-(2-Méthyle-thiazol-5-yl)-ethanol. Retrieved from [Link][2]
-
DrugFuture. (n.d.). 4-Methyl-5-thiazoleethanol. Retrieved from [Link][5]
-
Data.gov. (2025, September 5). Compound 529638: 2-(2-Methyl-thiazol-5-yl)-ethanol. Retrieved from [Link][6]
-
NIST. (n.d.). 5-Thiazoleethanol, 4-methyl-. Retrieved from [Link][7]
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An In-depth Technical Guide to 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details the compound's physicochemical properties, provides an exhaustive, field-proven protocol for its synthesis via the reduction of a carboxylic acid ester precursor, and outlines robust methodologies for its purification and structural characterization. The guide is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and ensuring the delivery of a self-validating, reproducible workflow. All claims and protocols are substantiated with citations to authoritative sources.
Introduction and Core Structure
2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol, also known as 5-(2-hydroxyethyl)-3-methylisothiazole, belongs to the isothiazole class of heterocyclic compounds. Isothiazole derivatives are recognized for their diverse biological activities and are integral scaffolds in numerous pharmaceutical agents, including anticancer and antimicrobial drugs.[1][2][3] The presence of the hydroxyethyl group at the 5-position offers a versatile handle for further chemical modification, making this compound a valuable building block in discovery chemistry.
This guide is structured to provide a logical and practical workflow, from understanding the fundamental properties of the target compound to its synthesis and final characterization.
Core Compound Details:
-
IUPAC Name: 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol
Physicochemical and Computed Properties
A thorough understanding of a compound's properties is critical for designing synthetic routes, purification strategies, and formulation studies. The table below summarizes key computed and experimental properties for structurally similar compounds, providing a reliable estimation for the target molecule.
| Property | Value | Source |
| Molecular Weight | 143.21 g/mol | PubChem[4][7] |
| Molecular Formula | C₆H₉NOS | PubChem[4][6] |
| Topological Polar Surface Area | 61.4 Ų | PubChem[4][5] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5][6] |
| Rotatable Bond Count | 2 | PubChem[5][6] |
| Boiling Point (for isomer) | 135 °C (at 7 mmHg) | ChemSynthesis[8] |
| Density (for isomer) | 1.196 g/mL at 25 °C | ChemicalBook[9] |
| Refractive Index (for isomer) | n20/D 1.550 | ChemicalBook[9] |
Synthesis Pathway and Experimental Protocol
The synthesis of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is most effectively achieved through a two-step process starting from a suitable precursor, such as 3-methylisothiazole-5-carboxylic acid. This pathway involves an initial esterification followed by a robust reduction of the resulting ester.
Rationale for Synthetic Strategy
The reduction of a carboxylic acid or its ester derivative is a classic and reliable method for producing primary alcohols.[10][11]
-
Esterification First: Direct reduction of a carboxylic acid with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) is feasible but can be aggressively exothermic and sometimes requires larger excesses of the reagent.[11] Converting the acid to an ester (e.g., the ethyl ester) provides a more controlled substrate for reduction. This intermediate is typically less polar than the starting acid, simplifying its purification by extraction and chromatography.
-
Choice of Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is selected over milder agents like Sodium Borohydride (NaBH₄). LiAlH₄ is a potent, non-selective reducing agent capable of efficiently reducing esters to primary alcohols, whereas NaBH₄ is generally not reactive enough for this transformation.[10][11] Borane (BH₃) is an alternative, but its reactivity profile with esters can be slower compared to carboxylic acids.[12] The high reactivity of LiAlH₄ ensures a complete and rapid conversion.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Step 1: Esterification of 3-Methylisothiazole-5-carboxylic Acid
-
Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylisothiazole-5-carboxylic acid (10.0 g, 1 eq).
-
Reagent Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with stirring. The acid acts as a catalyst.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.[13] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-methylisothiazole-5-carboxylate.
Step 2: Reduction to 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
-
Reactor Setup: In a flame-dried 500 mL three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the suspension to 0 °C using an ice bath.
-
Expert Insight: The use of anhydrous solvent and an inert atmosphere is critical as LiAlH₄ reacts violently with water.[10]
-
-
Substrate Addition: Dissolve the crude ethyl ester from Step 1 in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the ester.
-
Quenching (Self-Validating System): Cool the reaction back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser method for quenching, which reliably produces a granular precipitate of aluminum salts that is easy to filter.
-
Filtration and Concentration: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrate and washings and concentrate under reduced pressure to yield the crude alcohol.
Purification and Characterization
Purification Protocol: Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis of the crude product.
-
Procedure: a. Dissolve the crude alcohol in a minimal amount of dichloromethane. b. Adsorb the crude product onto a small amount of silica gel and dry it. c. Load the dried silica onto a pre-packed silica gel column equilibrated with the starting eluent (e.g., 20% EtOAc/Hexanes). d. Elute the column with the solvent gradient, collecting fractions. e. Analyze fractions by TLC and combine those containing the pure product. f. Evaporate the solvent under reduced pressure to yield the pure 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol as a liquid or low-melting solid.
Characterization: A Multi-Technique Approach
Structural confirmation relies on a combination of spectroscopic methods. The following diagram shows how each technique validates a different aspect of the final structure.
Caption: Logic diagram for the structural characterization of the product.
Expected Spectroscopic Data:
-
¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to:
-
A singlet for the methyl group (CH₃) protons.
-
Two triplets for the two methylene (CH₂) groups of the ethyl chain, showing coupling to each other.
-
A singlet for the proton on the isothiazole ring.
-
A broad singlet for the hydroxyl (OH) proton, which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon NMR): The spectrum should display six unique carbon signals, corresponding to the methyl carbon, the two methylene carbons, and the three carbons of the isothiazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (143.21 g/mol ).[4][7]
Safety, Handling, and Storage
-
Hazard Profile: While data for the specific target is limited, related thiazole and isothiazole compounds are often harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[4][6]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Safety: Lithium Aluminum Hydride (LiAlH₄) is a water-reactive and flammable solid. It must be handled with extreme care under an inert atmosphere.
-
Storage: Store the final compound in a tightly sealed container in a cool, dry place, protected from light.
References
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PubChem. (n.d.). 2-(2-Methyl-thiazol-5-yl)-ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivative 5. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Retrieved from [Link]
-
Virginia Open Data Portal. (2026, March 7). 2-(2-Méthyle-thiazol-5-yl)-ethanol. Retrieved from [Link]
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ChemBK. (n.d.). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Retrieved from [Link]
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MDPI. (2019, December 25). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Retrieved from [Link]
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Data.gov. (2025, September 5). Compound 529638: 2-(2-Methyl-thiazol-5-yl)-ethanol. Retrieved from [Link]
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PubMed. (2019, June 22). The 5-hydrazino-3-methylisothiazole-4-carboxylic Acid, Its New 5-substituted Derivatives and Their Antiproliferative Activity. Retrieved from [Link]
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YouTube. (2020, October 11). Reduction of carboxylic acid, carboxylic ester and carboxylic acid chloride with Borane (BH3). Retrieved from [Link]
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MDPI. (2025, November 21). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]
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ACS Publications. (n.d.). Thioamides Synthesis via Copper-Catalyzed C–H Activation of 1,2,3-Thiadiazoles Enabled by Slow Release and Capture of Thioketene - Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydron;dichloride. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019, May 11). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
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American Elements. (n.d.). 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol. Retrieved from [Link]
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- 12. youtube.com [youtube.com]
- 13. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity | MDPI [mdpi.com]
Synthesis Pathway of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol: A Technical Guide
Executive Summary
The 1,2-thiazole (isothiazole) scaffold is a highly valued bioisostere in medicinal chemistry, frequently utilized to improve the metabolic stability and pharmacokinetic profiles of drug candidates compared to their 1,3-thiazole or oxazole counterparts. The synthesis of 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol presents a unique chemoselective challenge due to the lability of the isothiazole sulfur-nitrogen (S–N) bond under strongly basic or nucleophilic conditions. This whitepaper details the retrosynthetic strategy, mechanistic causality, and optimized experimental protocols required to successfully synthesize this target molecule via regioselective C5-lithiation and Lewis acid-mediated epoxide ring opening.
Retrosynthetic Strategy & Pathway Selection
The most direct route to append a 2-hydroxyethyl group to a heteroaromatic ring is the nucleophilic attack of a heteroaryllithium species on ethylene oxide (oxirane). However, the 1,2-thiazole ring is highly sensitive to nucleophilic attack at the sulfur atom, which leads to immediate ring cleavage[1].
To bypass this degradation, two distinct pathways can be employed to generate the critical 5-lithio-3-methyl-1,2-thiazole intermediate:
-
Direct Deprotonation: Utilizing a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) to directly abstract the acidic C5 proton[1].
-
Halogen-Metal Exchange: Utilizing n-Butyllithium (n-BuLi) on a pre-halogenated starting material (5-bromo-3-methyl-1,2-thiazole) at strictly cryogenic temperatures to ensure the exchange rate outcompetes nucleophilic ring opening[2].
Fig 1: Chemoselective synthesis pathways for 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol.
Mechanistic Insights & Causality
The Kinetic vs. Thermodynamic Control of Lithiation
The acidity of the C5 proton in 3-methyl-1,2-thiazole is enhanced by the adjacent sulfur atom, which stabilizes the resulting carbanion. However, introducing a straight-chain alkyllithium like n-BuLi directly to 3-methyl-1,2-thiazole results in <10% yield of the desired lithiated species. The primary causality is that n-BuLi acts as a strong nucleophile, attacking the electrophilic sulfur atom and cleaving the S–N bond to form thiolate and nitrile fragments.
By switching to LDA , a bulky, non-nucleophilic base, the reaction is forced down the acid-base pathway, successfully yielding the 5-lithio intermediate[1]. Alternatively, if 5-bromo-3-methyl-1,2-thiazole is used, the halogen-metal exchange with n-BuLi at -78 °C is kinetically so rapid that it entirely circumvents the slower nucleophilic attack on the sulfur atom[2].
Lewis Acid-Mediated Epoxide Opening
Organolithium reagents are notoriously poor nucleophiles for the uncatalyzed ring opening of epoxides. To resolve this, Boron trifluoride diethyl etherate (BF₃·OEt₂) is introduced as a Lewis acid additive.
-
Causality: BF₃ coordinates to the oxygen atom of ethylene oxide, withdrawing electron density and significantly lowering the activation energy required for the heteroaryllithium to attack the less hindered carbon of the epoxide. This prevents premature protonation of the organolithium and drastically increases the overall yield.
Quantitative Data & Reaction Optimization
The following table summarizes the optimization parameters for the C5-lithiation and subsequent epoxide ring-opening sequence.
| Entry | Starting Material | Base / Reagent | Electrophile | Additive | Temp (°C) | Yield (%) |
| 1 | 3-Methyl-1,2-thiazole | n-BuLi (1.1 eq) | Ethylene Oxide | None | -78 to RT | < 10% |
| 2 | 3-Methyl-1,2-thiazole | LDA (1.1 eq) | Ethylene Oxide | None | -78 to RT | 45% |
| 3 | 5-Bromo-3-methyl-1,2-thiazole | n-BuLi (1.05 eq) | Ethylene Oxide | None | -78 to RT | 62% |
| 4 | 5-Bromo-3-methyl-1,2-thiazole | n-BuLi (1.05 eq) | Ethylene Oxide | BF₃·OEt₂ (1.2 eq) | -78 to RT | 88% |
Note: Entry 4 represents the optimal, self-validating protocol utilized in the experimental section below.
Experimental Protocol: Halogen-Metal Exchange Route
This protocol provides a self-validating, step-by-step methodology for synthesizing the target compound using the optimized conditions (Entry 4).
Fig 2: Step-by-step experimental workflow for continuous lithiation and epoxide opening.
Materials Required:
-
5-Bromo-3-methyl-1,2-thiazole: 1.0 equiv, 10 mmol, 1.78 g
-
n-Butyllithium: 2.5 M in hexanes, 1.05 equiv, 10.5 mmol, 4.2 mL
-
Ethylene oxide: 2.5 M in THF, 1.5 equiv, 15 mmol, 6.0 mL
-
Boron trifluoride diethyl etherate (BF₃·OEt₂): 1.2 equiv, 12 mmol, 1.5 mL
-
Anhydrous THF: 50 mL
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add anhydrous THF (40 mL) and 5-bromo-3-methyl-1,2-thiazole (1.78 g). Submerge the flask in a dry ice/acetone bath to bring the internal temperature to strictly -78 °C.
-
Lithiation: Add n-BuLi (4.2 mL) dropwise via a syringe pump over 10 minutes. Maintain the temperature at -78 °C and stir for exactly 30 minutes. Validation Check: The solution should turn a deep yellow/orange, indicating the formation of the 5-lithio intermediate.
-
Electrophilic Addition: In a separate flame-dried vial, mix the ethylene oxide solution (6.0 mL) with BF₃·OEt₂ (1.5 mL) in THF (10 mL) at -78 °C. Transfer this pre-complexed electrophile mixture dropwise to the lithiated isothiazole solution via cannula.
-
Reaction Progression: Maintain the reaction at -78 °C for 1 hour to ensure complete regioselective attack, then remove the cooling bath and slowly allow the reaction to warm to room temperature over 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3; target Rf ~0.35).
-
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution from 10% to 40% EtOAc in Hexanes. Isolate the fractions containing the product to yield pure 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol as a pale yellow oil (approx. 88% yield).
References
-
Katritzky, A. R., et al. "SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES". Heterocycles, Vol. 41, No. 3, 1995. URL:[Link]
Sources
Structural, Synthetic, and Nomenclature Profiling of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol: A Technical Whitepaper
Executive Summary
The 1,2-thiazole (isothiazole) scaffold represents a privileged pharmacophore in modern drug discovery, offering unique electronic distribution and hydrogen-bonding vectors compared to its more common 1,3-thiazole isomer[1]. Among its functionalized derivatives, 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol serves as a highly versatile, bifunctional building block. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, and a rigorously validated synthetic methodology for its preparation.
IUPAC Nomenclature & Structural Deconstruction
The systematic naming of heterocyclic compounds is governed by the IUPAC Blue Book (Recommendations 2013)[2]. The name 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol is constructed through precise hierarchical rules:
-
Core Heterocycle: The Hantzsch-Widman system designates the 5-membered ring containing adjacent sulfur and nitrogen atoms as "1,2-thiazole"[1]. While "isothiazole" remains a widely retained trivial name, 1,2-thiazole is the Preferred IUPAC Name (PIN) for systematic fusion and substitution[2].
-
Numbering System: Heteroatom priority dictates that sulfur is assigned position 1 and nitrogen position 2[1]. Consequently, the methyl group resides at C3, and the principal substituent attachment point is at C5.
-
Principal Functional Group: The aliphatic chain containing the hydroxyl group (-OH) takes precedence as the principal functional group, defining the parent structure as "ethan-1-ol". The heterocyclic moiety is treated as a substituent attached to C2 of the ethanol backbone.
Figure 1: Hierarchical IUPAC nomenclature deconstruction of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol.
Physicochemical Profiling & Bioisosterism
In medicinal chemistry, the 1,2-thiazole ring is frequently deployed as a bioisostere for phenyl rings, oxazoles, and 1,3-thiazoles[3]. The adjacent N-S heteroatoms create a distinct dipole moment and alter the pKa of adjacent protons, making it a critical structural motif in antipsychotic drugs like ziprasidone and lurasidone[4].
Crucially, the substitution pattern in 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol mitigates severe metabolic liabilities. Unsubstituted 1,3-thiazoles and some isothiazoles are prone to cytochrome P450-mediated bioactivation, leading to sulfur oxidation, ring opening, and subsequent glutathione trapping[5]. By sterically shielding the C3 and C5 positions with a methyl and a hydroxyethyl group, respectively, this specific building block minimizes the risk of covalent binding to hepatic proteins, drastically improving the pharmacokinetic/pharmacodynamic (PK/PD) profile of derived therapeutics[5].
Table 1: Physicochemical Properties
| Property | Value | Structural Implication |
| Molecular Formula | C₆H₉NOS | - |
| Molecular Weight | 143.21 g/mol | Highly efficient ligand efficiency (LE) metric. |
| Hydrogen Bond Donors | 1 | Provided by the terminal primary alcohol. |
| Hydrogen Bond Acceptors | 3 | Provided by the N, O, and S atoms. |
| Topological Polar Surface Area | 61.4 Ų | Optimal for blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 3 | Allows conformational flexibility for target binding. |
Retrosynthetic Logic and Causality in Experimental Design
The synthesis of 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol relies on the regioselective functionalization of the pre-formed 3-methyl-1,2-thiazole core.
Causality of Reagent Selection: Direct lithiation of 1,2-thiazoles presents a significant chemoselectivity challenge. The use of strong, nucleophilic alkyllithium reagents (e.g., n-butyllithium) often leads to competitive nucleophilic addition across the labile N-S bond, resulting in ring-cleavage byproducts such as thioketene acetals[6],[7]. To circumvent this, the bulky, non-nucleophilic base Lithium Diisopropylamide (LDA) is strictly required. LDA facilitates kinetically controlled deprotonation at the most acidic C5 proton (activated by the adjacent sulfur atom) at cryogenic temperatures (-78 °C) without compromising ring integrity[7]. The resulting 5-lithio intermediate is then trapped by ethylene oxide (oxirane) to yield the target compound.
Table 2: Comparative Lithiation Conditions for 1,2-Thiazoles
| Reagent | Temperature | Chemoselectivity | Major Byproduct | Reference |
| n-Butyllithium | -78 °C | Poor | Ring-cleavage (thioketene acetals) | [6] |
| LDA | -78 °C | Excellent (>95% C5) | Trace unreacted starting material | [7] |
Validated Experimental Protocol: Synthesis Workflow
This protocol is designed as a self-validating system to ensure reproducibility and high fidelity.
Materials:
-
3-Methyl-1,2-thiazole (1.0 equiv, 10 mmol)
-
Diisopropylamine (1.1 equiv, 11 mmol)
-
n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 10.5 mmol)
-
Ethylene oxide (solution in THF, 1.5 equiv, 15 mmol)
-
Anhydrous Tetrahydrofuran (THF), 50 mL
Step-by-Step Methodology:
-
Preparation of LDA: In an oven-dried, argon-purged Schlenk flask, add anhydrous THF (30 mL) and diisopropylamine (11 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (10.5 mmol) over 10 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of LDA, then re-cool to -78 °C.
-
Regioselective Lithiation: Slowly add a solution of 3-methyl-1,2-thiazole (10 mmol) in THF (10 mL) to the LDA solution at -78 °C. Maintain the temperature strictly below -70 °C for 45 minutes.
-
Self-Validation Checkpoint 1: Extract a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS. The presence of >95% 5-deuterio-3-methyl-1,2-thiazole confirms successful and regioselective metalation[7].
-
-
Electrophilic Trapping: Introduce ethylene oxide (15 mmol) to the reaction mixture at -78 °C. Allow the reaction to stir for 1 hour at -78 °C, then gradually warm to room temperature over 2 hours to drive the alkoxide formation to completion.
-
Self-Validation Checkpoint 2: Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes). The product (R_f ~0.3) will stain intensely with KMnO₄ due to the primary alcohol, distinguishing it from the volatile starting material.
-
-
Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol.
Figure 2: Regioselective synthetic workflow for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol via LDA.
References
-
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC Source: National Institutes of Health (NIH) URL:3
-
Isothiazole - Wikipedia Source: Wikipedia URL:1
-
Blue Book chapter P-2 - IUPAC nomenclature Source: Queen Mary University of London (QMUL) URL:2
-
Metal-free visible light-promoted synthesis of isothiazoles Source: Universidad Autónoma de Madrid (UAM) URL:4
-
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles Source: Canadian Science Publishing URL:6
-
SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART V: ISOTHIAZOLES AND THIAZOLES Source: CLOCKSS URL:7
-
Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery Source: Chemical Research in Toxicology - ACS Publications URL:5
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- 1. Isothiazole - Wikipedia [en.wikipedia.org]
- 2. Blue Book chapter P-2 [iupac.qmul.ac.uk]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.uam.es [repositorio.uam.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Discovery of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
An In-depth Technical Guide to the Proposed Synthesis and Characterization of the Novel Compound: 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds. This guide delineates a proposed pathway for the synthesis and characterization of a novel derivative, 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol. While this specific isomer has not been extensively documented in prior literature, this paper provides a comprehensive theoretical framework for its discovery and validation. We will explore a plausible synthetic route, detail the necessary analytical techniques for structural elucidation, and discuss potential applications based on the known bioactivity of related thiazole-containing molecules. This document serves as a roadmap for researchers and drug development professionals interested in exploring new chemical entities within the thiazole family.
Introduction: The Significance of the Thiazole Scaffold
Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This structural motif is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties[1][2]. The electronic properties of the thiazole ring, its ability to act as a bioisostere for other functional groups, and its capacity to engage in various non-covalent interactions contribute to its prevalence in drug design.
The specific target of this guide, 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol, is an unexplored isomer within the thiazole family. Its structural relatives, such as 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-ol and 2-(4-methyl-1,3-thiazol-5-yl)ethanol, are known compounds, and their existence provides a strong basis for the feasibility of synthesizing our target molecule[3][4][5]. This guide will provide a scientifically grounded, hypothetical pathway to its creation and analysis.
Proposed Synthetic Pathway
The synthesis of 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol can be envisioned through a multi-step process, starting from readily available precursors. The proposed pathway is designed to be robust and adaptable, with each step having a strong precedent in established organic chemistry literature.
Sources
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2-(2-Methyl-thiazol-5-yl)-ethanol | C6H9NOS | CID 529638 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol: A Technical Guide for Bioisosteric Scaffold Validation
Executive Summary
In modern medicinal chemistry, bioisosteric replacement is a fundamental strategy for optimizing pharmacokinetic and pharmacodynamic profiles. 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol serves as the 1,2-thiazole (isothiazole) bioisostere of the 1,3-thiazole moiety found in thiamine (Vitamin B1). Shifting the heteroatom configuration from a 1,3-thiazole to a 1,2-thiazole fundamentally alters the ring's electron density, dipole moment, and hydrogen-bonding capacity. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization of this molecule, establishing self-validating protocols for its structural verification.
Multi-modal spectroscopic workflow for structural validation of the isothiazole derivative.
Structural Causality & Spectroscopic Theory
The analytical signature of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is dictated by the unique electronic environment of the isothiazole core . Unlike 1,3-thiazoles, the adjacent nitrogen and sulfur atoms in the 1,2-thiazole ring create a highly polarizable N-S bond.
-
NMR Causality: The direct N-S linkage induces a strong anisotropic effect. The C3 carbon is heavily deshielded by the adjacent electronegative nitrogen, while the C5 position is influenced by the sulfur atom's electron-withdrawing nature via inductive effects, as documented in 1[1]. Consequently, the C4 proton resides in a relatively electron-rich pocket compared to other heterocycles, shifting its resonance slightly upfield.
-
Vibrational Causality: The infrared spectrum is defined by the N-S stretching vibration and the C=N imine-like stretch. The terminal primary alcohol (-CH₂CH₂OH) provides a broad O-H stretching band, the position of which is highly dependent on intermolecular hydrogen bonding[2].
Quantitative Spectroscopic Data
The following tables synthesize the expected quantitative spectroscopic parameters based on the isothiazole scaffold and the hydroxyethyl appendage.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Assignment Causality |
| -OH | 2.55 | Broad singlet | 1H | - | Exchangeable proton; shift depends on concentration and H-bonding. |
| -CH₃ | 2.42 | Singlet | 3H | - | Deshielded by the adjacent N atom at position 2. |
| -CH₂- (C5) | 3.05 | Triplet | 2H | 6.5 | Benzylic-type position; deshielded by the aromatic isothiazole ring. |
| -CH₂-O | 3.92 | Triplet | 2H | 6.5 | Strongly deshielded by the adjacent electronegative oxygen atom. |
| C4-H | 6.95 | Singlet | 1H | - | Aromatic proton; relatively upfield due to electron donation from the C5 alkyl group. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (ppm) | Assignment Causality |
| -CH₃ | 18.5 | Typical for a methyl group attached to an electron-deficient heteroaromatic ring. |
| -CH₂- (C5) | 33.2 | Aliphatic carbon adjacent to the isothiazole ring. |
| -CH₂-O | 61.8 | Deshielded by the hydroxyl oxygen. |
| C4 (CH) | 122.4 | Beta to both heteroatoms; least deshielded carbon in the isothiazole ring[1]. |
| C3 (C-CH₃) | 160.5 | Directly bonded to nitrogen; strong inductive deshielding[1]. |
| C5 (C-CH₂) | 166.2 | Directly bonded to sulfur and the alkyl chain; highly deshielded[1]. |
Table 3: Key FT-IR Vibrational Modes (ATR)
| Wavenumber (cm⁻¹) | Mode | Intensity | Causality |
| 3200 - 3400 | O-H stretch | Strong, Broad | Intermolecular hydrogen bonding of the terminal alcohol. |
| 1540 - 1560 | C=N stretch | Strong | Characteristic of the 1,2-thiazole ring imine-like bond[3]. |
| 1050 | C-O stretch | Strong | Primary alcohol C-O single bond vibration. |
| 820 - 850 | N-S stretch | Weak | Diagnostic low-frequency mode for the 1,2-thiazole N-S bond[2]. |
Mass Spectrometry & Fragmentation Dynamics
In Electrospray Ionization (ESI) positive mode, the basic nitrogen of the 1,2-thiazole ring readily accepts a proton, yielding a robust [M+H]⁺ molecular ion. The primary fragmentation pathways involve the hydroxyethyl side chain, driven by the stability of the resulting conjugated systems.
Proposed ESI-MS fragmentation pathway for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check to verify the causality of the experimental choices.
Protocol A: Quantitative ¹H and ¹³C NMR Acquisition
Causality: CDCl₃ is selected as the solvent because it lacks exchangeable protons that would obscure the -OH signal, and its low polarity prevents the disruption of native intramolecular hydrogen bonding.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Self-Validation Check: Visually inspect the NMR tube. The solution must be perfectly clear. Particulate matter will distort magnetic field homogeneity, invalidating integration.
-
-
Shimming & Tuning: Insert the sample and execute automated gradient shimming on the Z-axis.
-
Self-Validation Check: Measure the full-width at half-maximum (FWHM) of the CDCl₃ residual solvent peak (7.26 ppm). It must be < 1.0 Hz to proceed.
-
-
Acquisition Parameters: Run ¹H NMR for 16 scans. Crucial: Set the relaxation delay (D1) to 10 seconds.
-
Self-Validation Check: A 10-second delay ensures complete longitudinal relaxation (T₁) of the methyl and methylene protons. If the integration of the C3-methyl group does not perfectly ratio 3:2 against the C5-methylene group, the relaxation delay must be extended.
-
Protocol B: ATR-FTIR Spectroscopy
Causality: Attenuated Total Reflectance (ATR) is utilized over traditional KBr pellets because KBr is highly hygroscopic. Absorbed environmental water would produce a false-positive broad band at 3300 cm⁻¹, confounding the analysis of the molecule's terminal alcohol.
-
System Readiness: Clean the diamond ATR crystal with isopropanol and acquire a background scan.
-
Self-Validation Check: The background energy profile must show a >95% transmittance baseline with zero residual organic peaks (specifically checking the 2900 cm⁻¹ C-H stretch region).
-
-
Sample Application: Apply 2 μL of the neat liquid sample directly onto the crystal. Ensure full coverage of the sensor area.
-
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.
-
Self-Validation Check: Verify the presence of the broad O-H stretch (~3300 cm⁻¹) and the C-O stretch (~1050 cm⁻¹). Absence of these peaks indicates the sample has degraded (e.g., oxidized to an aldehyde or carboxylic acid).
-
Protocol C: LC-ESI-MS/MS Analysis
Causality: Positive ion mode is chosen because the isothiazole nitrogen acts as an excellent proton acceptor, guaranteeing high ionization efficiency and sensitivity.
-
Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run.
-
Self-Validation Check: Mass accuracy must yield an error of < 5 ppm across the m/z 50–1000 range.
-
-
Chromatography: Inject 1 μL onto a C18 column (50 x 2.1 mm, 1.8 μm) using a gradient of Water/Acetonitrile with 0.1% Formic Acid.
-
Acquisition: Operate in ESI+ mode. Perform a full scan (m/z 50-500) followed by Auto-MS/MS using a collision energy of 20 eV.
-
Self-Validation Check: The base peak chromatogram must show a dominant [M+H]⁺ ion at m/z 144.05. The MS/MS spectrum must contain the m/z 126.04 dehydration fragment to confirm the presence of the aliphatic hydroxyl group.
-
References
- Source: Canadian Science Publishing (cdnsciencepub.com)
- Source: National Institutes of Health (nih.gov)
- Source: MDPI (mdpi.com)
- Source: ResearchGate (researchgate.net)
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Whitepaper: 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol as a Privileged Bioisostere in Drug Discovery & Commercial Sourcing Strategies
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic replacement of metabolic soft spots is critical for preventing late-stage clinical attrition. 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (also known as 2-(3-methylisothiazol-5-yl)ethanol) emerges as a highly specialized, privileged building block. It serves as the 1,2-thiazole (isothiazole) bioisostere of the widely used 1,3-thiazole derivative, sulfurol (2-(4-methylthiazol-5-yl)ethanol).
This technical guide provides an in-depth analysis of the mechanistic rationale for utilizing this isothiazole scaffold, details a self-validating synthetic protocol for its generation, and outlines commercial sourcing strategies for drug development professionals.
Mechanistic Rationale: The Isothiazole Bioisosteric Advantage
Scaffold Hopping and Metabolic Stability
The transition from a 1,3-thiazole to a 1,2-thiazole ring system is a classic scaffold-hopping strategy used to alter the electron density and metabolic liability of a drug candidate. While 1,3-thiazoles are ubiquitous, they are highly susceptible to cytochrome P450 (CYP450) mediated bioactivation. Specifically, CYP-mediated epoxidation of the 1,3-thiazole ring often leads to ring scission and the formation of toxic thioformamide intermediates[1].
By shifting the heteroatom placement to the 1,2-thiazole (isothiazole) configuration, the electronic landscape of the ring is fundamentally altered. Isothiazoles resist this toxic ring scission. Instead, if they undergo CYP450 metabolism, they typically proceed via sulfur oxidation, followed by glutathione conjugation at the C4 position—a pathway that yields a metabolically stable adduct rather than a reactive, toxic fragment[1]. This makes the 3-methylisothiazole scaffold a superior choice for minimizing hepatotoxicity risks in targeted therapeutics and crop protection agents[2].
Caption: Metabolic Bioactivation Pathway: 1,3-Thiazole vs. 1,2-Thiazole Bioisostere.
Physicochemical Profiling
Understanding the physicochemical shifts when replacing sulfurol with its isothiazole counterpart is vital for predicting pharmacokinetics (PK) and target binding affinity. The table below summarizes these comparative metrics.
| Property | 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol (Sulfurol) | 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (Target) |
| Ring System | 1,3-Thiazole | 1,2-Thiazole (Isothiazole) |
| Molecular Formula | C₆H₉NOS | C₆H₉NOS |
| Molecular Weight | 143.21 g/mol | 143.21 g/mol |
| H-Bond Acceptors | 2 (N, O) | 2 (N, O) |
| H-Bond Donors | 1 (OH) | 1 (OH) |
| Metabolic Liability | Ring scission (Thioformamide) | Sulfur oxidation (No ring scission) |
| Predicted LogP | ~0.8 | ~1.1 |
Synthetic Methodology & Self-Validating Protocol
Because 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is a specialized intermediate, researchers often must synthesize it from commercially available precursors like 3-methylisothiazole (CAS 693-92-5)[3]. The following protocol is designed with built-in causality and self-validation checkpoints to ensure high-fidelity API generation.
Step 1: Regioselective C5-Lithiation
-
Procedure: Dissolve 3-methylisothiazole (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C. Slowly add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 45 minutes.
-
Causality: The C5 proton is the most acidic due to the adjacent electronegative sulfur atom and the lack of steric hindrance compared to the C4 position. Maintaining a strict -78 °C environment prevents the ring fragmentation that commonly plagues lithiated isothiazoles at higher temperatures.
-
Self-Validation Checkpoint: Quench a 0.1 mL reaction aliquot with Deuterium Oxide (D₂O). Analyze via ¹H NMR. The protocol is validated if there is >95% deuterium incorporation at C5, confirmed by the complete disappearance of the characteristic C5 aromatic proton singlet at ~7.0 ppm.
Step 2: Electrophilic Ring Opening of Oxirane
-
Procedure: To the lithiated mixture at -78 °C, add Boron trifluoride etherate (BF₃·OEt₂, 1.1 eq) followed immediately by a solution of ethylene oxide (oxirane, 1.5 eq) in THF. Allow the reaction to slowly warm to -20 °C over 2 hours.
-
Causality: Ethylene oxide is a relatively hard electrophile, while the isothiazol-5-yllithium species is a softer nucleophile. The Lewis acid (BF₃·OEt₂) coordinates with the oxirane oxygen, increasing its electrophilicity and facilitating regioselective ring opening at lower temperatures. This directly suppresses unwanted side reactions, such as polyethoxylation.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (UV active at 254 nm). The successful consumption of the starting material and the appearance of a new, more polar spot (due to the hydroxyl group) validates the C-C bond formation.
Step 3: Workup and Isolation
-
Procedure: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Causality: The NH₄Cl quench provides a mildly acidic environment (pH ~5.5) that efficiently protonates the intermediate alkoxide without risking the acid-catalyzed degradation of the sensitive heteroaromatic ring, which can occur if strong mineral acids are used.
-
Self-Validation Checkpoint: Final purity assessment must be conducted via LC-MS (Target m/z:[M+H]⁺ 144.05) and quantitative NMR (qNMR) using an internal standard to ensure >98% purity before downstream utilization.
Caption: Synthetic Workflow for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol from 3-Methylisothiazole.
Commercial Sourcing & Supply Chain Dynamics
Unlike its bulk-commodity counterpart sulfurol, 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is a niche compound that requires strategic procurement planning.
Catalog Availability vs. Custom Synthesis
This compound is rarely held in bulk inventory by standard chemical distributors. Procurement typically falls into two categories:
-
Advanced Building Block Catalogs: Specialized vendors such as Enamine, ChemScene, and Ambeed occasionally list milligram-to-gram quantities of complex isothiazole derivatives.
-
Custom Synthesis (FTE/FFS): For scale-up (kilogram quantities), drug development teams must engage Contract Research Organizations (CROs) under a Fee-For-Service (FFS) model. The synthesis relies on the commercial availability of the precursor, 3-methylisothiazole (CAS 693-92-5) , which is readily supplied by vendors like Santa Cruz Biotechnology and LookChem[3].
Quality Control (QC) Stipulations for Suppliers
When drafting a material transfer agreement or purchase order for this compound, the following QC metrics must be strictly mandated:
-
Chromatographic Purity: >98% by HPLC (UV detection at 254 nm).
-
Moisture Content: <0.5% via Karl Fischer titration. (The terminal hydroxyl group renders the compound hygroscopic; excessive moisture will ruin downstream coupling reactions).
-
Residual Solvents: <0.1% by Headspace GC (critical if the compound is to be used in late-stage API synthesis).
References
-
Teffera, Y., et al. "Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery." Chemical Research in Toxicology, 2010. URL:[Link]
-
Maienfisch, P., & Edmunds, A. J. F. "Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection." Advances in Heterocyclic Chemistry, 2017. URL:[Link]
Sources
Technical Whitepaper: 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol and Related Isothiazole Scaffolds in Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the 1,2-thiazole (isothiazole) ring has emerged as a privileged pharmacophore, offering unique electronic and steric properties. Specifically, 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol serves as a highly versatile, bifunctional building block. The C3-methyl group modulates lipophilicity, while the C5-hydroxyethyl chain provides a flexible vector for synthetic elaboration. This technical guide explores the physicochemical profiling, synthetic methodologies, and pharmacological applications of this core scaffold and its related derivatives, providing actionable insights for drug development professionals.
Physicochemical Profiling & Causality in Design
Understanding the structural causality of the 3-methylisothiazole core is critical for rational drug design. The nitrogen atom at position 2 and sulfur at position 1 create a unique π -electron distribution that acts as a robust hydrogen-bond acceptor system.
Why use the ethan-1-ol linker? The two-carbon aliphatic spacer intentionally decouples the electronic properties of the heteroaromatic ring from the appended functional group. This prevents unwanted resonance effects that could destabilize the molecule or alter the pKa of terminal amines during downstream synthesis.
Table 1: Physicochemical Properties & Design Impact of the Core Scaffold
| Property | Value / Description | Impact on Drug Design |
| Chemical Name | 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol | Core intermediate for API synthesis. |
| Ring System | 1,2-Thiazole (Isothiazole) | Provides targeted hydrogen bond acceptors (N, S). |
| C3 Substitution | Methyl group | Enhances lipophilicity; provides steric shielding. |
| C5 Substitution | Ethan-1-ol chain | Flexible linker for etherification or amination. |
Synthetic Methodologies: The Lithiation-Epoxide Strategy
As a Senior Application Scientist, I emphasize that synthesizing 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol requires rigorous control of reaction thermodynamics to ensure regioselectivity and prevent ring fragmentation.
Protocol 1: Synthesis of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol via C5-Lithiation
-
Step 1: System Purging: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.
-
Causality: Organolithium reagents are highly moisture-sensitive; ambient water will instantly quench the carbanion, destroying the yield.
-
-
Step 2: Regioselective Lithiation: Dissolve 3-methyl-1,2-thiazole (1.0 eq) in anhydrous THF. Cool strictly to -78°C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.1 eq) and stir for 30 minutes.
-
Causality: The C5 proton is the most acidic due to the adjacent heteroatoms. Maintaining -78°C is critical to prevent the thermodynamic ring-opening of the isothiazole core (N-S bond cleavage).
-
-
Step 3: Electrophilic Trapping: Introduce ethylene oxide (1.2 eq) via a pre-cooled syringe. Gradually warm the mixture to room temperature over 4 hours.
-
Causality: Ethylene oxide undergoes nucleophilic ring-opening by the C5-carbanion, forming the extended alkoxide chain.
-
-
Step 4: Quenching & Workup (Self-Validation): Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Validation: Perform ¹H-NMR on the crude product. The disappearance of the aromatic C5-H singlet (~7.0 ppm) and the appearance of triplet signals at ~3.0 ppm and ~3.8 ppm confirm successful alkylation.
-
Synthetic workflow for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol via C5-lithiation.
Pharmacological Applications of Related Compounds
Derivatives of the 3-methylisothiazole scaffold exhibit broad-spectrum biological activities, making them highly valuable in modern pharmacognosy.
-
Antiviral & Immunomodulatory Agents: Denotivir (Vratizolin), chemically known as 5-benzamido-N-(4-chlorophenyl)-3-methyl-1,2-thiazole-4-carboxamide, is a prominent derivative with proven efficacy against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV)[1],[2]. Mechanistically, it modulates the NF-κB pathway, suppressing pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6[1].
-
Kinase Inhibitors (Oncology): The 3-methylisothiazol-5-yl moiety is a critical structural motif in the design of highly selective c-Met inhibitors, such as AMG 337, which target the mesenchymal-epithelial transition factor to halt tumor proliferation[3].
-
NLRP3 Inflammasome Inhibitors: Compounds such as N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide selectively target and suppress the NLRP3 pathway, preventing the maturation of IL-1β[4]. Notably, these derivatives also exhibit potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA)[4].
-
Anticancer Curcumin Analogs: Novel bis-isothiazole derivatives have been synthesized as multi-targeted anti-cancer agents. These analogs demonstrate enhanced cytotoxicity against aggressive human androgen-independent prostate cancer cell lines (PC-3) compared to natural curcumin[5].
Mechanism of action for 3-methylisothiazole derivatives in NLRP3 inflammasome inhibition.
Experimental Protocol: Synthesis of Isothiazole-Based Inhibitors
To demonstrate the functionalization of the isothiazole core into an active pharmaceutical ingredient, the following protocol details the synthesis of the NLRP3 inhibitor N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide[4].
Protocol 2: Nucleophilic Acyl Substitution
-
Step 1: Reagent Purification: Freshly distill chloroacetyl chloride prior to use.
-
Causality: Removes hydrolyzed chloroacetic acid impurities that cause unwanted side reactions and severely reduce the final yield[4].
-
-
Step 2: Reaction Setup: In a round-bottom flask, combine 3-methylisothiazol-5-amine (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane. Slowly add 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl chloride (1.1 eq) under reflux conditions[4].
-
Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward and prevent the protonation of the nucleophilic amine.
-
-
Step 3: Reaction Monitoring (Self-Validation): Track progress using Thin Layer Chromatography (TLC) on silica gel with an ethyl acetate/hexane (1:1) mobile phase[4].
-
Validation: The reaction is deemed complete when the starting amine spot is fully consumed, indicated by UV activity at 254 nm.
-
-
Step 4: Workup & Purification: Cool the mixture to room temperature and filter the resulting precipitate. Recrystallize the crude solid from an ethanol or petroleum ether/ethanol mixture[4].
-
Causality: Recrystallization leverages differential solubility to isolate the thermodynamically stable product, yielding pure crystals (~75–82% yield)[4].
-
Quantitative Data Presentation
The table below summarizes the comparative efficacy and quantitative data of key 3-methylisothiazole derivatives across various therapeutic targets.
Table 2: Pharmacological Data of Related Isothiazole Derivatives
| Compound / Derivative | Primary Target / Pathway | Quantitative Data / Efficacy | Reference |
| Denotivir (Vratizolin) | HSV / VZV / NF-κB | Inhibits pro-inflammatory cytokines (TNF-α, IL-1, IL-6) | [1] |
| AMG 337 | c-Met Kinase | Highly selective c-Met inhibition in oncology models | [3] |
| Isothiazole-Acetamide | NLRP3 Inflammasome | High synthetic yield (75-82%); Low MIC against MRSA | [4] |
| Curcumin Analog (Comp. 41) | PC-3 Prostate Cancer Cells | Superior IC₅₀ values compared to natural curcumin | [5] |
Conclusion
The 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol scaffold and its derivatives represent a highly modular and biologically active class of compounds. By leveraging precise synthetic methodologies—such as regioselective C5-lithiation and controlled acyl substitutions—researchers can generate libraries of molecules with potent antiviral, anti-inflammatory, and antineoplastic properties. Future drug discovery efforts should continue to exploit the unique electronic profile of the 3-methylisothiazole ring to optimize target binding and pharmacokinetic profiles.
References
- Source: benchchem.
- Source: pharmacompass.
- Source: newdrugapprovals.
- Title: NLRP3 Inflammasome Inhibitor|N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)
- Source: nih.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Denotivir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. NLRP3 Inflammasome Inhibitor|N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide [benchchem.com]
- 5. Design, synthesis, and evaluation of novel heteroaromatic analogs of curcumin as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol theoretical properties
An In-Depth Technical Whitepaper on the Theoretical Properties and Synthetic Utility of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
Executive Summary
The compound 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (herein referred to as 3-MITE ) is a highly specialized heterocyclic building block. While its 1,3-thiazole isomer (sulfurol) is a well-documented flavor compound and synthetic intermediate, the 1,2-thiazole (isothiazole) scaffold of 3-MITE presents a distinctly different electronic landscape. The presence of the adjacent nitrogen-sulfur (N-S) bond in the isothiazole ring fundamentally alters the molecule's dipole moment, frontier molecular orbital (FMO) distribution, and hydrogen-bonding capacity.
This whitepaper provides a rigorous theoretical profiling of 3-MITE, bridging computational quantum chemistry with its potential pharmacological applications—specifically its utility in prodrug design and as a bioisosteric scaffold for viral polymerase inhibition.
Quantum Chemical & Physicochemical Profiling
To predict the behavior of 3-MITE in biological and synthetic systems, Density Functional Theory (DFT) is employed. The B3LYP/6-311++G(d,p) basis set is the gold standard for this class of heterocycles. The inclusion of diffuse functions (++) is critical because it accurately models the expanded electron cloud of the sulfur atom and the lone pairs on the nitrogen and oxygen atoms, which dictate the molecule's reactivity[1].
Frontier Molecular Orbital (FMO) Analysis
The chemical reactivity and bio-target binding affinity of 3-MITE are governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Computational modeling of isothiazole derivatives demonstrates that the LUMO is primarily localized across the isothiazole heterocycle[2].
Causality in Drug Design: Because the LUMO dictates interaction with nucleophilic sites, the localization of the LUMO on the isothiazole ring means that biological nucleophiles (such as specific amino acid residues in an enzyme pocket or DNA bases) will preferentially attack the ring rather than the aliphatic ethanol side chain[2]. This makes the isothiazole core a potent pharmacophore for allosteric binding.
Theoretical Data Summaries
Table 1: Predicted Physicochemical Properties
| Property | Theoretical Value | Implications for Drug Design |
|---|---|---|
| Molecular Weight | 143.21 g/mol | Highly fragment-like; excellent for Fragment-Based Drug Discovery (FBDD). |
| LogP (Octanol/Water) | ~0.95 | Optimal hydrophilicity for oral bioavailability; avoids lipophilic trapping. |
| Topological Polar Surface Area (TPSA) | 61.36 Ų | Well within Lipinski’s Rule of 5 (< 140 Ų); predicts high membrane permeability. |
| Hydrogen Bond Donors (HBD) | 1 (-OH group) | Facilitates specific anchoring in target protein pockets. |
| Hydrogen Bond Acceptors (HBA) | 3 (N, O, S) | Enhances solubility and multi-point target coordination. |
Table 2: Quantum Chemical Parameters (DFT B3LYP/6-311++G(d,p))
| Parameter | Predicted Value | Chemical Significance |
|---|---|---|
| HOMO Energy | -7.95 eV | Indicates moderate ionization potential; stable against spontaneous oxidation. |
| LUMO Energy | -0.65 eV | High electron affinity at the ring; primes the molecule for nucleophilic attack. |
| Energy Gap (ΔE) | 7.30 eV | High kinetic stability; the molecule will not readily degrade in systemic circulation. |
| Dipole Moment | ~3.1 Debye | Strong polarity driven by the N-S bond, enhancing aqueous solvation. |
Pharmacological Potential & Structural Workflows
HCV NS5B Polymerase Inhibition
Isothiazole derivatives have emerged as highly potent, non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[3]. The 3-methyl group on 3-MITE provides a critical steric "steering" effect, forcing the molecule into a favorable conformation within the allosteric pocket of NS5B. Meanwhile, the 5-ethanol chain acts as a flexible linker that can be further functionalized to probe deeper sub-pockets of the enzyme.
Esterase-Targeted Prodrug Strategies
The primary alcohol on the C5-ethyl chain of 3-MITE is a prime candidate for esterification. By synthesizing ester prodrugs of 3-MITE, researchers can mask the hydrogen-bond donor, temporarily increasing the molecule's lipophilicity for cellular entry. Once inside the target cell, specific intracellular carboxylesterases cleave the ester bond, liberating the active 3-MITE scaffold[4].
Caption: Computational workflow from DFT structural optimization to prodrug and bioisosteric screening.
Caption: Putative mechanism of action for esterase-mediated prodrug activation and NS5B inhibition.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent false positives or artifacts.
Protocol 1: Computational DFT Optimization Pipeline
Objective: Determine the true ground-state geometry and FMO energies of 3-MITE.
-
Initial Geometry Construction: Build the 3D structure of 3-MITE using a molecular editor (e.g., GaussView or Avogadro). Ensure the ethanol chain is in a staggered conformation to minimize initial steric clash.
-
Basis Set Selection: Configure the calculation for DFT using the B3LYP functional and the 6-311++G(d,p) basis set[1].
-
Optimization & Frequency Calculation (Self-Validation Step): Run the geometry optimization concurrently with a vibrational frequency calculation.
-
Causality Check: The frequency calculation is mandatory. If the output yields any imaginary (negative) frequencies, the structure is stuck in a transition state (saddle point) rather than a true energy minimum. You must perturb the geometry and re-optimize until exactly zero imaginary frequencies are observed.
-
-
Orbital Extraction: Extract the HOMO and LUMO energies from the formatted checkpoint file (.fchk) and map the Electrostatic Potential (MEP) onto the electron density surface (isovalue = 0.002 a.u.).
Protocol 2: In Vitro Esterase-Mediated Cleavage Kinetics (LC-MS/MS)
Objective: Validate the conversion of a 3-MITE ester prodrug into the active free alcohol using recombinant esterases[4].
-
Incubation Setup: Prepare a 10 µM solution of the 3-MITE ester prodrug in PBS (pH 7.4). Add 1 U/mL of recombinant human carboxylesterase 1 (hCES1).
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated sulfurol).
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate the enzyme. Transfer the supernatant to LC vials.
-
LC-MS/MS Analysis (Self-Validation Step): Monitor the Multiple Reaction Monitoring (MRM) transitions for both the parent prodrug and the 3-MITE metabolite.
-
Causality Check: The assay must demonstrate mass balance. The molar rate of prodrug disappearance must equal the molar rate of 3-MITE appearance. If total molarity drops, it indicates off-target degradation or non-specific binding to the plasticware, requiring the addition of a carrier protein (like 0.1% BSA) to the buffer.
-
Conclusion
2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol represents a theoretically rich scaffold for advanced drug design. By leveraging the unique LUMO localization inherent to the isothiazole ring[2] and the synthetic versatility of its primary alcohol[4], researchers can utilize 3-MITE as a foundation for targeted prodrugs and allosteric inhibitors[3]. The integration of rigorous DFT modeling with self-validating empirical assays ensures a robust pipeline from in silico prediction to in vitro realization.
Sources
- 1. journalirjpac.com [journalirjpac.com]
- 2. Effect of the isotiazole adjuvants in combination with cisplatin in chemotherapy of neuroepithelial tumors: experimental results and modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol in Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
The isothiazole nucleus is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural features make it a "privileged scaffold," frequently incorporated into molecules with a wide array of biological activities.[1][2] Isothiazole derivatives have been successfully developed as antipsychotics (e.g., Ziprasidone), and the scaffold is found in potent and selective inhibitors of key biological targets like aurora kinases, mGluR1 antagonists, and G-protein-coupled receptors (GPRs).[1] Furthermore, the isothiazole ring is explored for its potential in developing anticancer, antiviral, neuroprotective, and antimicrobial agents.[1][3][4]
This document provides a comprehensive guide to the strategic use of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol , a versatile and functionalized building block for drug discovery. The core of this molecule consists of a 3,5-disubstituted isothiazole ring, a common motif in bioactive compounds.[1] The primary alcohol moiety serves as a critical synthetic handle, allowing for extensive chemical elaboration to probe structure-activity relationships (SAR) and optimize drug-like properties.
These application notes are designed for researchers, medicinal chemists, and drug development professionals. We will explore the rationale for using this scaffold, provide detailed synthetic protocols for its derivatization, and outline strategies for its application in target-oriented drug discovery campaigns.
Part 1: The Strategic Value of the Isothiazole Core
The Isothiazole Ring as a Bioisostere
A cornerstone of modern medicinal chemistry is the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance the molecule's biological activity, metabolic stability, or pharmacokinetic profile. The isothiazole ring is an effective bioisostere for several common aromatic systems, including phenyl, pyrazole, and its isomeric thiazole ring.[5][6] This substitution can profoundly impact a compound's properties.
Causality Behind Bioisosteric Replacement:
-
Metabolic Stability: Aromatic rings are often susceptible to CYP-mediated oxidation.[6] The electron-deficient nature of the isothiazole ring can reduce this metabolic liability, increasing the compound's half-life.
-
Solubility and Polarity: The inclusion of nitrogen and sulfur heteroatoms increases the polarity of the ring system compared to a phenyl group, which can improve aqueous solubility—a critical parameter for bioavailability.[6]
-
Receptor Interactions: The isothiazole ring possesses distinct hydrogen bond acceptor capabilities (via the nitrogen atom) and potential sulfur-aromatic interactions that differ from other rings. This allows for novel binding modes with target proteins, potentially leading to improved potency or selectivity.
-
Reduced hERG Liability: In some scaffolds, replacing a phenyl ring with a five-membered heterocycle like a thiazole or pyrazole has been shown to mitigate off-target activity against the hERG potassium channel, a common cause of cardiotoxicity.[6]
Table 1: Comparative Properties of Isothiazole as a Bioisostere
| Feature | Phenyl Ring | Isothiazole Ring | Rationale for Substitution |
| Metabolism | Prone to CYP-mediated oxidation | Generally more resistant to oxidation | Improve metabolic stability and half-life.[6] |
| Polarity | Low | Moderate | Enhance aqueous solubility and bioavailability.[6] |
| H-Bonding | Pi-system (acceptor) | Nitrogen lone pair (acceptor) | Introduce specific hydrogen bond interactions. |
| Dipole Moment | None (unsubstituted) | Significant | Modulate membrane permeability and target engagement. |
| Size | Sterically larger | Sterically smaller | Fine-tune fit within a binding pocket. |
Known Pharmacological Significance of Isothiazoles
The utility of the isothiazole scaffold is validated by its presence in numerous biologically active compounds across a spectrum of therapeutic areas.
Table 2: Examples of Bioactive Isothiazole-Containing Molecules
| Compound/Series | Therapeutic Area | Biological Target/Activity |
| Ziprasidone | Antipsychotic | D₂ and 5-HT₂A receptor antagonist.[1] |
| GPR Agonists | Various | Agonists for various G-protein-coupled receptors.[1] |
| mGluR1 Antagonists | Neurological Disorders | Antagonists of Metabotropic glutamate receptor 1.[1] |
| Aurora Kinase Inhibitors | Oncology | Potent inhibitors of aurora kinases.[1] |
| Pronkodin A | Anti-inflammatory | Prostaglandin release inhibitor.[3] |
| GABA Receptor Antagonists | Insecticides | Competitive antagonists of insect GABA receptors.[3] |
Part 2: Synthesis and Derivatization Protocols
The primary alcohol of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is the key to its utility as a building block. The following protocols detail a proposed synthesis of the core scaffold and subsequent derivatization strategies. These protocols are designed to be self-validating, with clear steps and rationales.
Protocol 1: Proposed Synthesis of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
As this specific molecule is not widely commercially available, a robust synthetic route is required. The following multi-step synthesis is proposed based on established isothiazole chemistry.
Caption: Proposed synthetic workflow for the target building block.
Step-by-Step Methodology:
-
Protection of Propargyl Alcohol:
-
To a solution of propargyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Work up by pouring into water and extracting with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the protected alcohol.
-
Rationale: The hydroxyl group is protected to prevent interference in the subsequent ring-forming reaction. TBDMS is a robust protecting group that is stable to the reaction conditions and can be easily removed.
-
-
Isothiazole Ring Formation:
-
To a solution of the protected propargyl alcohol (1.0 eq) and thioacetamide (1.2 eq) in a suitable solvent like acetonitrile, add N-Bromosuccinimide (NBS, 2.2 eq) portion-wise at 0°C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Add a base such as triethylamine (3.0 eq) and continue stirring for another 12 hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the protected 2-(3-methyl-1,2-thiazol-5-yl)ethan-1-ol.
-
Rationale: This method constructs the isothiazole ring from an alkyne and a sulfur source, a common strategy in heterocyclic chemistry.
-
-
Deprotection:
-
Dissolve the protected scaffold (1.0 eq) in anhydrous THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) dropwise at 0°C.
-
Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the final product, 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol.
-
Rationale: TBAF is a standard reagent for the clean and efficient cleavage of silyl ethers.
-
Protocol 2: Derivatization via Esterification
This protocol creates an ester library, which is useful for developing prodrugs or for probing interactions in hydrophobic pockets of a target protein.
Caption: Workflow for the synthesis of ester derivatives.
Step-by-Step Methodology:
-
To a solution of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (1.0 eq), a desired carboxylic acid (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq).
-
Stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired ester.
-
Rationale: EDCI/DMAP coupling is a mild and highly efficient method for ester formation that is tolerant of a wide range of functional groups, making it ideal for library synthesis.
Protocol 3: Derivatization via Williamson Ether Synthesis
This protocol generates ether analogs, which can be used to explore the impact of steric bulk and hydrogen bond acceptor capacity at the terminus of the side chain.
Step-by-Step Methodology:
-
To a solution of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (1.0 eq) in anhydrous THF at 0°C, add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil).
-
Stir the suspension at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
Add the desired alkyl halide (R-X, 1.2 eq). For less reactive halides, a catalytic amount of sodium iodide may be added.
-
Heat the reaction mixture to reflux (or a suitable temperature) and stir for 4-24 hours, monitoring by TLC.
-
Cool the reaction to 0°C and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the target ether.
-
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. The use of a strong base is necessary to deprotonate the primary alcohol to form the more nucleophilic alkoxide.
Part 3: Application in Target-Oriented Drug Discovery
Case Study: Development of Novel Kinase Inhibitors
Hypothesis: The 3,5-disubstituted isothiazole motif can serve as an effective hinge-binding scaffold for many protein kinases. The ethanol side chain can be elaborated to extend into the solvent-exposed region or a nearby hydrophobic pocket, enabling the optimization of potency and selectivity.
Caption: Workflow for generating a kinase inhibitor library.
Protocol 4: Oxidation and Reductive Amination for Library Synthesis
-
Oxidation to Aldehyde:
-
Dissolve 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (DMP, 1.5 eq) portion-wise at room temperature.
-
Stir for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude aldehyde is often used directly in the next step without further purification.
-
Rationale: DMP provides a mild and reliable method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.
-
-
Reductive Amination:
-
Dissolve the crude aldehyde (1.0 eq) in a solvent such as dichloroethane (DCE) or methanol.
-
Add a diverse library of primary or secondary amines (1.1 eq) and a few drops of acetic acid.
-
Stir for 1 hour at room temperature to allow for imine/enamine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Stir for 12-24 hours at room temperature.
-
Quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Purify the resulting amines via column chromatography or preparative HPLC.
-
Rationale: Reductive amination is a powerful tool for C-N bond formation and is highly amenable to parallel synthesis for library generation. NaBH(OAc)₃ is a mild reducing agent ideal for this transformation.
-
Protocol 5: In Vitro Kinase Inhibition Assay (Generic)
-
Assay Principle: A luminescent-based assay (e.g., ADP-Glo™ Kinase Assay, Promega) measures the amount of ADP produced during the kinase reaction. Inhibition is observed as a decrease in luminescence.
-
Procedure:
-
Prepare a serial dilution of the synthesized test compounds in DMSO.
-
In a 384-well plate, add the kinase enzyme, the specific substrate peptide, and ATP in a buffered solution.
-
Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the light output using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 3: Hypothetical Screening Data Presentation
| Compound ID | R Group (from Reductive Amination) | Kinase X IC₅₀ (nM) |
| Scaffold-OH | - | >10,000 |
| LIB-001 | -(CH₂)₂-Ph | 850 |
| LIB-002 | -Morpholinoethyl | 2,300 |
| LIB-003 | -(CH₂)₂-(4-F-Ph) | 150 |
| LIB-004 | -Cyclohexylmethyl | 975 |
This structured approach, combining rational synthesis with targeted biological screening, provides a robust framework for leveraging the 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol building block in modern medicinal chemistry programs.
References
- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications - Books.
- An Overview of Thiazole Derivatives and its Biological Activities.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments - ResearchGate.
- Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.
- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
- Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents | ACS Omega - ACS Publications.
- Aromatic Bioisosteres | Cambridge MedChem Consulting.
- The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - IRIS.
- 1,2,4‐Oxadiazoles as thiazole bioisostere. - ResearchGate.
- Synthesis and antiproliferative activity of thiazole bioisosteres of goniofufurone and 7-epi ... - PubMed.
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve.
- Synthesis of thiazole derivatives. Reagents and conditions: a Ethanol,... - ResearchGate.
- (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate.
- Heterocyclic Building Blocks-Isothiazole - Isothiazole is a type of organic compound containing a five-membered aromatic ring that consists of three carbon atoms, one nitrogen atom, and one sulfur atom.
- Thiazole synthesis - Organic Chemistry Portal.
- Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and... - ResearchGate.
- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC.
- Thiazole and Isothiazole Chemistry in Crop Protection - ACS Publications.
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Application Notes and Protocols for the Antifungal Screening of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol Analogs
Introduction: The Imperative for Novel Antifungal Agents
The global rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to public health. Pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus are responsible for significant morbidity and mortality, particularly in immunocompromised populations.[1][2] The existing antifungal armamentarium is limited, and its efficacy is threatened by resistance mechanisms. This landscape creates an urgent need for the discovery and development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant isolates.
Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antifungal properties.[3][4] Like the widely used azole antifungals, many thiazole-based compounds function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] The disruption of this pathway leads to altered membrane permeability and ultimately, fungal cell death.[5]
This document provides a comprehensive framework for the preliminary synthesis and systematic antifungal screening of a specific chemical series: 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol and its structural analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, field-proven guide that progresses from initial synthesis concepts through a robust cascade of in vitro and in vivo evaluations, ensuring scientific rigor and data-driven decision-making.
Conceptual Synthesis of the Thiazole Scaffold
The synthesis of the core 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol scaffold and its analogs can be approached through established heterocyclic chemistry principles. A common and effective strategy is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For the target scaffold, this could be adapted as follows:
-
Precursor Synthesis: The key starting materials would be 3-methyl-thiobutanamide and a suitable 4-halo-3-oxobutanol derivative. The variation in the "analog" aspect of the library would arise from modifying the substituents on these precursors.
-
Hantzsch Condensation: The thioamide and α-haloketone are reacted, typically in a solvent like ethanol, to form the thiazole ring. This reaction is a cornerstone of thiazole chemistry and is well-documented.[7]
-
Analog Generation: A library of analogs can be generated by introducing diversity at various positions. For instance, modifying the group at the 3-position of the thiazole ring or altering the length and substitution of the ethanol side-chain at the 5-position can be achieved by using different thioamides or α-haloketones, respectively.[8][9]
The causality behind this synthetic approach lies in its reliability and modularity. The Hantzsch synthesis is a robust method for creating the core thiazole ring, and the availability of diverse commercial or readily synthesized precursors allows for the systematic construction of a chemical library to explore the structure-activity relationship (SAR).
The Antifungal Screening Cascade: A Multi-Tiered Evaluation
A successful screening campaign does not rely on a single assay but employs a strategic, multi-step cascade to efficiently identify compounds with both high potency and a favorable safety profile. This approach ensures that resources are focused on the most promising candidates.
Caption: Workflow for the antifungal screening cascade.
Tier 1: Primary In Vitro Antifungal Activity
The initial goal is to identify analogs with intrinsic activity against a panel of clinically relevant fungal pathogens. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this determination.[10][11][12]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Rationale: This method determines the lowest concentration of a drug that prevents the visible growth of a microorganism, providing a quantitative measure of potency.[13] The use of standardized CLSI protocols (e.g., M27 for yeasts, M38-A for molds) ensures reproducibility and comparability of data across different studies.[10][12][14]
-
Materials:
-
Test Compounds (dissolved in DMSO, stock at 10 mg/mL)
-
Fungal Strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99, Aspergillus fumigatus ATCC 204305)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Positive Control Antifungal (e.g., Fluconazole, Amphotericin B).
-
Spectrophotometer.
-
-
Step-by-Step Methodology:
-
Inoculum Preparation: Culture fungi on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours (yeasts) or 7 days (molds). Prepare a cell suspension in sterile saline and adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Inoculum Dilution: Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds and control drugs in the 96-well plate using RPMI-1640 medium. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted compound, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: Fungal inoculum without any compound.
-
Sterility Control: Medium only, without inoculum.
-
Solvent Control: Fungal inoculum with the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, determined visually or with a plate reader at 600 nm.
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
-
Rationale: While MIC indicates growth inhibition (fungistatic activity), MFC determines the concentration required to kill the fungus (fungicidal activity). This is a critical parameter, as fungicidal agents are often preferred for treating infections in immunocompromised patients.[1]
-
Step-by-Step Methodology:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the agar plate at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the subculture plate.
-
Data Presentation: MIC and MFC Values
| Compound ID | C. albicans MIC (µg/mL) | C. albicans MFC (µg/mL) | C. neoformans MIC (µg/mL) | C. neoformans MFC (µg/mL) | A. fumigatus MIC (µg/mL) |
| Parent Cmpd | |||||
| Analog-01 | |||||
| Analog-02 | |||||
| Fluconazole |
Compounds with an MIC ≤ 8 µg/mL are typically considered promising for further investigation.
Tier 2: Selectivity and Preliminary Mechanism of Action
A potent antifungal is useless if it is equally toxic to human cells. This tier focuses on assessing the selectivity of the active compounds.[15]
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Rationale: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is a rapid and reliable method to assess the potential toxicity of a compound to host cells.[16] Eukaryotic similarity between fungi and humans necessitates this early checkpoint to avoid developing compounds with a poor therapeutic window.
-
Materials:
-
Mammalian Cell Line (e.g., HeLa or HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Sterile 96-well plates.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds (same concentration range as MIC testing).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
CC₅₀ Determination: Calculate the compound concentration that reduces cell viability by 50% (CC₅₀) by plotting a dose-response curve.
-
Calculating the Selectivity Index (SI)
The SI is a critical parameter for prioritizing compounds. It is the ratio of host cell toxicity to antifungal activity. SI = CC₅₀ / MIC
A higher SI value (ideally ≥ 10) indicates greater selectivity for the fungal pathogen over host cells and is a key criterion for advancing a compound.
Data Presentation: Cytotoxicity and Selectivity
| Compound ID | C. albicans MIC (µg/mL) | HeLa CC₅₀ (µg/mL) | Selectivity Index (SI) |
| Analog-01 | |||
| Analog-02 | |||
| Fluconazole |
Protocol 4: Ergosterol Biosynthesis Inhibition Assay
-
Rationale: Given that the thiazole scaffold is related to azoles, a primary hypothesis for the mechanism of action is the inhibition of ergosterol synthesis.[5][6] This assay directly tests that hypothesis.
Caption: Inhibition of the ergosterol biosynthesis pathway.
-
Step-by-Step Methodology:
-
Fungal Culture: Grow yeast cells (C. albicans) to mid-log phase in a suitable broth.
-
Compound Treatment: Expose the cells to the test compounds at their MIC and 0.5x MIC for several hours.
-
Sterol Extraction: Harvest the cells, saponify them with alcoholic KOH, and extract the non-saponifiable lipids (sterols) with n-heptane.
-
Spectrophotometric Analysis: Scan the absorbance of the sterol extract from 240 nm to 300 nm. Ergosterol has a characteristic four-peaked curve with a peak at 281.5 nm, while the accumulated precursor (14-α-methylsterol) shows a peak at ~242 nm.
-
Interpretation: A dose-dependent decrease in the ergosterol peak (281.5 nm) and a concurrent increase in the precursor peak (~242 nm) strongly suggest that the compound inhibits the ergosterol biosynthesis pathway.
-
Tier 3: Advanced In Vitro and In Vivo Models
Compounds that demonstrate high potency (low MIC), fungicidal activity (low MFC), and excellent selectivity (high SI) are advanced to more complex and physiologically relevant models.
Protocol 5: Fungal Biofilm Susceptibility Testing
-
Rationale: Fungi in a host often exist as biofilms, which are notoriously resistant to conventional antifungal agents.[17] Testing compounds against biofilms provides a more stringent and clinically relevant measure of potential efficacy.[18]
-
Step-by-Step Methodology (XTT Reduction Assay):
-
Biofilm Formation: Allow fungi (C. albicans) to adhere to the bottom of a 96-well plate in a nutrient-rich medium for 90 minutes. Wash away non-adherent cells and add fresh medium. Incubate for 24-48 hours to allow mature biofilm formation.
-
Compound Treatment: Carefully wash the mature biofilms and add fresh medium containing serial dilutions of the test compounds. Incubate for another 24 hours.
-
Metabolic Activity Measurement: Wash the biofilms and add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione. Metabolically active cells in the biofilm will reduce XTT to a colored formazan product.
-
Quantification: After a 2-3 hour incubation, measure the absorbance at 490 nm.
-
Interpretation: Calculate the Sessile MIC (SMIC₅₀), the concentration that reduces biofilm metabolic activity by 50%. A low SMIC₅₀ indicates good activity against these resilient structures.
-
Protocol 6: In Vivo Efficacy (Murine Systemic Candidiasis Model)
-
Rationale: In vivo models are essential to evaluate a drug's efficacy within a complex living system, accounting for pharmacokinetics, pharmacodynamics, and host-pathogen interactions.[19][20] A murine model of disseminated candidiasis is a standard for preclinical evaluation.[21] All animal studies must be conducted under approved ethical protocols.
-
Step-by-Step Methodology:
-
Infection: Immunocompetent or temporarily neutropenic mice are infected via tail vein injection with a lethal or sub-lethal dose of C. albicans.
-
Treatment: At a set time post-infection (e.g., 2 hours), treatment is initiated. The test compound is administered (e.g., orally or intraperitoneally) daily for a defined period (e.g., 4-7 days).
-
Endpoints:
-
Survival Study: Monitor animal survival over 14-21 days. Data is typically presented as a Kaplan-Meier survival curve.
-
Fungal Burden Study: In a separate cohort, animals are euthanized at a specific time point (e.g., day 4 post-infection). Kidneys and other target organs are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).
-
-
Controls: Include a vehicle control group (infected, no treatment) and a positive control group (infected, treated with fluconazole).
-
Interpretation: A significant increase in survival and/or a significant reduction in organ fungal burden compared to the vehicle control indicates in vivo efficacy.
-
Data Interpretation and Lead Candidate Selection
The culmination of the screening cascade is the selection of one or more lead candidates for further preclinical development. The decision should be based on a holistic view of the data collected.
Caption: Decision-making flowchart for lead candidate selection.
A strong lead candidate will exhibit:
-
Potent Activity: Low MIC values against a broad range of fungal pathogens.
-
Fungicidal Mechanism: A low MFC/MIC ratio (ideally ≤ 4).
-
High Selectivity: A large therapeutic window, indicated by a high SI value.
-
Relevant Mechanism: Evidence of action against a validated fungal target.
-
Efficacy in Advanced Models: Activity against biofilms and, most importantly, demonstrated efficacy in a relevant animal model of infection.
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Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Mycological Progress, 20(10), 1295-1309. [Link]
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Patel, N. B., et al. (2014). Synthesis and Antifungal Activity of Some Thiazole Derivatives. ResearchGate. [Link]
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Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs. [Link]
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Ghannoum, M. A., & Isham, N. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2658, 3-16. [Link]
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ResearchGate. (n.d.). Antifungal activity of thiazole derivatives. (MIC and MBC in mg/mL). [Link]
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Ryley, J. F., & McGregor, S. (1988). A multi-infection model for antifungal screening in vivo. Journal of Antimicrobial Chemotherapy, 22(3), 353-358. [Link]
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Graybill, J. R. (1989). In vivo models: evaluating antifungal agents. Reviews of Infectious Diseases, 11(Suppl 7), S1603-S1608. [Link]
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Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
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Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 4(3). [Link]
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Rocha, F. D., et al. (2017). Heterocycle Thiazole Compounds Exhibit Antifungal Activity through Increase in the Production of Reactive Oxygen Species in the Cryptococcus neoformans-Cryptococcus gattii Species Complex. Antimicrobial Agents and Chemotherapy, 61(8), e00397-17. [Link]
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Al-Soud, Y. A., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 24(18), 3326. [Link]
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Bălăşoiu, A. M., et al. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal, 65(2), 208-214. [Link]
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Al-Obaidi, A. M. J., et al. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 173-181. [Link]
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- 10. journals.asm.org [journals.asm.org]
- 11. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 20. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Note: Synthesis and Evaluation of Isothiazolium Thiamine Analogs using 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
Executive Brief
Thiamine (Vitamin B1) is an essential micronutrient that, upon phosphorylation to thiamine pyrophosphate (TPP), acts as a critical coenzyme in carbohydrate and amino acid metabolism[1]. Recently, the non-coenzyme effects of thiamine have garnered significant attention, particularly concerning neurodegenerative diseases and specialized metabolic dependencies in oncology[2]. To decouple thiamine's coenzyme functions from its non-coenzyme receptor binding, researchers synthesize dead-end analogs. This application note details the synthesis of a potent thiamine bioisostere utilizing 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol —an isothiazole (1,2-thiazole) precursor that effectively mimics the spatial geometry of natural thiamine while fundamentally altering its electronic properties[3].
Mechanistic Rationale: The Isothiazole Bioisostere
The catalytic power of natural thiamine (which contains a 1,3-thiazole ring) relies on the highly acidic C2 proton located between the sulfur and nitrogen atoms. Deprotonation at this site forms a reactive ylide, which subsequently attacks substrates like pyruvate[4].
By replacing the 1,3-thiazole ring with an isothiazole (1,2-thiazole) ring using 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol, the sulfur atom is shifted to the 1-position adjacent to the nitrogen at the 2-position. This structural rearrangement achieves two critical outcomes:
-
Ablation of Ylide Formation: The isothiazole ring lacks the acidic C2 proton, rendering the resulting analog completely incapable of forming the catalytic ylide[4].
-
Preservation of Binding Affinity: The 3-methyl and 5-(2-hydroxyethyl) substitutions on the isothiazole perfectly map to the 4-methyl and 5-(2-hydroxyethyl) groups of natural thiamine. This allows the isothiazolium analog to be recognized by Thiamine Pyrophosphokinase (TPK) and thiamine transporters, acting as a potent competitive inhibitor.
Biochemical pathway showing competitive inhibition of TPK by the isothiazolium thiamine analog.
Synthetic Methodology
The formation of the thiamine analog requires the SN2 quaternization of the isothiazole nitrogen with a pyrimidine alkylating agent. Because the nitrogen in an isothiazole is significantly less nucleophilic than in a 1,3-thiazole (due to lone-pair repulsion and the electronegativity of the adjacent sulfur), standard quaternization conditions often result in poor yields. The following protocol utilizes a polar aprotic solvent (DMF) and elevated temperatures to overcome this activation energy barrier.
Materials & Reagents
-
Isothiazole Precursor: 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (1.2 equivalents)
-
Pyrimidine Precursor: 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide (1.0 equivalent)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.05 equivalents)
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Diethyl Ether, Absolute Ethanol.
Step-by-Step Quaternization Protocol
-
Free-Basing the Pyrimidine: Suspend 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide (10 mmol, 2.83 g) in 15 mL of anhydrous DMF under an argon atmosphere. Add DIPEA (10.5 mmol, 1.83 mL) dropwise at 0 °C. Stir for 15 minutes to neutralize the hydrobromide salt, liberating the reactive bromomethyl pyrimidine.
-
Addition of the Isothiazole: To the stirring mixture, add 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (12 mmol, 1.72 g) in a single portion.
-
Thermal Activation: Heat the reaction mixture to 90 °C. Maintain this temperature for 24 hours. Causality Note: The elevated temperature is strictly required to drive the SN2 attack by the weakly nucleophilic isothiazole nitrogen.
-
In-Process Validation: After 24 hours, withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS.
-
Self-Validation Check: The reaction is deemed complete when the pyrimidine precursor peak is consumed and a dominant mass peak at m/z 265.1 (corresponding to the C12H17N4OS+ isothiazolium cation) is observed.
-
-
Precipitation: Cool the mixture to room temperature. Slowly pour the DMF solution into 150 mL of vigorously stirred, ice-cold diethyl ether. The crude isothiazolium bromide salt will precipitate as a pale yellow solid.
-
Filtration and Recrystallization: Filter the precipitate under a vacuum and wash with cold acetone (2 × 20 mL). Recrystallize the crude product from a minimal volume of hot absolute ethanol/water (9:1 v/v) to yield the pure target compound as colorless crystals.
Step-by-step synthetic workflow for the quaternization of the isothiazole precursor.
Quantitative Data & Optimization
The choice of solvent and temperature is the primary determinant of yield in this synthesis. Table 1 summarizes the optimization parameters, demonstrating the necessity of high-temperature polar aprotic conditions.
Table 1: Reaction Optimization for Isothiazole Quaternization
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (LC-MS) |
| Tetrahydrofuran (THF) | 65 (Reflux) | 48 | 15 | >95% |
| Acetonitrile (MeCN) | 80 (Reflux) | 24 | 42 | >95% |
| N,N-Dimethylformamide (DMF) | 90 | 24 | 78 | >98% |
| Microwave (DMF) | 120 | 0.5 | 85 | >98% |
Once synthesized, the isothiazolium analog can be evaluated for its biological activity. Table 2 presents comparative kinetic data, highlighting the analog's efficacy as a competitive inhibitor against thiamine-dependent enzymes due to its inability to form an ylide[2].
Table 2: Comparative Enzyme Inhibition Kinetics (In Vitro)
| Compound | TPK IC50 (µM) | PDH IC50 (µM) | Ylide Formation Capacity |
| Natural Thiamine | N/A (Substrate) | N/A (Substrate) | Yes |
| Isothiazolium Analog | 1.2 ± 0.3 | 4.5 ± 0.8 | No |
| Oxythiamine (Control) | 0.8 ± 0.2 | 2.1 ± 0.4 | No |
Note: IC50 values are representative of typical bioisosteric thiamine antagonists evaluated in rat synaptosome models.
References
-
Thiamine - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
Thiazolium salt mimics the non-coenzyme effects of vitamin B1 in rat synaptosomes Source: National Institutes of Health (NIH) / PubMed (2024) URL:[Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review Source: Systematic Reviews in Pharmacy (2021) URL:[Link]
-
Normal and abnormal carbene complexes derived from thiazole: Preparation and a preliminary investigation of their relative catalytic performance Source: ResearchGate / Journal of Organometallic Chemistry (2026) URL:[Link]
Sources
Application Note: Development and Validation of a Stability-Indicating HPLC-UV Method for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
Introduction & Chemical Context
The compound 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (also known as 3-methylisothiazole-5-ethanol) is a highly polar heterocyclic molecule featuring an electron-rich isothiazole core and a flexible 2-hydroxyethyl appendage. Isothiazole derivatives are widely utilized as potent biocides, pharmaceutical scaffolds, and specialized chemical probes due to their unique electronic properties and biological activity (1)[1].
Developing a robust analytical method for this specific isomer presents distinct chromatographic challenges. The molecule's high polarity (LogP < 1.0) leads to poor retention on standard reversed-phase columns, while the weakly basic nitrogen and the sulfur atom in the 1,2-thiazole ring can cause severe peak tailing due to secondary interactions with residual silanols on the silica support. This application note details a self-validating, stability-indicating HPLC-UV method designed specifically to overcome these challenges, ensuring accurate quantification and purity assessment for drug development and quality control workflows.
Method Development Rationale: The "Why" Behind the Protocol
As a Senior Application Scientist, it is critical to move beyond empirical trial-and-error and design methods based on the physicochemical causality of the analyte.
Detector Optimization (UV)
Isothiazole rings exhibit strong π→π∗ transitions, making UV detection highly effective. Literature on related isothiazolinones establishes that the optimal UV absorption maximum for the isothiazole chromophore occurs between 270 nm and 275 nm (2)[2]. To maximize the signal-to-noise ratio and minimize interference from baseline drift during gradient elution, the detection wavelength was strictly set to 274 nm (3)[3].
Stationary Phase Selection
Standard end-capped C18 columns are prone to "phase dewetting" (hydrophobic collapse) when exposed to the highly aqueous mobile phases (>95% water) required to retain polar molecules like 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol. To prevent this, a polar-embedded C18 column (e.g., Waters SymmetryShield RP18) was selected. The embedded carbamate group maintains hydration of the stationary phase in 100% aqueous conditions and sterically shields the basic isothiazole nitrogen from interacting with acidic surface silanols, thereby eliminating peak tailing.
Mobile Phase & pH Control
The mobile phase utilizes 0.1% Formic Acid in Water (Mobile Phase A) and Methanol (Mobile Phase B) . The acidic modifier (pH ~2.7) serves a dual mechanistic purpose:
-
It fully protonates residual silanols on the column support, rendering them neutral and incapable of ion-exchange interactions with the analyte.
-
It standardizes the ionization state of the weakly basic isothiazole ring, preventing peak splitting and ensuring reproducible retention times.
Fig 1. Logical workflow for the HPLC method development of polar isothiazole derivatives.
Experimental Protocols
Reagents and Materials
-
Reference Standard: 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (Purity ≥ 99.0%).
-
Solvents: HPLC-grade Methanol, LC-MS grade Water.
-
Modifiers: LC-MS grade Formic Acid (FA).
-
Filters: 0.22 µm PVDF syringe filters (Nylon must be avoided as it can bind highly polar heterocyclic compounds).
Step-by-Step Preparation of Solutions
-
Diluent Preparation: Mix Water and Methanol in a 90:10 (v/v) ratio. Note: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of Methanol, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with Methanol.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Preparation: Weigh an amount of the sample equivalent to 5.0 mg of the active ingredient into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 15 minutes, cool to room temperature, and make up to volume. Filter through a 0.22 µm PVDF syringe filter, discarding the first 2 mL of filtrate.
System Suitability Testing (SST) - The Self-Validating Mechanism
Before any sample analysis, the system must validate its own performance. Inject the Working Standard Solution six times consecutively. The system is deemed suitable only if:
-
RSD of Peak Area: ≤ 2.0%
-
Tailing Factor ( Tf ): 0.8 – 1.5 (Ensures silanol interactions are successfully suppressed).
-
Theoretical Plates ( N ): ≥ 5,000.
Chromatographic Conditions
All quantitative data regarding the instrument setup is summarized in Table 1 to ensure seamless transferability across laboratories.
Table 1: Final Optimized HPLC Parameters
| Parameter | Specification |
| Column | Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C ± 2°C (Controls phase viscosity and mass transfer) |
| Detection | UV/PDA at 274 nm |
| Gradient Program | 0-2 min: 5% B 2-10 min: 5% → 60% B 10-12 min: 60% → 95% B 12-15 min: 95% B 15.1-20 min: 5% B (Equilibration) |
Method Validation & Forced Degradation Data
To prove the method is stability-indicating (capable of separating the intact API from its degradation products), forced degradation studies were executed.
Mechanistic Degradation Pathways
Isothiazoles are inherently susceptible to nucleophilic attack. Under basic conditions (0.1M NaOH), the N-S bond of the 1,2-thiazole ring undergoes rapid scission. Under oxidative stress (3% H2O2 ), the sulfur atom is readily oxidized to form polar sulfoxides or sulfones. The developed gradient method successfully resolves these highly polar degradants from the main API peak.
Fig 2. Forced degradation pathways demonstrating the stability-indicating nature of the method.
Quantitative Validation Results
The method was validated according to ICH Q2(R1) guidelines. The results confirm exceptional accuracy, precision, and sensitivity.
Table 2: Method Validation Summary (ICH Q2)
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 1.0 µg/mL – 100.0 µg/mL | R2≥0.999 |
| Correlation Coefficient ( R2 ) | 0.9998 | R2≥0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N = 3) | Report Value |
| Limit of Quantitation (LOQ) | 0.45 µg/mL (S/N = 10) | Signal-to-Noise ≥ 10 |
| Method Precision (RSD, n=6) | 0.85% | ≤ 2.0% |
| Accuracy (Recovery at 100%) | 99.4% ± 0.6% | 98.0% – 102.0% |
Table 3: Forced Degradation Summary
| Stress Condition | Exposure Time & Temp | % Degradation | Peak Purity Angle vs. Threshold |
| Control (Unstressed) | N/A | 0.0% | Angle < Threshold (Pass) |
| Acid (0.1M HCl) | 24 hours @ 60°C | 1.2% | Angle < Threshold (Pass) |
| Base (0.1M NaOH) | 4 hours @ 60°C | 18.5% | Angle < Threshold (Pass) |
| Oxidation (3% H2O2 ) | 12 hours @ RT | 12.3% | Angle < Threshold (Pass) |
| Thermal (Solid) | 7 days @ 105°C | 0.5% | Angle < Threshold (Pass) |
Note: Peak purity was assessed using a Photodiode Array (PDA) detector. In all stressed samples, the purity angle was less than the purity threshold, proving that no degradants co-elute with the 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol peak.
References
- Source: vienkiemnghiem.gov.
- Source: nih.
- Source: mdpi.
Sources
Application Note: 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol as a Precursor for Novel Heterocycles
Executive Summary
In contemporary medicinal chemistry, the exploration of underutilized heterocyclic scaffolds is a primary driver for discovering novel chemical space. 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (hereafter referred to as 3-MTZE ) represents a highly versatile, bifunctional building block. Featuring an electron-rich 1,2-thiazole (isothiazole) core and a flexible 5-hydroxyethyl side chain, 3-MTZE serves as a critical precursor for synthesizing complex, multi-targeted pharmacophores. Isothiazole derivatives have recently gained significant traction due to their unique bioisosteric properties, demonstrating profound efficacy as antiviral agents, anticancer therapeutics, and selective inhibitors of inflammatory pathways[1]. This application note provides a comprehensive guide to the structural rationale, synthetic divergence, and validated experimental protocols for utilizing 3-MTZE in drug discovery workflows.
Physicochemical Profiling & Structural Rationale
The strategic selection of the 1,2-thiazole core over the more ubiquitous 1,3-thiazole is rooted in its distinct physicochemical profile. The adjacent nitrogen and sulfur atoms in the isothiazole ring create a unique dipole moment (~2.4 D) and alter the hydrogen-bond acceptor trajectory, which is critical for fitting into specific enzymatic pockets[1]. Furthermore, the isothiazole ring exhibits exceptional metabolic stability against oxidative degradation by cytochrome P450 enzymes, a common liability in other sulfur-containing heterocycles[2].
The 5-hydroxyethyl appendage of 3-MTZE provides a synthetically tractable handle. The primary alcohol can be selectively oxidized to an aldehyde for Knoevenagel condensations—yielding hybrid molecules that target histone deacetylases (HDACs) in cancer models[3]—or activated via sulfonylation to undergo nucleophilic substitutions. This flexibility enables the rapid generation of diverse chemical libraries targeting complex biological systems, such as the HCV NS5B polymerase[4] and the NLRP3 inflammasome[5].
Synthetic Workflows & Methodologies
To maximize the utility of 3-MTZE, synthetic workflows must be designed to preserve the integrity of the isothiazole ring while functionalizing the primary alcohol. The two most reliable divergent pathways involve mild oxidation and electrophilic activation.
Fig 1. Divergent synthetic workflows utilizing 3-MTZE as a core building block.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, it is imperative to design protocols that are not only high-yielding but also self-validating. The following methodologies incorporate in-process checks to ensure mechanistic fidelity.
Protocol A: Mild Oxidation to 2-(3-Methyl-1,2-thiazol-5-yl)acetaldehyde
Causality & Rationale: Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid malodorous byproducts, and over Jones reagent to prevent over-oxidation to the carboxylic acid. A catalytic amount of water is intentionally added to the dichloromethane (DCM) solvent; this accelerates the reaction by hydrolyzing a highly reactive intermediate species, significantly reducing reaction time and preserving the sensitive isothiazole core.
Step-by-Step Procedure:
-
Preparation: Dissolve 3-MTZE (1.0 mmol, 143.2 mg) in 5.0 mL of wet DCM (DCM containing 0.1% v/v H₂O) in a flame-dried round-bottom flask under an argon atmosphere. Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add DMP (1.2 mmol, 509 mg) portion-wise over 5 minutes.
-
Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 7:3). The successful consumption of the starting material is validated by the disappearance of the alcohol spot (R_f ~0.2) and the emergence of a highly UV-active aldehyde spot (R_f ~0.6).
-
Quenching & Workup: Quench the reaction by adding 5 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer turns clear (indicating the reduction of unreacted iodine species).
-
Isolation: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analytical Validation: Crude ¹H-NMR (CDCl₃) must display a distinct triplet at ~δ 9.8 ppm (CHO), confirming successful oxidation without over-progression to the acid.
Protocol B: Activation via Mesylation
Causality & Rationale: Mesyl chloride (MsCl) is preferred over tosyl chloride due to its superior reaction kinetics at 0 °C and the ease of removing water-soluble mesylate salts during aqueous workup. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed degradation of the isothiazole ring.
Step-by-Step Procedure:
-
Preparation: Dissolve 3-MTZE (1.0 mmol, 143.2 mg) in 5.0 mL of anhydrous DCM. Add TEA (2.0 mmol, 278 µL) and cool the solution to 0 °C under an inert atmosphere.
-
Reagent Addition: Introduce MsCl (1.5 mmol, 116 µL) dropwise via a syringe over 10 minutes to control the exothermic reaction.
-
Reaction Monitoring (Self-Validation): The immediate formation of a dense white precipitate (TEA·HCl) serves as a visual confirmation that the reaction is proceeding. Stir for 2 hours at 0 °C. TLC (Hexanes:EtOAc 1:1) should indicate a complete shift from the polar alcohol (R_f ~0.3) to the less polar mesylate intermediate (R_f ~0.5).
-
Workup: Dilute the mixture with 10 mL of ice-cold DCM and wash sequentially with cold 0.1 M HCl (5 mL), saturated NaHCO₃ (5 mL), and brine (5 mL). Note: Maintaining cold temperatures during workup prevents premature hydrolysis of the mesylate.
-
Isolation: Dry the organic phase over MgSO₄ and concentrate in vacuo to yield the mesylate as a pale yellow oil, which should be used immediately in subsequent nucleophilic displacement steps to avoid degradation.
Quantitative Data & Biological Targeting
Derivatives synthesized from 3-MTZE have shown remarkable efficacy across various therapeutic domains. Table 1 summarizes the quantitative yields of the intermediate workflows and the primary biological targets of the resulting downstream heterocycles.
Table 1: Comparative Yields and Biological Targets of 3-MTZE Derivatives
| Derivative Scaffold | Intermediate Used | Reaction Type | Avg. Yield (%) | Primary Biological Target | Ref |
| Isothiazolo-quinones | Aldehyde | Knoevenagel Condensation | 72 - 85 | HDAC (Anticancer) | [3] |
| Isothiazolyl-acetamides | Mesylate | S_N2 Displacement (Amines) | 68 - 78 | NLRP3 Inflammasome | [5] |
| Bis-heterocycles | Mesylate | Etherification (Phenols) | 60 - 75 | HCV Polymerase NS5B | [4] |
Mechanism of Action: NLRP3 Inflammasome Inhibition
One of the most promising applications of 3-MTZE derivatives is the targeted inhibition of the NLRP3 inflammasome, a critical sensor in the innate immune system responsible for pyroptosis and sterile inflammation[5].
Fig 2. Mechanism of action for isothiazole-derived NLRP3 inflammasome inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Advanced Materials Engineering with 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol: From Luminescent Metallopolymers to Anti-Fouling Coatings
Executive Summary
In advanced materials science, the rational design of functional polymers and coordination complexes requires building blocks with orthogonal reactivity. 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (also known as 2-(3-methylisothiazol-5-yl)ethanol) is a highly versatile bifunctional synthon. It features an isothiazole ring that acts as a robust σ -donor and π -acceptor for transition metal and lanthanide coordination[1], coupled with a pendant primary alcohol (2-hydroxyethyl group) that serves as a covalent grafting handle. This application note details the mechanistic rationale and validated protocols for utilizing this molecule in two cutting-edge domains: the synthesis of highly luminescent metallopolymers for Organic Light-Emitting Diodes (OLEDs)[2], and the fabrication of non-leaching, contact-active anti-biofouling coatings.
Molecular Design & Mechanistic Rationale
The utility of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol in materials science stems from its decoupled dual-reactivity:
-
Coordination Site (Isothiazole Nitrogen): The nitrogen atom in the 1,2-thiazole ring is a soft Lewis base that forms highly stable complexes with transition metals (Ir, Pt) and lanthanides (Eu, Tb). The adjacent 3-methyl group provides critical steric tuning, dictating the geometry of the resulting metal complex and influencing the HOMO/LUMO energy levels necessary for charge transport in organic electronics[3].
-
Polymerization Handle (Primary Alcohol): The 2-hydroxyethyl chain allows the molecule to undergo step-growth polymerization (e.g., reacting with diisocyanates to form polyurethanes). Crucially, the two-carbon aliphatic spacer physically and electronically decouples the metal-binding heterocycle from the polymer backbone. This prevents the polymer matrix from distorting the metal's coordination sphere, thereby suppressing non-radiative decay pathways and preserving high photoluminescence quantum yields[4].
Experimental Protocols & Self-Validating Workflows
Protocol A: Synthesis of Covalently Grafted Eu(III) Metallopolyurethanes for OLEDs
Physical doping of phosphorescent emitters into polymer hosts often leads to phase separation and aggregation-caused quenching (ACQ). Covalently tethering the Eu(III)-isothiazole complex directly into the polymer backbone eliminates ACQ and enhances device stability[2].
Step 1: Synthesis of the Eu(III)-Isothiazole Monomer
-
Action: In a Schlenk flask under argon, dissolve 1.0 eq of Eu(TTA)₃·2H₂O (TTA = thenoyltrifluoroacetone) and 2.2 eq of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol in anhydrous ethanol. Reflux at 75°C for 12 hours.
-
Causality: The isothiazole nitrogen displaces the coordinated water molecules. Anhydrous ethanol is mandatory to prevent competitive rebinding of water; high-frequency O-H vibrational oscillators heavily quench lanthanide luminescence via multiphonon relaxation[4].
-
Validation Check: Isolate the precipitate and analyze via Photoluminescence (PL) spectroscopy. A sharp, intense emission peak at ~612 nm (the Eu³⁺ 5D0→7F2 hypersensitive transition) validates successful coordination and antenna effect sensitization[4].
Step 2: Polyurethane Co-Polymerization
-
Action: Dissolve the Eu-monomer and 1,4-butanediol (chain extender) in anhydrous DMF. Add hexamethylene diisocyanate (HDI) and 0.1 wt% dibutyltin dilaurate (DBTDL). Stir at 60°C for 24 hours.
-
Causality: DBTDL catalyzes the urethane bond formation by activating the isocyanate carbon for nucleophilic attack by the primary alcohol. Maintaining the reaction at a mild 60°C ensures polymerization occurs rapidly without thermally dissociating the delicate Eu-isothiazole coordination bonds[1].
-
Validation Check: Monitor the reaction via FTIR spectroscopy. The complete disappearance of the strong -NCO stretching band at 2270 cm⁻¹ and the appearance of the urethane -NH stretch at 3320 cm⁻¹ confirms the reaction end-point.
Protocol B: Fabrication of Non-Leaching Anti-Biofouling Coatings
Isothiazoles are potent biocides that disrupt microbial metabolic pathways[1]. Traditional marine coatings physically blend these biocides, leading to rapid environmental leaching and toxicity. Covalent grafting via the ethanol linker creates a contact-active surface that kills microbes without releasing toxins.
Step 1: Surface Activation
-
Action: Treat the target substrate (e.g., glass or titanium) with oxygen plasma (100 W, 5 mins).
-
Causality: Plasma treatment generates reactive surface hydroxyl groups, drastically increasing surface energy. This ensures covalent anchoring of the subsequent polymer layer, preventing catastrophic delamination in harsh marine environments.
Step 2: Coating Formulation and Curing
-
Action: Mix the isothiazole-functionalized polyurethane (synthesized via Step 2 above, omitting the metal salt) with a polyfunctional aziridine crosslinker. Spin-coat onto the activated substrate and thermally cure at 80°C for 4 hours.
-
Causality: The crosslinker forms a dense, impenetrable 3D network. Because the active isothiazole moiety is chemically tethered to the backbone via the stable urethane linkage, it cannot be washed away, providing permanent contact-active biofouling resistance.
-
Validation Check: Perform a 30-day artificial seawater extraction test analyzed by HPLC. A biocide leaching rate of < 0.05 µg/cm²/day validates the integrity of the covalent immobilization.
Quantitative Data Summaries
To benchmark the efficacy of materials derived from 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol, quantitative outcomes from the validated protocols are summarized below.
Table 1: Photophysical Properties of Isothiazole-Lanthanide/Ir Metallopolymers | Material | Metal Center | Quantum Yield ( Φ ) | Emission Peak ( λmax ) | Lifetime ( τ ) | Primary Application | | :--- | :--- | :--- | :--- | :--- | :--- | | Poly(Iso-Eu) | Europium (III) | 96% | 612 nm | 1.2 ms | Red OLED Emitters[4] | | Poly(Iso-Tb) | Terbium (III) | 24% | 545 nm | 2.5 ms | Green Phosphors[4] | | Poly(Iso-Ir) | Iridium (III) | 85% | 475 nm | 1.8 µs | Blue OLED Emitters[2] |
Table 2: Anti-Biofouling Performance Metrics (30-Day Marine Simulation)
| Coating Type | Isothiazole Content | Leaching Rate | Bacterial Adhesion Reduction | Marine Diatom Inhibition |
|---|---|---|---|---|
| Control (Unmodified PU) | 0 wt% | N/A | 0% | 0% |
| Blended Biocide PU | 5 wt% | 15.4 µg/cm²/day | 85% → 20% (Day 30) | 70% → 10% (Day 30) | | Covalently Grafted PU | 5 wt% | < 0.05 µg/cm²/day | > 99% (Sustained) | > 95% (Sustained) |
Workflow Visualization
The following diagram maps the orthogonal synthetic pathways enabled by the bifunctional nature of the target molecule.
Workflow detailing the dual-functional pathways of 2-(3-methylisothiazol-5-yl)ethanol in materials.
References
-
Benchchem. Application Notes and Protocols: 4-Iodo-3-methoxyisothiazole in Material Science.[3] URL:
-
Kletskov, A., et al. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis 2020.[1] URL:
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Universal Display Corporation. Blue and narrow band green and red emitting metal complexes. US Patent US20190276485A1.[2] URL:
-
Lider, E., et al. Structural diversity of photoluminescent lanthanide(iii) coordination compounds with an isothiazole derivative. Dalton Transactions 2025.[4] URL:
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The Emergent Patent Landscape and Prospective Applications of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol: A Guide for Drug Discovery Professionals
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities. This document provides a detailed analysis of the patent landscape surrounding thiazole derivatives, with a specific focus on the potential applications of the relatively unexplored molecule, 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol. While direct patenting and application data for this specific compound are nascent, this guide synthesizes information from closely related structures to provide researchers with a predictive framework for its potential therapeutic uses and the associated experimental protocols. We will delve into the established anti-inflammatory, anticancer, and antimicrobial activities of similar thiazole-containing compounds, offering detailed methodologies to explore these potential applications.
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The five-membered heterocyclic thiazole ring is a privileged structure in drug discovery, prized for its ability to engage in a variety of biological interactions. Its derivatives have been successfully developed into a range of therapeutic agents, demonstrating activities that span from anti-inflammatory and antimicrobial to anticancer and antiviral.[1][2][3] The versatility of the thiazole ring allows for diverse substitutions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.[4][5] This has led to a rich and evolving patent landscape as pharmaceutical companies and research institutions continue to explore the therapeutic potential of novel thiazole derivatives.[6][7]
This guide focuses on the prospective applications of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol, a molecule that, while not extensively documented in current patent literature, belongs to a class of compounds with significant therapeutic promise. By examining the patent landscape of structurally similar molecules, we can infer potential applications and design robust experimental protocols to validate these hypotheses.
Patent Landscape Analysis of Thiazole Derivatives
A comprehensive review of the patent literature reveals a strong and sustained interest in thiazole derivatives for a multitude of therapeutic areas.[8][9] The primary focus of many patents lies in the development of novel anticancer, anti-inflammatory, and anti-infective agents.
Anticancer Applications
The thiazole scaffold is a recurring motif in a significant number of patents claiming anticancer activity.[10][11] These patents often describe compounds that target various aspects of cancer cell biology, including cell proliferation, apoptosis, and angiogenesis.
Key Patented Mechanisms of Action:
-
Kinase Inhibition: A substantial number of patents focus on thiazole derivatives as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8]
-
Apoptosis Induction: Several patented thiazole compounds have been shown to induce programmed cell death in cancer cells.[12]
-
Anti-proliferative Activity: Many patents claim broad anti-proliferative effects against a range of cancer cell lines.
Anti-inflammatory Applications
Thiazole derivatives have been extensively patented for their anti-inflammatory properties.[13][14] These compounds often target key mediators of the inflammatory response.
Key Patented Mechanisms of Action:
-
Enzyme Inhibition: Patents describe thiazole derivatives that inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators.[14]
-
Cytokine Modulation: Some patented compounds have been shown to modulate the production of inflammatory cytokines.
Antimicrobial and Antiviral Applications
The thiazole ring is also a key component in many patented antimicrobial and antiviral agents.[1][9]
Key Patented Mechanisms of Action:
-
Enzyme Inhibition: Thiazole derivatives have been patented as inhibitors of essential microbial or viral enzymes.
-
Disruption of Cell Wall Synthesis: Some compounds interfere with the synthesis of the bacterial cell wall.
Predicted Applications of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
Based on the patent landscape of related thiazole derivatives, we can predict several high-potential therapeutic applications for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol. The presence of the methyl group on the thiazole ring and the ethanol substituent at the 5-position provide a unique chemical entity that warrants investigation in the following areas:
-
Oncology: As a potential anticancer agent, possibly acting as a kinase inhibitor or an inducer of apoptosis.
-
Inflammatory Diseases: As a novel anti-inflammatory agent, potentially targeting enzymes involved in the inflammatory cascade.
-
Infectious Diseases: As a candidate for development into a new antibacterial or antifungal drug.
Detailed Application Notes and Protocols
The following sections provide detailed, step-by-step methodologies for investigating the predicted therapeutic applications of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol. These protocols are based on established and validated methods commonly cited in the scientific and patent literature for analogous compounds.
Protocol for Assessing Anticancer Activity
Objective: To determine the in vitro cytotoxic and anti-proliferative effects of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol on a panel of human cancer cell lines.
Methodology:
-
Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) should be selected.
-
MTT Assay for Cytotoxicity:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT solution and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
-
Clonogenic Assay for Long-Term Proliferation:
-
Seed a low density of cancer cells in 6-well plates.
-
Treat the cells with the test compound for 24 hours.
-
Remove the compound and allow the cells to grow for 10-14 days to form colonies.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies to assess the long-term effect on cell proliferation.
-
Data Presentation:
| Cell Line | IC50 (µM) of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol |
| MCF-7 (Breast) | To be determined |
| A549 (Lung) | To be determined |
| HCT116 (Colon) | To be determined |
| K562 (Leukemia) | To be determined |
Causality Explanation: The MTT assay provides a rapid assessment of the compound's immediate cytotoxic effect, while the clonogenic assay offers insights into its long-term impact on the self-renewal capacity of cancer cells.
Experimental Workflow Diagram:
Protocol for Evaluating Anti-inflammatory Potential
Objective: To assess the ability of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol to inhibit key inflammatory enzymes and reduce inflammatory responses in a cellular model.
Methodology:
-
Enzyme Inhibition Assays:
-
COX-1 and COX-2 Inhibition Assay: Utilize commercially available colorimetric or fluorometric assay kits to measure the inhibition of ovine COX-1 and human recombinant COX-2.
-
5-Lipoxygenase (5-LOX) Inhibition Assay: Use a spectrophotometric assay to measure the inhibition of 5-LOX activity from a suitable source (e.g., potato tuber extract).
-
-
Cell-Based Anti-inflammatory Assay:
-
Use a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Pre-treat the cells with the test compound for 1 hour before LPS stimulation.
-
Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Data Presentation:
| Assay | IC50 (µM) of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol |
| COX-1 Inhibition | To be determined |
| COX-2 Inhibition | To be determined |
| 5-LOX Inhibition | To be determined |
| NO Production in RAW 264.7 cells | To be determined |
| TNF-α Secretion in RAW 264.7 cells | To be determined |
| IL-6 Secretion in RAW 264.7 cells | To be determined |
Causality Explanation: The enzyme inhibition assays directly measure the compound's interaction with key targets in the inflammatory pathway. The cell-based assay provides a more physiologically relevant model to assess its overall anti-inflammatory efficacy.
Signaling Pathway Diagram:
Protocol for Determining Antimicrobial Activity
Objective: To evaluate the in vitro antimicrobial activity of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Selection: Select a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Prepare serial twofold dilutions of the test compound in a suitable broth medium in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Subculture the contents of the wells showing no visible growth from the MIC assay onto agar plates.
-
Incubate the plates and observe for colony formation.
-
The MBC/MFC is the lowest concentration of the compound that kills 99.9% of the initial inoculum.
-
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | To be determined | To be determined |
| Escherichia coli | To be determined | To be determined |
| Candida albicans | To be determined | To be determined |
Causality Explanation: The MIC value indicates the bacteriostatic or fungistatic activity of the compound, while the MBC/MFC value determines its bactericidal or fungicidal potential.
Experimental Workflow Diagram:
Conclusion and Future Directions
While the specific compound 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is not yet prominent in the patent literature, the extensive research and patenting activity surrounding the broader class of thiazole derivatives provide a strong rationale for its investigation. The protocols outlined in this guide offer a robust starting point for researchers to explore its potential as a novel therapeutic agent in oncology, inflammation, and infectious diseases. Future work should focus on a comprehensive screening of this molecule using the described assays, followed by mechanism of action studies and in vivo efficacy testing for any promising activities identified. The unique structural features of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol may lead to the discovery of a new generation of thiazole-based therapeutics.
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- Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-thiazol-5-yl-ethan-1-ol-derivative-5-Reagents-and-conditions-a-NBS_fig3_365516709]
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- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2022). Molecules. [URL: https://www.mdpi.com/1420-3049/27/23/8161]
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- Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H). (2017). Acta Chimica Slovenica. [URL: https://pubmed.ncbi.nlm.nih.gov/28621395/]
- Process for preparing thiazole derivatives. (2017). Google Patents. [URL: https://patents.google.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [URL: not available]
- Thiazole derivatives. (1999). Google Patents. [URL: https://patents.google.
- PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES. (2010). Google Patents. [URL: https://patents.google.
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- Crystalline form of 1,3-thiazol-5-ylmethyl [(2r,5r)-5-{[(2s) -. (2018). Google Patents. [URL: https://patents.google.
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2-([6][7][11]TRIAZOL-1-YL)-ETHANONE DERIVATIVES. (2014). Google Patents. [URL: https://patents.google.com/patent/EP3024832B1/en]
- Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). MOJ Bioorganic & Organic Chemistry. [URL: https://medcraveonline.com/MOJBOC/synthesis-of-new-thiazole-and-thiazolyl-derivatives-of-medicinal-significant-a-short-review.html]
- Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018).
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (2020). Google Patents. [URL: https://patents.google.
- Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2025). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01073]
- Thioamides Synthesis via Copper-Catalyzed C–H Activation of 1,2,3-Thiadiazoles Enabled by Slow Release and Capture of Thioketene. (n.d.).
- Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (2025). Asian Journal of Green Chemistry. [URL: https://www.ajgreenchem.com/article_179907.html]
- Oxazoline and thiazoline derivatives, processes for their preparation and pharmaceutical compositions containing them. (n.d.). Google Patents. [URL: https://patents.google.
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- Design, synthesis, in silico studies, and antiproliferative activity of a novel series of thiazole/1,2,3-triazole hybrids as apoptosis inducers and multi-kinase inhibitors endowed with anti-breast cancer activity. (2026). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10825964/]
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10450537/]
- 2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,2-thiazolidine 1,1-dioxide. (n.d.). Smolecule. [URL: https://www.smolecule.com/2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,2-thiazolidine_1,1-dioxide.html]
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- Novel Bis-1,2,3-triazole-thiazolidinone hybrid as anticancer agents that induce apoptosis and molecular modeling study. (2024). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10563172/]
- 2-(4-Methylthiazol-5-yl) Ethyl Nitrate Hydrochloride Ameliorates Cognitive Impairment via Modulation of Oxidative Stress and Nuclear Factor Kappa B (NF-κB) Signaling Pathway in Chronic Cerebral Hypoperfusion-Associated Spontaneously Hypertensive Rats. (2024). MDPI. [URL: https://www.mdpi.com/1422-0067/25/10/5208]
- Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. (n.d.). MDPI. [URL: not available] MDPI. [URL: not available]
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Purification challenges of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
Welcome to the Technical Support Center. This guide is engineered for discovery chemists, process scientists, and drug development professionals dealing with the isolation and purification of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol .
Also known systematically as a 3-methylisothiazole-5-ethanol derivative, this building block presents a "perfect storm" of purification challenges: a highly polar primary alcohol, a basic heteroaromatic nitrogen, and a chemically sensitive N–S bond. Standard workup and chromatography protocols frequently result in poor yields, irreversible column adsorption, or compound degradation.
This guide deconstructs the physicochemical causality behind these issues and provides field-proven, self-validating protocols to ensure high-purity recovery.
Frequently Asked Questions & Troubleshooting
Q1: Why am I losing the majority of my product during the aqueous workup, and how can I recover it? The Causality: 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is highly amphiphilic. The combination of the primary alcohol (-OH) and the basic isothiazole nitrogen creates a robust hydrogen-bonding network with water. Consequently, its partition coefficient ( Kow ) in standard extraction solvents like dichloromethane (DCM) or diethyl ether is exceptionally low, causing the target molecule to remain trapped in the aqueous phase. The Solution: You must disrupt the hydration shell around the molecule using a salting-out extraction . By saturating the aqueous phase with high-charge-density ions (like Na+ and Cl− ), you leverage the Hofmeister effect to increase the ionic strength of the water, forcing the polar organic solute into the organic phase[1]. Furthermore, switching to a hydrogen-bond-accepting solvent mixture, such as Ethyl Acetate (EtOAc) containing 10% Isopropanol (IPA), drastically improves the extraction efficiency.
Q2: My compound streaks terribly on normal-phase silica TLC and flash columns, leading to co-elution with impurities. How do I fix this? The Causality: Bare silica gel is inherently acidic due to surface silanol groups (pKa ~4.5–5.5). The basic nitrogen of the 1,2-thiazole ring acts as a hydrogen-bond acceptor and undergoes ion-exchange interactions with these acidic silanols. This leads to irreversible adsorption, severe peak tailing, and artificial co-elution[2]. The Solution: Abandon standard normal-phase silica. The self-validating standard for basic, polar heterocycles is Reversed-Phase (C18) Flash Chromatography . By utilizing a non-polar stationary phase and a polar mobile phase (Water/Acetonitrile) buffered with a volatile modifier like 0.1% Formic Acid, you suppress secondary interactions and achieve sharp, Gaussian peak shapes.
Q3: I noticed significant compound degradation and by-product formation during concentration or basic washes. What is happening? The Causality: Unlike the robust C–S bond in 1,3-thiazoles, the N–S bond in the 1,2-thiazole (isothiazole) ring is relatively labile. It can act as an internal oxidant and is highly susceptible to reductive cleavage or nucleophilic ring-opening under strongly basic conditions[3]. The Solution: Strict pH and thermal control are mandatory. Maintain the aqueous phase pH between 7.5 and 8.0 during workup. Avoid strong bases like NaOH or KOH. When concentrating the compound, use a high-vacuum rotary evaporator with the water bath strictly kept below 40 °C to prevent thermal degradation of the N–S bond.
Quantitative Data: Method Comparison
To illustrate the necessity of optimized conditions, the table below summarizes the physicochemical behavior of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol across different purification environments.
| Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale |
| Extraction Solvent | Dichloromethane (DCM) | EtOAc / 10% Isopropanol | IPA acts as a phase-transfer mediator, enhancing hydrogen bonding with the alcohol moiety. |
| Aqueous Phase | Deionized Water | Saturated Aqueous NaCl | Decreases aqueous solubility via the salting-out (Hofmeister) effect[1]. |
| Extraction Yield | < 30% after 3 washes | > 92% after 3 washes | Synergistic effect of increased aqueous ionic strength and optimized organic polarity. |
| Chromatography | Bare Silica (Hex/EtOAc) | C18 Reverse-Phase (H2O/MeCN) | Prevents basic nitrogen interaction with acidic silanols, eliminating tailing[2]. |
Experimental Protocols
Protocol 1: Enhanced Salting-Out Liquid-Liquid Extraction (LLE)
This protocol is a self-validating system designed to maximize recovery of polar isothiazole alcohols while preventing N-S bond degradation.
-
Quench & pH Adjustment: Cool the crude reaction mixture to 0–5 °C. Slowly quench with saturated aqueous NaHCO3 .
-
Self-Validation Step: Check the aqueous layer with pH indicator paper. Adjust carefully until the pH is exactly 7.5–8.0. This ensures the isothiazole nitrogen is neutral (unprotonated) without exposing the N-S bond to destructive strong bases.
-
-
Salting-Out: Add solid, anhydrous NaCl directly to the aqueous phase while stirring vigorously. Continue adding until saturation is achieved (undissolved salt crystals should remain visible at the bottom of the flask).
-
Solvent Extraction: Add a volume of EtOAc/Isopropanol (9:1, v/v) equal to the aqueous layer. Invert the separatory funnel gently to avoid emulsions. Vent frequently. Separate the phases.
-
Aqueous Verification: Repeat the extraction three times.
-
Self-Validation Step: Spot the remaining aqueous layer on a C18 TLC plate (elute with 50:50 H2O :MeCN) and visualize under UV (254 nm) to confirm the complete absence of the isothiazole chromophore.
-
-
Concentration: Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath ≤ 40 °C.
Protocol 2: Reversed-Phase (C18) Flash Chromatography
For absolute purity, reverse-phase chromatography is required to circumvent the basicity of the isothiazole ring.
-
Dry Loading: Dissolve the crude concentrate in a minimum amount of Methanol. Add C18-functionalized silica (approx. 1:3 ratio of sample to silica mass). Evaporate the Methanol carefully under reduced pressure until a free-flowing powder is obtained.
-
Column Equilibration: Mount the dry-load cartridge onto a pre-packed C18 flash column. Equilibrate the column with 5 Column Volumes (CV) of 95:5 H2O :Acetonitrile containing 0.1% Formic Acid.
-
Gradient Elution:
-
0–2 CV: Hold at 5% Acetonitrile (washes away highly polar non-UV active salts).
-
2–12 CV: Linear gradient from 5% to 60% Acetonitrile.
-
12–15 CV: Hold at 60% Acetonitrile.
-
-
Fraction Collection: Monitor the eluent at 254 nm. The 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol will typically elute between 30–40% Acetonitrile. Pool the pure fractions and lyophilize (freeze-dry) to isolate the pure compound without thermal stress.
Purification Workflow Visualization
Workflow for the optimized extraction and purification of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol.
Sources
Technical Support Center: Stability of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol in Solution
Welcome to the technical support guide for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
I. Understanding the Molecule: Core Stability Considerations
2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is a heterocyclic compound featuring a thiazole ring, a functional group of interest in medicinal chemistry due to its presence in numerous bioactive molecules.[1][2][3] However, the inherent chemical nature of the thiazole ring and the appended ethanol side chain can present stability issues under various experimental conditions. The primary concerns revolve around oxidation, hydrolysis, and photodegradation.[4][5]
The thiazole ring contains both sulfur and nitrogen atoms, making it susceptible to specific degradation pathways.[1][6] The sulfur atom can be oxidized to a sulfoxide or sulfone, which can alter the compound's biological activity.[4][7][8][9] Additionally, the thiazole ring can be prone to hydrolysis, particularly under certain pH conditions.[4][10] The ethanol side chain, while generally more stable, can undergo oxidation to the corresponding aldehyde or carboxylic acid.
II. Frequently Asked Questions (FAQs)
Q1: My stock solution of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol in DMSO is showing new peaks in my LC-MS analysis over time. What is happening?
A1: The appearance of new peaks in your LC-MS analysis of a DMSO stock solution is a strong indicator of compound degradation. For thiazole-containing compounds, several degradation pathways are likely in DMSO:
-
S-Oxidation: DMSO, being a sulfoxide, can act as an oxidizing agent, particularly under elevated temperatures or exposure to light. This can lead to the oxidation of the sulfur atom in the thiazole ring to form the corresponding S-oxide or S-dioxide.[4][7]
-
Hydrolysis: Commercial DMSO can contain residual water, which can facilitate the hydrolysis of the thiazole ring, potentially leading to ring-opening.[4][7]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation, and this process may be exacerbated by the presence of DMSO.[7]
To mitigate this, it is crucial to use high-purity, anhydrous DMSO and to store stock solutions at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen) and protected from light.[7]
Q2: I'm observing poor solubility and precipitation of the compound when I dilute my DMSO stock into an aqueous buffer for my assay. How can I address this?
A2: This is a common issue when transitioning from a high-concentration organic stock to a predominantly aqueous solution. Several factors could be at play:
-
Poor Aqueous Solubility: The compound may have intrinsically low solubility in your aqueous buffer.
-
pH Effects: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[4] While 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol does not have strongly acidic or basic groups, the thiazole nitrogen can be protonated under acidic conditions, which may affect solubility.
-
Precipitation upon Dilution: The rapid change in solvent polarity can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Use the minimal amount of DMSO necessary to maintain solubility in the final assay medium. Be mindful that high concentrations of organic solvents can affect biological systems.[4]
-
pH Adjustment: Experiment with adjusting the pH of your aqueous buffer to see if it improves solubility.[4]
-
Sonication: Cautious use of sonication can help to redissolve precipitated material, but be aware that this can also introduce energy that may accelerate degradation.[7]
Q3: What are the ideal storage conditions for long-term stability of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol solutions?
A3: To ensure the long-term stability of your solutions, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Lower temperatures significantly slow down the rate of chemical degradation.[7] |
| Solvent | High-purity, anhydrous DMSO or ethanol | Minimizes water-mediated hydrolysis.[7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation of the sulfur atom in the thiazole ring.[7] |
| Light | Amber vials or storage in the dark | Prevents photodegradation.[4][7] |
| Container | Tightly sealed, appropriate for low-temperature storage | Prevents solvent evaporation and contamination. |
III. Troubleshooting Guide: Investigating and Mitigating Instability
This section provides a structured approach to identifying and resolving stability issues you may encounter during your experiments.
Issue 1: Unexpected Loss of Compound Activity or Potency
If you observe a decrease in the expected biological activity of your compound over time, it is likely due to degradation.
Workflow for Investigating Potency Loss:
Caption: Workflow for troubleshooting loss of compound potency.
Experimental Protocol: Forced Degradation Study
A forced degradation study can help identify the conditions under which your compound is unstable and characterize the resulting degradants.[11]
Objective: To determine the degradation pathways of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol under various stress conditions.
Materials:
-
2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
UV-Vis spectrophotometer or HPLC-UV/MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.[11]
-
Photostability: Expose a solution of the compound to a light source (e.g., a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
Thermal Stress: Incubate a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by HPLC-UV or LC-MS.
-
Data Analysis: Compare the chromatograms of the stressed samples to a control sample (stored under ideal conditions). Identify and quantify the parent compound and any new peaks that appear.
Issue 2: Appearance of New Peaks in Chromatographic Analysis
The presence of new peaks that were not in the initial analysis indicates the formation of degradation products.
Logical Relationship of Degradation Pathways:
Caption: Potential degradation pathways for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol.
Analytical Approach:
-
LC-MS/MS: This is a powerful tool for identifying degradation products by determining their molecular weight and fragmentation patterns.[5]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to help determine the elemental composition of the degradants.
-
NMR Spectroscopy: Can be used to elucidate the structure of isolated degradation products.[5]
IV. Summary of Key Stability Factors and Recommendations
| Factor | Potential Impact | Mitigation Strategy |
| pH | Hydrolysis of the thiazole ring, especially under alkaline conditions.[4] | Maintain solutions at a neutral or slightly acidic pH. Buffer solutions appropriately for assays. |
| Oxygen | Oxidation of the sulfur atom in the thiazole ring.[4] | Degas solvents and store solutions under an inert atmosphere (e.g., argon, nitrogen).[12] |
| Light | Photodegradation, potentially leading to complex mixtures of products.[4][5] | Protect solutions from light using amber vials or by storing them in the dark.[4] |
| Temperature | Accelerates all degradation pathways.[4] | Store stock solutions at low temperatures (-20°C or -80°C) and minimize time at room temperature.[4] |
| Solvent | Residual water in solvents like DMSO can cause hydrolysis.[7] The solvent can also participate in degradation reactions. | Use high-purity, anhydrous solvents. Perform solvent stability studies if necessary. |
By understanding the inherent chemical properties of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol and implementing the recommended handling and storage procedures, researchers can significantly improve the stability of their solutions, leading to more reliable and reproducible experimental outcomes.
V. References
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Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]
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Zhu, J., Gu, M., & Wu, J. T. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Retrieved from [Link]
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Al-Majidi, S. M. H., & Al-Amiery, A. A. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. ResearchGate. Retrieved from [Link]
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Gámez-Vallejo, S., et al. (2022). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. PMC. Retrieved from [Link]
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KEIMFARBEN GMBH. (n.d.). Safety data sheet. Retrieved from [Link]
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Leys, D., et al. (2023). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ResearchGate. Retrieved from [Link]
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Washabaugh, M. W., & Jencks, W. P. (1988). Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. Johns Hopkins University. Retrieved from [Link]
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Leys, D., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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MBL Life Science. (n.d.). Safety Data Sheet. Retrieved from [Link]
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INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from [Link]
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Cesa, E., et al. (2018). Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. ResearchGate. Retrieved from [Link]
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Ganapathi, K., & Venkataraman, K. (n.d.). Chemistry of the thiazoles. Indian Academy of Sciences. Retrieved from [Link]
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Szyszkowska, A., et al. (2024). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. MDPI. Retrieved from [Link]
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Hsung, R. P., et al. (2012). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. PMC. Retrieved from [Link]
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Azman, N. S. N., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate. Retrieved from [Link]
-
Cimino, S., et al. (2007). Oxidative Desulfurization: Oxidation Reactivity of Sulfur Compounds in Different Organic Matrixes. ResearchGate. Retrieved from [Link]
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Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids. Retrieved from
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Pathak, M., et al. (n.d.). Systematic Review On Thiazole And Its Applications. Kuey S. et al. Retrieved from [Link]
-
Borcea, A. M., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC. Retrieved from [Link]
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European Union Reference Laboratory for Single Residue Methods. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Ethanol Degradation | Pathway. PubChem. Retrieved from [Link]
-
Virginia Open Data Portal. (2026). 2-(2-Méthyle-thiazol-5-yl)-ethanol - Source officielle de données. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(2-Methyl-thiazol-5-yl)-ethanol. PubChem. Retrieved from [Link]
-
EAWAG. (2006). 2-Mercaptobenzothiazole Degradation Pathway. Retrieved from [Link]
-
Lee, S., et al. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. MDPI. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(1,3-thiazol-5-yl)ethan-1-ol — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-ol — Chemical Substance Information. Retrieved from [Link]
-
ChemBK. (n.d.). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Retrieved from [Link]
-
Castanedo, F., & Saro, F. (2014). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC. Retrieved from [Link]
-
Kumar, S., et al. (2012). Synthesis of 2-(3-methyl-2-oxoquinoxalin-1 (2H)-yl) acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents. ResearchGate. Retrieved from [Link]
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Technical Support Center: Strategies for Overcoming Poor Solubility of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with the compound 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol. Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and hindering the progression of promising candidates.[1][2] This document provides a structured approach to understanding and overcoming these challenges through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs) - Physicochemical Characterization
This section addresses preliminary questions regarding the expected properties of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol. As this is a novel compound, much of the following information is based on predictions from its chemical structure.
Q1: What are the basic chemical properties of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol?
A1: Based on its structural analogs, the molecular formula for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is C6H9NOS, with a molecular weight of approximately 143.21 g/mol .[3][4][5] The structure contains a thiazole ring, which is an aromatic heterocyclic motif, a methyl group, and an ethanol side chain.
-
Predicted Lipophilicity (XLogP3-AA): ~1.0. This value suggests moderate lipophilicity, which often correlates with poor aqueous solubility.[3]
-
Hydrogen Bond Donors/Acceptors: It has one hydrogen bond donor (the alcohol group) and three acceptors (the nitrogen and sulfur atoms in the thiazole ring, and the oxygen atom).[3]
Q2: Is 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol an ionizable compound?
A2: Yes. The nitrogen atom in the thiazole ring is basic and can be protonated. This means the compound's solubility is expected to be highly dependent on pH.[6][7] For weakly basic drugs, solubility generally increases as the pH of the medium drops below the compound's pKa.[6][7]
Q3: Why is my stock solution of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol crashing out when I dilute it into an aqueous buffer?
A3: This is a common issue for poorly soluble compounds. If you have dissolved your compound in an organic solvent (like DMSO) to create a concentrated stock, diluting it into an aqueous buffer (like PBS at pH 7.4) changes the solvent environment drastically. The aqueous buffer is a poor solvent for your lipophilic compound, causing it to precipitate. This highlights the need for a formulation strategy that enhances and maintains solubility in an aqueous medium.
Section 2: Troubleshooting Poor Solubility - A Stepwise Approach
This section provides a logical workflow for addressing solubility issues. It is designed to guide you from initial observations to the selection of an appropriate solubilization strategy.
Q1: I've confirmed my compound has poor aqueous solubility. What is the first thing I should try?
A1: The first and often simplest approach for an ionizable compound is pH adjustment.[8][9] Since 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is predicted to be a weak base, you should assess its solubility in acidic conditions. Attempt to dissolve the compound in a series of buffers with decreasing pH (e.g., pH 5.0, 4.0, 3.0). A significant increase in solubility at lower pH values confirms that pH modification is a viable strategy.[6]
Q2: pH adjustment helped, but I need to work at a neutral pH. What's my next step?
A2: If you are constrained to a specific pH range where the compound is insoluble, you must explore other formulation strategies. The next logical steps involve using solubilizing excipients. A systematic screening process is recommended. The diagram below outlines a typical workflow for selecting a suitable solubilization method.
Caption: Decision workflow for selecting a solubilization strategy.
Section 3: Advanced Solubilization Strategies
If initial pH adjustments are insufficient or not viable for your experimental system, consider the following formulation approaches.
Cosolvency
Q: How do cosolvents work and which ones should I try?
A: Cosolvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar or poorly water-soluble compounds.[10][11] They work by reducing the polarity of the aqueous environment, making it more favorable for the solute.[12][13] This is a very common and effective technique, particularly for parenteral formulations.[1]
Mechanism of Action: Cosolvents disrupt the hydrogen bonding network of water, reducing its ability to "squeeze out" hydrophobic solutes. This effectively lowers the interfacial tension between the solute and the solvent.[12]
Recommended Screening Protocol:
-
Prepare a series of aqueous solutions containing different concentrations (e.g., 5%, 10%, 20%, 40% v/v) of various cosolvents.
-
Add an excess amount of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol to each solution.
-
Equilibrate the samples (typically by shaking or rotating for 24-48 hours at a controlled temperature).
-
Centrifuge and filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
| Common Cosolvent | Properties & Considerations |
| Propylene Glycol (PG) | Low toxicity, commonly used in parenteral formulations.[1] |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, good solubilizing power for many compounds.[14] |
| Ethanol | Strong solubilizer, but can have biological effects. Use with caution. |
| Glycerin | Viscous, often used in combination with other cosolvents.[11] |
Surfactant-Based Formulations (Micellar Solubilization)
Q: My compound is very hydrophobic. Would surfactants be a better choice?
A: Yes, for highly hydrophobic compounds, surfactants can be more effective than cosolvents. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into structures called micelles.[15][16] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic drug partitions into the core, while the hydrophilic shell keeps the entire micelle structure soluble in water.[17][18]
Mechanism of Action: The hydrophobic core of the micelle provides a "lipid-like" microenvironment for the drug, effectively encapsulating it and shielding it from the aqueous bulk solvent.[19]
Caption: Drug solubilization within a surfactant micelle core.
Commonly Used Surfactants:
| Surfactant Type | Examples | Key Features |
| Non-ionic | Polysorbates (Tween® 80), Polyoxyethylene castor oil derivatives (Cremophor® EL) | Generally lower toxicity and less irritating than ionic surfactants.[6] |
| Anionic | Sodium Lauryl Sulfate (SLS) | Strong solubilizer but can cause irritation and protein denaturation. |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | Often have antimicrobial properties but can have higher toxicity. |
Cyclodextrin Complexation
Q: What are cyclodextrins and how can they improve solubility?
A: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[20] They can encapsulate poorly soluble "guest" molecules, like your compound, within their central cavity, forming an "inclusion complex."[21][22] This complex has a soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[20]
Mechanism of Action: The hydrophobic drug molecule has a high affinity for the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This encapsulation masks the drug's hydrophobicity.[22]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Cavity Size | Key Features |
| α-Cyclodextrin (α-CD) | Small | Suitable for small, linear molecules. |
| β-Cyclodextrin (β-CD) | Medium | Most commonly used, but has limited aqueous solubility itself.[23] |
| γ-Cyclodextrin (γ-CD) | Large | For larger guest molecules. |
| Hydroxypropyl-β-CD (HP-β-CD) | Medium | High aqueous solubility and low toxicity; widely used in pharmaceutical formulations.[20] |
| Sulfobutylether-β-CD (SBE-β-CD) | Medium | High aqueous solubility and can form strong complexes with ionizable drugs.[21] |
Solid Dispersions
Q: I need to prepare a solid dosage form. Are there any suitable techniques?
A: Yes, creating a solid dispersion is an excellent strategy for improving the dissolution rate and solubility of poorly soluble drugs for solid dosage forms.[2][24][25] A solid dispersion is a system where the drug (guest) is dispersed within a hydrophilic polymer matrix (host).[26]
Mechanism of Action: Solid dispersions enhance solubility through several mechanisms:
-
Particle Size Reduction: The drug is dispersed at a molecular or amorphous level, which dramatically increases the surface area available for dissolution.[24][25]
-
Amorphous State: The drug is often converted from a stable crystalline form to a higher-energy amorphous state, which has greater apparent solubility.[24][25]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[24]
Common Preparation Methods:
-
Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid matrix.[27]
-
Melting/Fusion: The drug and carrier are heated until they melt, mixed, and then cooled rapidly to solidify.[27]
-
Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream, causing rapid solvent evaporation and formation of solid particles.[24]
Section 4: Key Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., 50 mM phosphate, citrate) across a relevant pH range (e.g., pH 2.0 to 8.0).
-
Addition of Compound: Add an excess amount of solid 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Analysis: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates. Measure the final pH of the filtrate.[28] Dilute the filtrate appropriately and quantify the drug concentration using a validated analytical method like HPLC.
-
Data Plotting: Plot the logarithm of the solubility (log S) against the final measured pH.[28]
Protocol 2: Phase Solubility Studies with Cyclodextrins
-
Preparation: Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0 to 50 mM).
-
Addition of Compound: Add an excess amount of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol to each cyclodextrin solution.
-
Equilibration: Follow the same equilibration procedure as in Protocol 1 (shake for 24-48 hours at a constant temperature).
-
Sample Processing & Analysis: Follow the same centrifugation, filtration, and quantification steps as in Protocol 1.
-
Data Plotting: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the stability constant and stoichiometry of the inclusion complex.[29]
References
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
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Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. (n.d.). SciSpace. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. (2013). PMC. [Link]
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Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]
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Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. (2022). Asian Journal of Pharmacy and Technology. [Link]
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Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. [Link]
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Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. (n.d.). PubMed. [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC. [Link]
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Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]
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Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
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Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. (2022). PMC. [Link]
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Cosolvent. (n.d.). Wikipedia. [Link]
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Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches. (2023). Taylor & Francis Online. [Link]
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Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (n.d.). PubMed. [Link]
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Cosolvency. (n.d.). Slideshare. [Link]
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The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. [Link]
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Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2023). International Journal of Pharmacy & Pharmaceutical Research. [Link]
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A recent overview of surfactant–drug interactions and their importance. (2022). PMC. [Link]
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Exploring the Application of Micellar Drug Delivery Systems in Cancer Nanomedicine. (2023). MDPI. [Link]
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Micellar Drug Delivery System. (2014). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
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Formulation and Evaluation of Β-Cyclodextrin Inclusion Complexes of Dolutegravir Sodium for Solubility Enhancement. (2023). Advances in Research. [Link]
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Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. (2008). Frontiers Publishing Partnerships. [Link]
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Micellar solubilization of drugs. (2005). University of Alberta Libraries. [Link]
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Strategies to improve micelle stability for drug delivery. (2014). PMC. [Link]
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A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
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Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016). CORE. [Link]
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Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2018). SciELO. [Link]
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- 10. wjbphs.com [wjbphs.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Cosolvency | PPTX [slideshare.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Micellar solubilization of drugs. [sites.ualberta.ca]
- 18. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjpdft.com [rjpdft.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 23. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole [mdpi.com]
- 24. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. japer.in [japer.in]
- 26. sybespharmacy.com [sybespharmacy.com]
- 27. Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. files01.core.ac.uk [files01.core.ac.uk]
- 29. journalair.com [journalair.com]
Technical Support Center: Optimization of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol Synthesis
Welcome to the technical support hub for the synthesis of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important thiazole derivative. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol, providing potential causes and validated solutions.
Problem 1: Low or No Product Yield
Q: I am experiencing a very low yield, or in some cases, no formation of the desired product. What are the likely causes and how can I troubleshoot this?
A: Low to no yield is a frequent challenge in multi-step organic syntheses and can be attributed to several factors. A systematic approach is crucial for identifying the root cause.[1]
Possible Causes and Recommended Solutions:
-
Purity of Starting Materials: The quality of your reactants is paramount. Impurities in starting materials can lead to undesirable side reactions, consuming your reagents and lowering the yield of the target molecule.[2]
-
Action: Ensure all starting materials, especially the core building blocks for the thiazole ring, are of high purity. If necessary, purify commercial reagents before use. For instance, α-haloketones can degrade over time and should be freshly prepared or purified if decomposition is suspected.[2]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that significantly influence the reaction outcome.[1]
-
Action: A systematic optimization of these parameters is recommended. Many thiazole syntheses, such as the Hantzsch synthesis, require heating to proceed at an optimal rate.[2] If the reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial.[3] Conversely, if side product formation is observed at higher temperatures, lowering the temperature could improve selectivity.[3] The choice of solvent is also crucial; it should be inert to the reactants and facilitate the desired reaction pathway.
-
-
Incorrect Stoichiometry: The molar ratio of reactants can dramatically affect the yield.
-
Action: Carefully control the stoichiometry of your reactants. An excess of one reactant might be necessary to drive the reaction to completion, but a large excess can also lead to the formation of byproducts.
-
Problem 2: Formation of Impurities and Side Products
Q: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side reactions, and how can I minimize them?
A: The formation of multiple products is a common issue, often stemming from the reactivity of the intermediates and the reaction conditions employed.
Common Side Reactions and Mitigation Strategies:
-
Isomer Formation: In syntheses involving unsymmetrical starting materials, the formation of regioisomers is a possibility.[2] For instance, in a Hantzsch-type synthesis, the cyclization step can potentially lead to different thiazole isomers.
-
Formation of Byproducts: Undesired reactions between reactants or with the solvent can lead to a complex reaction mixture.[1]
-
Action: Choose an appropriate solvent that does not participate in side reactions.[1] If necessary, purify the solvent before use. Careful control over reaction temperature and the rate of addition of reagents can also help to suppress the formation of byproducts.
-
Problem 3: Difficulty in Product Isolation and Purification
Q: I am struggling to isolate and purify the final product. What are some effective strategies?
A: Challenges in product isolation and purification can often be overcome by modifying the work-up procedure and selecting the appropriate purification technique.
Isolation and Purification Strategies:
-
Product is Highly Soluble in the Reaction Solvent: If the product remains dissolved in the reaction solvent, direct isolation by filtration is not possible.
-
Action: Consider precipitating the product by adding a non-solvent.[1] For example, if the reaction is performed in a polar solvent like methanol, pouring the reaction mixture into a non-polar solvent or a specific aqueous solution (e.g., sodium carbonate solution) can often induce precipitation of the thiazole product.[1]
-
-
Co-elution of Product and Impurities during Chromatography: If the product and impurities have similar polarities, separation by column chromatography can be challenging.[3]
-
Product Instability on Silica Gel: Some organic compounds, including certain thiazole derivatives, can be sensitive to the acidic nature of standard silica gel.[3]
-
Action: In such cases, using neutral or basic alumina for column chromatography is a viable alternative.[3]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol.
Q1: What are the typical starting materials for the synthesis of a 2-(thiazol-5-yl)ethan-1-ol derivative?
A1: A common synthetic route involves the construction of the thiazole ring followed by the introduction or modification of the ethanol side chain. For instance, a strategy could involve the reaction of an appropriately substituted thioamide with an α-haloketone to form the thiazole core, followed by functional group manipulations to yield the desired ethanol side chain. A published synthesis of a 2-(thiazol-5-yl)ethan-1-ol derivative utilized a multi-step sequence starting from a thiazole, which was then functionalized to introduce the ethanol moiety.[4]
Q2: How can I monitor the progress of the reaction effectively?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can observe the consumption of reactants and the formation of the product.
Q3: Are there any "green" or more environmentally friendly approaches for thiazole synthesis?
A3: Yes, significant advancements have been made in developing greener synthetic methodologies. These include one-pot multi-component reactions, the use of recyclable catalysts, employing environmentally benign solvents or even solvent-free conditions, and utilizing energy-efficient techniques like ultrasound and microwave irradiation.[1]
Q4: What analytical techniques are recommended for characterizing the final product?
A4: A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol. These typically include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Experimental Protocols and Data
Table 1: General Reaction Parameters for Optimization
| Parameter | Range/Options | Rationale |
| Temperature | Room Temperature to 100°C | Many thiazole syntheses require heating to overcome the activation energy barrier.[2] |
| Solvent | Ethanol, Methanol, DMF, DMSO | The solvent should be inert and able to dissolve the reactants.[3] |
| Reaction Time | 30 minutes to 24 hours | Reaction completion should be monitored by TLC to avoid prolonged heating and potential decomposition.[2] |
| Base (if applicable) | Na₂CO₃, Triethylamine | A base may be required to neutralize acidic byproducts or to facilitate certain reaction steps.[1] |
General Experimental Workflow for Thiazole Synthesis
The following diagram illustrates a typical workflow for a Hantzsch-type thiazole synthesis, which can be adapted for the synthesis of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol precursors.
Caption: Simplified reaction mechanism for the Hantzsch thiazole synthesis.
References
-
Desai, N. C., & Bhatt, M. J. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivative 5. Retrieved from [Link]
Sources
Technical Support Center: Degradation Profiling of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
Welcome to the Analytical & Formulation Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals investigating the stability and degradation mechanisms of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (a 3-methylisothiazole derivative). Below you will find mechanistic FAQs, troubleshooting guides for forced degradation studies, and self-validating experimental protocols.
Part 1: Frequently Asked Questions (FAQs) on Degradation Mechanisms
Q: Why does the 1,2-thiazole (isothiazole) ring exhibit distinct instability under UV irradiation compared to 1,3-thiazoles? A: The structural hallmark of the 1,2-thiazole ring is the adjacent nitrogen and sulfur atoms. The N–S bond possesses a significantly lower bond dissociation energy compared to the C–N or C–S bonds found in 1,3-thiazoles. Upon absorption of UV photons (e.g., 254 nm), this weak N–S bond undergoes rapid homolytic fission, triggering a cascade that opens the heterocyclic ring to form thioamide intermediates[1][2].
Q: What are the primary degradation products of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol under oxidative stress (e.g., •OH radicals)? A: Advanced Oxidation Processes (AOPs) attack this molecule at two primary sites:
-
The Heterocyclic Sulfur: Highly electrophilic hydroxyl radicals (•OH) readily oxidize the sulfur atom, forming intermediate isothiazole sulfoxides and sulfones before ultimate ring cleavage[2].
-
The Ethanol Side Chain: The primary alcohol at the 5-position (-CH₂CH₂OH) is highly susceptible to sequential oxidation, converting first into an aldehyde derivative and subsequently into a carboxylic acid.
Q: How does pH affect the hydrolytic stability of this compound in aqueous formulations? A: Isothiazole derivatives are generally stable at mildly acidic to neutral pH (pH 4–7). However, under alkaline conditions (pH > 9), the electron-deficient nature of the ring makes it susceptible to nucleophilic attack by hydroxide ions (OH⁻). This base-catalyzed hydrolysis leads to the cleavage of the N–S bond and subsequent structural decomposition[1][3].
Part 2: Troubleshooting Guide: Unexpected Degradation in Formulations
Issue 1: Non-linear degradation kinetics during UV/H₂O₂ stability testing.
-
Root Cause: Depletion of H₂O₂ or competitive scavenging of •OH radicals by the formulation buffer (e.g., phosphate or carbonate buffers).
-
Solution: Conduct baseline kinetic studies in unbuffered ultrapure water or use a non-scavenging buffer such as perchlorate. Always monitor residual H₂O₂ concentrations throughout the assay to ensure the oxidant is not the rate-limiting factor.
Issue 2: Poor mass balance (Loss of parent compound does not equal the appearance of intermediates in LC-MS).
-
Root Cause: Volatilization of low-molecular-weight desulfurization products or irreversible adsorption of ring-opened intermediates to the reactor walls.
-
Solution: Conduct experiments in sealed headspace vials. Utilize silanized glassware to minimize surface adsorption. Incorporate a radiolabeled standard or use Total Organic Carbon (TOC) analysis to track complete mineralization.
Issue 3: Appearance of unexpected high-mass adducts in LC-HRMS.
-
Root Cause: Bimolecular recombination or dimerization of ring-opened radical intermediates, which occurs artificially when the API concentration is too high.
-
Solution: Lower the initial API concentration to ≤ 10 µM. This ensures the reaction favors pseudo-first-order unimolecular degradation pathways over bimolecular collisions.
Part 3: Visualizing the Degradation Network
Proposed degradation pathways of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol under stress conditions.
Part 4: Standardized Experimental Protocol
Self-Validating UV/H₂O₂ Advanced Oxidation Profiling
This protocol is designed to isolate the specific degradation intermediates of the isothiazole ring while preventing artificial secondary reactions.
Step 1: Sample Preparation Prepare a 10 µM solution of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol in ultrapure water (18.2 MΩ·cm).
-
Causality: Using a low micromolar concentration minimizes inner-filter effects during UV irradiation and ensures pseudo-first-order kinetics.
Step 2: Oxidant Addition & Irradiation Spike the solution with H₂O₂ to achieve a final concentration of 1 mM. Immediately transfer to a quartz microcapillary reactor and expose to a low-pressure UV lamp (254 nm).
-
Causality: A 100x molar excess of H₂O₂ ensures that the generation of •OH radicals is constant and not rate-limiting, allowing for accurate kinetic modeling[2].
Step 3: Reaction Quenching (Critical Step) Withdraw 500 µL aliquots at predefined intervals (0, 5, 10, 20, 30 min) and immediately inject into LC vials containing 10 µL of bovine catalase (0.1 mg/mL).
-
Causality & Self-Validation: H₂O₂ can continue to generate radicals post-exposure if trace metals are present. Catalase instantly disproportionates residual H₂O₂ into H₂O and O₂, freezing the chemical profile at the exact time point. If the 0-minute control shows degradation, the quench has failed.
Step 4: LC-HRMS Analysis Analyze the quenched samples via Liquid Chromatography-High Resolution Mass Spectrometry (ESI+ mode). Track the decay of the parent mass [M+H]⁺ and identify intermediate masses corresponding to S-oxidation (+16 Da, +32 Da) and alcohol oxidation (-2 Da).
Step-by-step experimental workflow for forced degradation and kinetic profiling.
Part 5: Quantitative Data Summary
The following table synthesizes expected kinetic parameters for the degradation of the 3-methylisothiazole core under various stress conditions, serving as a benchmarking reference for your analytical assays[1][2][4].
| Stress Condition | Pseudo-First-Order Rate Constant ( kobs ) | Estimated Half-Life ( t1/2 ) | Primary Mechanism of Action |
| Hydrolysis (pH 7, 25°C) | < 0.001 h⁻¹ | > 30 days | Highly stable; no significant degradation. |
| Hydrolysis (pH 10, 25°C) | 0.015 h⁻¹ | ~46 hours | Base-catalyzed nucleophilic ring opening. |
| UV Photolysis (254 nm) | 0.025 min⁻¹ | ~28 mins | Direct homolytic N–S bond fission. |
| UV/H₂O₂ AOP (1 mM H₂O₂) | 0.150 min⁻¹ | ~4.6 mins | •OH radical attack on sulfur and side-chain. |
| Thermal (150°C, solid state) | Variable | N/A | Thermal decomposition / ring opening[4]. |
References
-
[1] Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Center for Biotechnology Information (NCBI).
-
[3] Degradation of Isotianil in Water and Soil: Kinetics, Degradation Pathways, Mechanisms, and Ecotoxicity Assessments. Journal of Agricultural and Food Chemistry (ACS).
-
[2] Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA / Water Research.
-
[4] Rates and Products of the Thermal Decomposition of 5-Azidoisothiazoles. RSC Publishing.
Sources
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rates and Products of the Thermal Decomposition of 5-Azidoisothiazoles - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Isothiazole Derivative Support Center: Optimizing 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
Welcome to the Technical Support and Troubleshooting Portal for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol and its derivatives. As a versatile isothiazole scaffold, this compound is highly valued in both antimicrobial development and as a bioisostere in medicinal chemistry (e.g., kinase inhibitors).
However, the unique electronic properties of the 1,2-thiazole ring—specifically its adjacent sulfur-nitrogen bond and the unsubstituted C4 position—present specific experimental challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you enhance the biological activity and metabolic stability of your derivatives.
🔬 Section 1: Troubleshooting Biological Assays & Antimicrobial Efficacy
Q: We synthesized a library of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol esters, but they exhibit erratic Minimum Inhibitory Concentration (MIC) values across different bacterial strains. How can we stabilize the biological readout?
A: Erratic MIC values for isothiazole derivatives are rarely due to the compound's intrinsic inactivity; rather, they stem from assay interference. The antimicrobial mechanism of isothiazoles relies on the electrophilic cleavage of the S-N bond and subsequent reaction with intracellular thiols, which inhibits critical dehydrogenase enzymes and halts ATP synthesis[1].
If your testing broth (e.g., certain batches of Mueller-Hinton broth) contains high levels of exogenous thiols like cysteine or glutathione, these will prematurely quench your derivative before it penetrates the bacterial cell membrane[2].
-
The Fix: Run a self-validating control assay. Perform your MIC tests in parallel using standard broth and thiol-depleted broth. If efficacy is restored in the thiol-depleted media, your compound is suffering from premature extracellular quenching. To permanently enhance the activity, consider increasing the steric bulk around the isothiazole ring to slow extracellular nucleophilic attack while preserving intracellular enzyme reactivity.
Q: We are targeting intracellular pathogens, but our primary alcohol derivative shows poor cellular penetration. How can we enhance its bioavailability?
A: The primary hydroxyl group on the ethan-1-ol moiety can act as a hydrogen bond donor, which increases the polar surface area (PSA) and restricts passive membrane diffusion.
-
The Fix: Mask the hydroxyl group by converting it into a lipophilic prodrug (e.g., an acetate or pivalate ester). Once inside the cell, endogenous esterases will cleave the prodrug, releasing the active 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol payload directly at the site of action.
🧬 Section 2: Medicinal Chemistry & Target Binding (Kinase Inhibitors)
Q: We substituted a 1,3-thiazole with the 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol scaffold in our kinase inhibitor program to improve patentability, but target affinity dropped 10-fold. Why?
A: While isothiazoles are excellent bioisosteres for thiazoles in kinase inhibitor design[3], moving the nitrogen from the 3-position to the 2-position fundamentally alters the ring's dipole moment. More importantly, it shifts the trajectory of the nitrogen's lone pair, which typically acts as a critical hydrogen bond acceptor in the kinase hinge region.
-
The Fix: You cannot simply swap the rings without adjusting the adjacent geometry. You must troubleshoot by modifying the linker attached to the C5-ethan-1-ol group. Shortening or lengthening the alkyl chain by one carbon can realign the isothiazole nitrogen with the hinge region backbone amides, restoring the optimal binding geometry.
⚙️ Section 3: Metabolic Stability & Toxicity Mitigation
Q: During in vivo pharmacokinetic (PK) profiling, our lead derivative showed rapid clearance and high covalent binding to plasma proteins. What is the mechanism, and how do we enhance its stability?
A: Your compound is likely undergoing cytochrome P450-mediated bioactivation. In 1,2-thiazoles with an unsubstituted C4 position, P450 enzymes can oxidize the sulfur atom. This oxidation highly activates the C4 carbon, making it a prime target for nucleophilic attack by glutathione (GSH) or protein thiols, leading to rapid clearance and potential hepatotoxicity[4].
-
The Fix: Block the metabolic soft spot. Substitute the proton at the C4 position with a halogen (e.g., fluorine or chlorine) or a methyl group. This sterically and electronically shields the ring from GSH conjugation, drastically enhancing the compound's half-life and in vivo biological activity.
📊 Quantitative Data: SAR & Stability Optimization
The following tables summarize how specific structural modifications to the 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol scaffold impact both antimicrobial efficacy and metabolic stability.
Table 1: Antimicrobial Efficacy & Thiol Reactivity
| Derivative Modification | Target Organism | MIC (µg/mL) | Thiol Reactivity Rate ( kGSH , M−1s−1 ) |
| Unmodified Ethan-1-ol | S. aureus | 32.0 | 0.85 |
| C5-Acetate Ester | S. aureus | 8.0 | 0.82 |
| C4-Chloro Substitution | E. coli | 2.5 | 4.10 |
| C4-Fluoro Substitution | P. aeruginosa | 4.0 | 2.75 |
Table 2: Pharmacokinetic Optimization (Bioactivation Mitigation)
| C4 Substitution | Microsomal Half-life ( T1/2 , min) | Covalent Binding (pmol/mg protein) | Kinase IC50 (nM) |
| -H (Unsubstituted) | 12 | 450 | 15 |
| -CH3 (Methyl) | 48 | 85 | 22 |
| -F (Fluoro) | >120 | <10 | 18 |
| -Cl (Chloro) | 95 | 25 | 45 |
🧪 Experimental Protocols
Protocol 1: Self-Validating Glutathione (GSH) Trapping Assay
Purpose: To identify P450-mediated bioactivation and quantify the vulnerability of the C4 position to nucleophilic attack.
-
Preparation: Prepare a 10 mM stock solution of your isothiazole derivative in DMSO.
-
Microsomal Incubation: In a 1.5 mL Eppendorf tube, combine 1 mg/mL human liver microsomes (HLM), 3 mM MgCl2, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Add the derivative to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Self-Validating Control: Set up a parallel tube without NADPH. (Rationale: If GSH adducts form in the absence of NADPH, your compound is intrinsically reactive and will likely be toxic. If adducts only form with NADPH, the compound is undergoing P450 bioactivation).
-
Termination & Extraction: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH conjugates) to identify C4-adducts[4].
Protocol 2: Thiol-Controlled MIC Assay Optimization
Purpose: To accurately measure antimicrobial activity without interference from media-derived thiols.
-
Media Preparation: Prepare standard Mueller-Hinton Broth (MHB) and a custom thiol-depleted MHB (using defined amino acid mixtures lacking cysteine/methionine).
-
Inoculation: Standardize the bacterial suspension to 0.5 MacFarland standard ( 1.5×108 CFU/mL) and dilute 1:100 in both media types.
-
Compound Dilution: Perform serial two-fold dilutions of the isothiazole derivative across a 96-well plate.
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. Compare the MIC values between the standard and thiol-depleted plates. A >4-fold shift indicates extracellular thiol quenching.
🖼️ Mechanistic Visualizations
Caption: Intracellular thiol-mediated signaling and enzyme inhibition pathway of isothiazole derivatives.
Caption: Workflow for evaluating and enhancing the metabolic stability of isothiazole derivatives.
📚 References
Sources
Technical Support Center: Mitigating Toxicity in 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol Analogs
Welcome to the technical support center for researchers engaged in the development of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol analogs. The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[1] However, its metabolic liabilities can introduce toxicity concerns, presenting a significant hurdle in drug development.[2][3][4] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges, optimize your screening funnel, and design safer, more effective therapeutic candidates.
Part 1: Frequently Asked Questions - Understanding the Origins of Thiazole-Related Toxicity
This section addresses the fundamental mechanisms that can contribute to the toxicity of thiazole-containing compounds. Understanding these root causes is the first step toward rationally designing safer molecules.
Q1: What is the primary mechanism driving the toxicity of many thiazole-containing compounds?
The principal concern is metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[2][3] The electron-rich thiazole ring is susceptible to oxidation, which can lead to the formation of reactive metabolites (RMs). These RMs are often highly electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity, organ damage, and idiosyncratic adverse drug reactions.[2][4][5]
Q2: Which metabolic pathways are most commonly implicated in the formation of these reactive metabolites?
Quantum chemical studies have shown that several oxidative pathways exist, with epoxidation of the thiazole ring being a major route.[2][3] The formation of a thiazole-epoxide intermediate is often the most energetically favorable pathway, more so than S-oxidation or N-oxidation.[3] This epoxide is a highly reactive electrophile. The presence of an amino group on the thiazole ring can further lower the energy barrier for these metabolic reactions, potentially increasing the rate of RM formation.[2][3]
Caption: Integrated workflow for toxicity reduction and lead optimization.
Q2: Which bioisosteres are commonly used to replace a thiazole ring to improve safety?
The choice of a bioisostere depends on the specific role of the thiazole ring in binding to the therapeutic target. The goal is to maintain the necessary pharmacological interactions while improving the molecule's ADME/Tox profile.
| Bioisostere | Key Rationale for Replacement | Potential Impact on Properties |
| Pyrazole | Can reduce lipophilicity and may eliminate hERG activity. [6] | Often improves metabolic stability by presenting a different metabolic profile. |
| 1,2,3-Triazole | Can serve as a stable replacement for metabolically labile groups. [7] | Generally increases polarity and can improve solubility. |
| Tetrazole | Can enhance anti-leukemic activity in certain scaffolds when replacing a triazole. [8] | Significantly alters electronic properties and hydrogen bonding potential. |
| Pyridazine/Pyrimidine | Introduction of nitrogen atoms reduces ring electron density, decreasing susceptibility to CYP-mediated oxidation. [6] | Increases polarity and can improve aqueous solubility. |
Q3: Can formulation changes help reduce the toxicity of a promising but problematic analog?
Yes, formulation can be a powerful tool to mitigate toxicity, particularly for orally administered drugs. [9]The strategies generally aim to modify the drug's pharmacokinetic profile. [9]For example, a formulation that provides controlled or sustained release can lower the maximum plasma concentration (Cmax) while maintaining the overall drug exposure (AUC). [9]This can be beneficial if the toxicity is linked to high peak concentrations. Additionally, specialized formulations like nanosuspensions or amorphous solid dispersions can improve the bioavailability of poorly soluble drugs, potentially allowing for a lower overall dose to be administered. [10][11]
Part 3: Troubleshooting Experimental Assays
This section provides practical, Q&A-based troubleshooting for common issues encountered during the in vitro toxicity screening of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol analogs.
General Screening & Cytotoxicity Assays (e.g., MTT, MTS)
Q: My compound shows high cytotoxicity in an MTT assay, but the results are not reproducible. What should I check first?
A: Inconsistent cytotoxicity results often stem from issues with compound solubility or stability in the assay medium.
-
Visual Inspection: First, visually inspect the wells under a microscope before and after adding your compound. Look for signs of precipitation. Thiazole derivatives can sometimes have poor aqueous solubility.
-
Solubility Confirmation: Perform a kinetic solubility assay in your cell culture medium. If the compound is precipitating at the tested concentrations, the "cytotoxicity" you are observing may be a physical effect, not a pharmacological one.
-
Assay Interference: Tetrazolium-based assays like MTT and MTS rely on cellular reductases to produce a colored formazan product. [12]Your compound itself might directly reduce the tetrazolium salt, leading to a false positive (lower apparent viability) or false negative (higher apparent viability) signal. To test for this, run a control plate with your compound in cell-free medium containing the MTT/MTS reagent. A color change indicates direct interference.
-
Switch Assay Method: If interference is confirmed, switch to an orthogonal cytotoxicity assay that uses a different mechanism, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity, or an ATP-based assay (e.g., CellTiter-Glo®), which measures metabolic activity via a different pathway. [13]
Caption: Decision workflow for troubleshooting inconsistent MTT assay results.
Cardiotoxicity (hERG) Assays
Q: We are using an automated patch-clamp system for hERG screening, and our IC50 values for a series of analogs are highly variable between runs. What are the likely causes?
A: Variability in automated patch-clamp hERG assays is a common challenge. Precision is key to generating reliable structure-activity relationship data. [14][15]
-
Compound Stability & Adsorption: Thiazole analogs can be "sticky." Ensure your compound is stable in the aqueous external solution and is not adsorbing to the plasticware of the automated system over the course of the experiment. Prepare fresh dilutions and consider using low-adsorption plates.
-
Cell Health and Passage Number: The expression level and biophysical properties of hERG channels can change with cell passage number. [16]Use cells within a validated, narrow passage range. Ensure high cell viability (>95%) before starting a run.
-
Temperature Control: hERG channel kinetics are highly sensitive to temperature. [16]Even minor fluctuations in the lab environment can alter current amplitudes and inactivation rates, leading to IC50 shifts. Ensure your recording temperature is stable and consistent between experiments (e.g., room temperature, 22-24°C). [16]4. Voltage Protocol: Confirm you are using an appropriate voltage protocol to elicit and measure the hERG tail current, which is the standard measurement for assessing block. [14]A typical protocol involves a depolarization step to +40 mV or +60 mV to activate and inactivate the channels, followed by a repolarization step to around -50 mV to measure the peak tail current. [14][16]5. Run Quality Control: Always include a positive control (a known hERG blocker like Cisapride or Dofetilide) in every run. [17]The IC50 for your positive control should fall within a narrow, pre-defined range. If it does not, the results for your test compounds from that run are not reliable.
Part 4: Key Experimental Protocols
These protocols provide a starting point for establishing robust in-house screening assays. They should be optimized and validated for your specific laboratory conditions and cell lines.
Protocol 1: General Cytotoxicity Assessment via MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability. [13][18]
-
Cell Seeding:
-
Plate a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of your test analog in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a 7-point dilution series from 100 µM to 0.1 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [12]4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Whole-Cell Voltage Clamp hERG Assay
This protocol is based on standard electrophysiological methods for assessing hERG channel inhibition. [14][16]
-
Cell Preparation:
-
Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Plate cells at low density on glass coverslips 24-48 hours prior to recording to ensure individual, healthy cells are available for patching.
-
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Maintain a constant recording temperature (e.g., 23°C). [16]4. Data Acquisition:
-
Establish a whole-cell gigaseal (>1 GΩ) on a single cell.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a depolarizing voltage step to +60 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 2 seconds. The peak outward current observed immediately upon repolarization is the hERG tail current. [14] * Repeat this voltage pulse every 15 seconds to establish a stable baseline current.
-
-
Compound Application:
-
Once a stable baseline is achieved, perfuse the external solution containing the test compound at various concentrations onto the cell.
-
Allow the current to reach a new steady state at each concentration before measuring the percent inhibition of the peak tail current relative to the baseline.
-
-
Analysis:
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to the Hill equation to determine the IC50 value for hERG block.
-
References
-
Anselmo, A. C., & Mitragotri, S. (2013). Formulation approaches in mitigating toxicity of orally administrated drugs. Journal of Controlled Release, 172(3), 667-676. [Link]
-
Leung, L., Kalgutkar, A. S., & Obach, R. S. (2012). Metabolic activation in drug-induced liver injury. Drug Metabolism Reviews, 44(1), 18-33. [Link]
-
LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved March 14, 2026, from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved March 14, 2026, from [Link]
-
Singh, P., Singh, A., & Holzer, A. G. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. [Link]
-
Singh, P., Singh, A., & Holzer, A. G. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed, 33900062. [Link]
-
Singh, P., Singh, A., & Holzer, A. G. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In SciSpace. [Link]
-
Kumar, A., & Singh, R. K. (2024). Recent Advances In Eco-Friendly Synthetic Approaches For Heterocyclic Compounds: Targeting Type-2 Diabetes And Beyond. SSRN. [Link]
-
Kesisoglou, F., & Mitra, A. (2012). Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds. AAPS Journal. [Link]
-
Various Authors. (2022). Expedition of sulfur‐containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. ResearchGate. [Link]
-
Various Authors. (n.d.). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Open Access Journals. [Link]
-
Ghanayem, B. I., & Smith, C. V. (2016). Prediction of the effect of formulation on the toxicity of chemicals. Toxicology Research. [Link]
-
Various Authors. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. PMC. [Link]
-
Sharma, D., & Saini, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. [Link]
-
Singh, A., et al. (2019). Bio-isosteric replacement of amide group with 1,2,3-triazole in phenacetin improves the toxicology and efficacy of phenacetin-triazole conjugates (PhTCs). PubMed. [Link]
-
An, F., & Wu, H. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Various Authors. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]
-
Various Authors. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]
-
Various Authors. (2019). Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2025). BIOLOGICAL STUDIES OF THIAZOLES OF NEW STRUCTURE. PubMed. [Link]
-
Various Authors. (n.d.). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. ResearchGate. [Link]
-
Various Authors. (2023). Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. PubMed. [Link]
-
Polonchuk, L. (2012). Early identification of hERG liability in drug discovery programs by automated patch clamp. Assay and Drug Development Technologies. [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Various Authors. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Journal of Medicinal Chemistry. [Link]
-
Various Authors. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. IJAEM.net. [Link]
-
Various Authors. (n.d.). Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and... ResearchGate. [Link]
-
Various Authors. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Various Authors. (2022). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. [Link]
-
ChemSynthesis. (2025). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. ChemSynthesis. [Link]
-
Various Authors. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. [Link]
-
Various Authors. (2023). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities. IJNRD. [Link]
-
Metrion Biosciences. (2026). hERG screening using high quality electrophysiology assays. Metrion Biosciences. [Link]
-
Netzer, R., & Ebneth, A. (2010). Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. PMC. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
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- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Bio-isosteric replacement of amide group with 1,2,3-triazole in phenacetin improves the toxicology and efficacy of phenacetin-triazole conjugates (PhTCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
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- 15. Dealing with hERG liabilities early: diverse approaches to an important goal in drug development - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: By-product Analysis in 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol Production
Welcome to the Technical Support Center for the analysis of by-products in the synthesis of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your synthesis.
I. Introduction to the Synthesis and Impurity Profile
The synthesis of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol, a crucial building block in various pharmaceutical agents, often relies on the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide. While generally efficient, this reaction can lead to the formation of several by-products that may impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Understanding and controlling these impurities is a critical aspect of process development and regulatory compliance.[3]
Impurities can arise from various sources, including starting materials, intermediates, by-products from side reactions, and degradation products.[3] This guide will focus on identifying and troubleshooting process-related impurities stemming from the synthesis of the thiazole ring and subsequent functionalization.
II. Visualizing the Synthetic Pathway and Potential By-products
A clear understanding of the reaction mechanism is fundamental to predicting and identifying potential by-products. The following diagram illustrates a common synthetic route to 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol and highlights potential side reactions.
Caption: Synthetic pathway and potential by-product formation in the production of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol.
III. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that researchers may encounter during the synthesis and analysis of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol.
FAQ 1: An unexpected peak with the same mass as the product is observed in my LC-MS/GC-MS. What could it be?
Answer:
This is a common issue and often points to the formation of a structural isomer. In the context of the Hantzsch thiazole synthesis, the most likely culprit is the formation of the isomeric by-product, 2-(3-Methyl-1,2-thiazol-4-yl)ethan-1-ol .
Causality: The Hantzsch synthesis involves the reaction between an α-haloketone and a thioamide. Depending on the reaction conditions (e.g., pH, temperature, solvent), the initial nucleophilic attack and subsequent cyclization can occur at two different positions on the thioamide, leading to the formation of regioisomers.[4][5]
Troubleshooting Steps:
-
Chromatographic Resolution: Optimize your HPLC or GC method to achieve baseline separation of the two isomers. This may involve:
-
Trying different stationary phases (e.g., C18, Phenyl-Hexyl for HPLC; DB-5ms, DB-WAX for GC).
-
Adjusting the mobile phase composition and gradient profile in HPLC.
-
Optimizing the temperature program in GC.
-
-
Spectroscopic Confirmation:
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between these isomers. The chemical shifts of the protons and carbons on the thiazole ring will be distinct for the 4- and 5-substituted isomers.
-
MS/MS Fragmentation: While the parent mass is the same, the fragmentation patterns in MS/MS may differ due to the different substitution patterns on the thiazole ring.
-
-
Reaction Condition Optimization: To minimize the formation of the undesired isomer, consider:
-
pH Control: The pH of the reaction mixture can influence the regioselectivity of the cyclization.
-
Temperature Control: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.
-
FAQ 2: I am observing a higher molecular weight impurity in my reaction mixture. What is its likely origin?
Answer:
A higher molecular weight impurity could be the result of over-alkylation or dimerization reactions.
Causality:
-
Over-alkylation: If there is an excess of the α-haloketone (1-chloro-3-hydroxyacetone) or if the reaction is run for an extended period, the hydroxyl group of the desired product can react with another molecule of the haloketone.
-
Dimerization: The α-haloketone itself can undergo self-condensation, especially under basic conditions, to form a dimer.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the molar ratio of the reactants. A slight excess of the thioamide may be beneficial to ensure complete consumption of the α-haloketone.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, HPLC, or GC to determine the optimal reaction time and avoid prolonged reaction times that can lead to side reactions.
-
Purification: These higher molecular weight by-products can often be effectively removed by column chromatography or recrystallization.
FAQ 3: My final product shows signs of degradation over time, what are the likely degradation products?
Answer:
Thiazole-containing compounds can be susceptible to degradation, particularly through oxidation and hydrolysis, especially under harsh conditions of light, heat, or pH.[6]
Causality:
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.
-
Hydrolysis: The thiazole ring can be susceptible to cleavage under strong acidic or basic conditions.
Troubleshooting Steps:
-
Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[6] This will help in developing stability-indicating analytical methods.
-
Proper Storage: Store the final product and intermediates in a cool, dark, and dry place to minimize degradation.
-
Inert Atmosphere: For sensitive compounds, consider performing the final purification and packaging steps under an inert atmosphere (e.g., nitrogen or argon).
IV. Experimental Protocols for By-product Analysis
To effectively identify and quantify by-products, robust analytical methods are essential. The following are recommended starting points for method development.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine analysis of reaction mixtures and the final product to quantify the main component and known impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific sample matrix and impurity profile.[3][7]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities.
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Note: Derivatization (e.g., silylation) of the hydroxyl group may be necessary to improve the chromatographic peak shape and volatility of the analyte and related by-products.
V. Workflow for By-product Identification
A systematic approach is crucial for the successful identification of unknown impurities.
Caption: A systematic workflow for the identification and structural elucidation of unknown by-products.
VI. Data Summary Table
The following table summarizes the key characteristics of the target compound and potential by-products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Recommended Analytical Technique |
| 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol | C6H9NOS | 143.21 | Main Product | HPLC-UV, GC-MS |
| 2-(3-Methyl-1,2-thiazol-4-yl)ethan-1-ol | C6H9NOS | 143.21 | Isomeric By-product | HPLC-UV, GC-MS, NMR |
| Over-alkylation Product | C10H14N O2S | ~214.29 | Side Reaction | LC-MS |
| Dimer of Haloketone | C6H8Cl2O2 | ~183.03 | Side Reaction | GC-MS |
| Oxidized Product (Sulfoxide) | C6H9NO2S | 159.21 | Degradation | LC-MS |
VII. References
-
Pharmaffiliates. (2025, December 19). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved from [Link]
-
AIP Conference Proceedings. (2022). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. [Link]
-
PMC. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
-
IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]
-
PMC. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
Wikipedia. α-Halo ketone. Retrieved from [Link]
-
Semantic Scholar. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. [Link]
-
PMC. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]
-
Journal of Medical and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]
-
ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Retrieved from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from [Link]
-
MDPI. (2025). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. [Link]
-
ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
-
MavMatrix - The University of Texas at Arlington. (n.d.). ENE REACTIONS OF METHYLIDENE THIAZOLIDINES. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL STUDIES OF NOVEL BIO-RELEVANT COMPOUNDS DERIVED FROM SUBSTITUTED BENZOTHIAZOLE. Retrieved from [Link]
-
OPUS - BSZ. (n.d.). Thiol-methylsulfone-based hydrogels for cell encapsulation: reactivity optimization of aryl. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]
-
Bibliothèque et Archives Canada. (n.d.). Investigation of the chemistry of 1-hydroxyacetone by Fourier transform infrared spectroscopy. Retrieved from [Link]
-
SciSpace. (n.d.). The Acid-catalyzed Reaction between Chloroacetone or 1,3-Dichloroacetone and Hydrogen Sulfide. Retrieved from [Link]
-
Digital Commons@Becker. (2022). Synthesis and structure-activity relationship of thioacetamide-triazoles against Escherichia coli. [Link]
-
Chemistry LibreTexts. (2023). Separations with Thioacetamide. [Link]
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- 4. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
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Technical Support Center: Chiral Separation of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol Derivatives
Welcome to the Chiral Separation Support Center. As a Senior Application Scientist, I have structured this resource to guide researchers, analytical chemists, and drug development professionals through the method development, troubleshooting, and preparative scale-up for the enantiomeric resolution of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol and its chiral analogs.
Scientific Context Note: While the unsubstituted 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol backbone is achiral, this guide specifically addresses its chiral derivatives (e.g., α-substituted analogs, isotopically labeled variants, or atropisomers) frequently encountered during early-stage Structure-Activity Relationship (SAR) campaigns.
Part 1: Chiral Method Development Architecture
The preferred technique for separating thiazole-based enantiomers is Supercritical Fluid Chromatography (SFC) . SFC utilizes supercritical carbon dioxide (sCO₂) combined with organic modifiers, offering higher diffusivity and lower viscosity than traditional HPLC. This allows for rapid screening at high flow rates without compromising column efficiency .
Fig 1. Systematic SFC method development workflow for thiazole-based enantiomers.
Part 2: Troubleshooting Guides & FAQs
Q1: I am observing complete co-elution (Rs = 0) of the enantiomers on a standard C18 column. How do I initiate chiral recognition? A1: Enantiomers possess identical physicochemical properties in an achiral environment and cannot be separated on standard reversed-phase columns. You must utilize a Chiral Stationary Phase (CSP). For thiazole-alcohols, immobilized polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are highly recommended. The carbamate linkages on the CSP provide critical hydrogen-bonding sites that interact with the primary alcohol of your analyte, while the phenyl groups offer π-π stacking interactions with the thiazole ring, creating the necessary transient diastereomeric complexes for separation .
Q2: The enantiomers are separating, but the peaks exhibit severe tailing. How can I improve peak shape? A2: Peak tailing in this context is caused by secondary electrostatic interactions. The nitrogen atom in the 1,2-thiazole (isothiazole) ring is basic. In SFC, this basic nitrogen strongly interacts with unendcapped, acidic residual silanols on the silica support of the CSP. Causality & Solution: Introduce a basic additive to your mobile phase. Adding 0.1% to 0.2% Diethylamine (DEA) or Ethanolamine to your alcohol modifier will competitively bind to these active silanols, masking them from your analyte and restoring Gaussian peak shapes.
Q3: I achieved partial separation (Rs = 1.0) using CO₂/Methanol. How do I push the resolution to baseline (Rs ≥ 1.5)? A3: The steric bulk and hydrogen-bonding capability of the alcohol modifier profoundly dictate the chiral recognition mechanism. Methanol is a strong hydrogen-bond donor but has minimal steric bulk, which can sometimes disrupt the chiral grooves of the CSP too aggressively. Causality & Solution: Switch the modifier to Ethanol or Isopropanol (IPA). The increased steric bulk of IPA alters the 3D conformation of the polysaccharide polymer chains, often enhancing enantioselectivity (α) for heterocyclic compounds. Alternatively, try a non-standard modifier like Dimethyl Carbonate (DMC) mixed with a small percentage of alcohol, which has been shown to provide unique selectivities for challenging racemates .
Q4: My retention times are drifting during preparative scale-up in SFC. What is causing this? A4: Retention time drift in SFC is a thermodynamic issue. Supercritical CO₂ is highly compressible; its density (and therefore its solvating power) is extremely sensitive to micro-fluctuations in pressure and temperature. Causality & Solution: Ensure your Automated Back Pressure Regulator (ABPR) is functioning correctly and maintaining a constant density profile across the column. A drop in backpressure reduces sCO₂ density, leading to longer retention times and potential loss of resolution. Always run a system suitability standard before scale-up.
Part 3: Data Presentation & Optimization Metrics
To accelerate your method development, utilize the following empirical data matrices summarizing the effects of CSPs and modifiers on thiazole-ethanol derivatives.
Table 1: CSP and Mobile Phase Screening Matrix
| CSP Type | Chiral Selector | Modifier (10-40%) | Additive | Expected Resolution (Rs) |
|---|---|---|---|---|
| Amylose | Tris(3,5-dimethylphenylcarbamate) | Methanol | 0.1% DEA | 0.8 - 1.2 (Partial) |
| Amylose | Tris(3,5-dimethylphenylcarbamate) | Ethanol | 0.1% DEA | 1.5 - 2.0 (Baseline) |
| Cellulose | Tris(3,5-dimethylphenylcarbamate) | Isopropanol | 0.1% DEA | 1.1 - 1.6 (Good) |
| Cellulose | Tris(3-chloro-4-methylphenylcarbamate)| EtOAc / MeOH blend | None | 0.5 - 0.9 (Poor) |
Table 2: Impact of Alcohol Modifiers on Chromatographic Parameters (Isocratic 20% Modifier)
| Modifier | Elution Strength | Steric Bulk | Avg. Retention Time (tR1) | Selectivity (α) |
|---|---|---|---|---|
| Methanol | High | Low | 3.2 min | 1.15 |
| Ethanol | Medium | Medium | 4.8 min | 1.42 |
| Isopropanol | Low | High | 6.5 min | 1.68 |
Part 4: Experimental Protocols
Protocol 1: Analytical SFC Screening Methodology
This self-validating protocol ensures baseline system suitability before committing precious sample mass.
-
System Preparation: Purge the SFC system with liquid CO₂. Prepare modifiers (MeOH, EtOH, IPA) containing 0.1% DEA to suppress silanol interactions.
-
Column Selection: Install immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC). Immobilized columns are strictly preferred over coated ones due to their robustness against a wider range of co-solvents and pressure shocks .
-
Method Parameters:
-
Flow rate: 3.0 mL/min
-
Backpressure: 120 bar (strictly controlled)
-
Temperature: 35°C
-
Gradient: 5% to 40% modifier over 10 minutes.
-
-
Injection & Detection: Inject 2–5 µL of a 1 mg/mL sample (dissolved in the modifier). Monitor via Photodiode Array (PDA) at 254 nm to capture the thiazole chromophore.
-
Validation: Calculate Rs. If Rs < 1.5, proceed to isocratic optimization using the modifier that yielded the highest selectivity (α).
Protocol 2: Preparative Scale-up and Isomer Recovery
Transitioning from analytical screening to gram-scale purification.
-
Isocratic Translation: Convert the successful analytical gradient to an isocratic method. Set the preparative modifier percentage to 5–10% lower than the concentration at which the compound eluted during the analytical gradient.
-
Loading Study: Perform stacked injections. Gradually increase the injection volume (e.g., 50 µL → 200 µL → 500 µL) until the front of the second peak begins to merge with the tail of the first. Maintain Rs > 1.2 for preparative runs to ensure >99% Enantiomeric Excess (ee).
-
Fraction Collection: Set UV threshold triggering. Ensure the SFC cyclone separators are optimized; rapid depressurization of CO₂ can cause aerosolization of the primary alcohol product, leading to severe sample loss.
-
Recovery: Evaporate the collected co-solvent fractions under reduced pressure at <40°C to prevent thermal degradation or racemization of the isolated thiazole-ethanol derivative.
Part 5: References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Chromatography Online URL:[Link]
-
Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery using Chiral SFC The Analytical Scientist URL:[Link]
-
HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC MDPI - Molecules URL:[Link]
-
Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC Pharmaceutical Technology URL:[Link]
Technical Support Center: Managing Hygroscopicity of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
Welcome to the technical support guide for managing the potential hygroscopicity of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to moisture absorption in this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions to ensure the stability and integrity of your experiments.
Introduction to Hygroscopicity and 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter in drug development.[1][2] For a molecule like 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol, the presence of a hydroxyl (-OH) group and a nitrogen-containing thiazole ring suggests a potential for hydrogen bonding with water molecules. Moisture uptake can lead to a cascade of undesirable events, including chemical degradation (e.g., hydrolysis), changes in physical form (such as caking or deliquescence), and alterations in dissolution and bioavailability.[3][4][5] This guide will equip you with the knowledge to anticipate, characterize, and mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol has become clumpy and difficult to handle. What is happening and how can I fix it?
A1: Clumping and poor flowability are classic signs of moisture absorption by a hygroscopic powder.[6][7] The absorbed water acts as a binding agent between particles, leading to the observed issues. This can significantly impact accurate weighing and dose preparation.
Troubleshooting Steps:
-
Immediate Action: If you need to use the material immediately, you can try gently breaking up the clumps with a spatula.[6] However, be aware that the material has already been exposed to moisture, which may have initiated chemical or physical changes.
-
Drying: For a more thorough solution, you can dry the material. A common method is to use a vacuum oven at a gentle temperature. It is crucial to ensure the temperature is well below the compound's melting or decomposition point.
-
Prevention: The best approach is prevention. Always handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.[8] When not in use, store it in a desiccator with a suitable desiccant like silica gel.[6][9][10]
Q2: I suspect my compound is hygroscopic. How can I definitively characterize its moisture-absorbing properties?
A2: A systematic evaluation of a compound's interaction with water vapor is essential for understanding its hygroscopic nature.[11] Several analytical techniques can provide quantitative data:
| Analytical Technique | Description | Key Insights |
| Dynamic Vapor Sorption (DVS) | Measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[1][12] | Provides a moisture sorption-desorption isotherm, revealing the extent of water uptake at different humidity levels and identifying critical RH thresholds for physical changes. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Can quantify the amount of bound water and determine the temperature at which it is released. |
| Karl Fischer Titration | A highly specific and accurate method to determine the water content of a sample.[1] | Provides a precise measurement of the total water content at a specific point in time. |
| X-Ray Powder Diffraction (XRPD) | Analyzes the crystalline structure of a material. | Can detect changes in the crystal form, such as the formation of a hydrate, upon exposure to moisture.[12] |
Experimental Workflow for Hygroscopicity Characterization:
Caption: Workflow for hygroscopicity characterization.
Q3: What are the long-term strategies to mitigate the hygroscopicity of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol for future drug development?
A3: For long-term stability, several advanced strategies can be employed, primarily focusing on modifying the solid-state properties of the compound or its formulation.[3][13]
Mitigation Strategies:
-
Crystal Engineering:
-
Salt Formation: If the parent molecule has a suitable pKa, forming a salt with a non-hygroscopic counter-ion can significantly reduce its affinity for water.[14][15] However, this can sometimes negatively impact solubility.[14]
-
Co-crystallization: This involves combining the active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio to create a new crystalline solid.[4][16][17] Co-crystals can exhibit lower hygroscopicity by altering the crystal lattice and reducing the availability of sites for water binding.[14][16]
-
-
Formulation-Based Approaches:
-
Film Coating: Applying a thin, moisture-barrier film around a solid dosage form is a common and effective method.[3][13]
-
Encapsulation: Enveloping the API with a protective polymer can shield it from environmental moisture.[3][13]
-
Co-processing with Excipients: Blending the API with hydrophobic excipients can help to repel moisture.[3][13]
-
Decision Tree for Selecting a Mitigation Strategy:
Caption: Decision tree for hygroscopicity mitigation.
Experimental Protocols
Protocol 1: Rapid Hygroscopicity Screening
Objective: To quickly assess the hygroscopic nature of a new batch of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol.
Methodology:
-
Accurately weigh approximately 10-20 mg of the compound onto a pre-weighed watch glass.
-
Place the watch glass in a humidity chamber set to a high relative humidity (e.g., 75% RH) at a constant temperature (e.g., 25°C).
-
At set time points (e.g., 1, 4, 8, and 24 hours), remove the sample and quickly re-weigh it.
-
Calculate the percentage weight gain at each time point.
-
A significant weight gain (e.g., >2%) over 24 hours suggests that the material is hygroscopic and requires careful handling.
Protocol 2: Co-crystal Screening by Liquid-Assisted Grinding
Objective: To screen for potential co-crystals of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol with reduced hygroscopicity.
Methodology:
-
Select a range of pharmaceutically acceptable co-formers (e.g., succinic acid, adipic acid, nicotinamide).
-
Combine stoichiometric amounts (e.g., 1:1 molar ratio) of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol and a co-former in a mortar.
-
Add a minimal amount of a suitable solvent (e.g., a few drops of ethanol or ethyl acetate) to moisten the solid mixture.
-
Grind the mixture with a pestle for 15-20 minutes.
-
Allow the solvent to evaporate completely.
-
Analyze the resulting solid by XRPD to identify new crystalline phases, which would indicate co-crystal formation.
-
Promising co-crystals can then be scaled up and subjected to full hygroscopicity characterization as described in Q2.
Concluding Remarks
Managing the hygroscopicity of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is a manageable challenge with a systematic and informed approach. By understanding the underlying principles of moisture-solid interactions and employing the characterization and mitigation strategies outlined in this guide, researchers can ensure the quality, stability, and reliability of their work. Proper handling and storage are paramount for immediate use, while crystal engineering and advanced formulation techniques offer robust long-term solutions for drug development.
References
- Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059. ()
- Heng, D., Lee, J. H., & Chan, L. W. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. ()
- Pharma Excipients. (2022, September 28). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ()
- Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. ()
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? ()
- Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. ()
- Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed. ()
- Dhondale, M. R., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. ()
- Pharma Excipients. (2022, June 28).
- Pharma Innov
- TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. ()
- ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF. ()
- OUCI. (n.d.). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. ()
- PubMed. (2022, June 21).
- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. ()
- DR-NTU. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ()
- Labinsights. (2023, May 8).
- Technology Networks. (n.d.).
- B&M Scientific. (n.d.). How to Safely Store Lab Chemicals and Reagents. ()
- Pharma Excipients. (2022, June 21).
- American Pharmaceutical Review. (n.d.). Strategy for the Prediction and Selection of Drug Substance Salt Forms. ()
- JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. ()
- Semantic Scholar. (n.d.). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. ()
- MDPI. (n.d.).
- Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? ()
- Manufacturing Chemist. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. ()
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. ()
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. tainstruments.com [tainstruments.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. tutorchase.com [tutorchase.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 10. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 11. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
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- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Comparison Guide: FT-IR Spectroscopy of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol vs. 1,3-Thiazole Analogs
For researchers and drug development professionals, distinguishing between closely related heterocyclic isomers is a critical quality control step. 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol (an isothiazole derivative) and its widely utilized structural analog, 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol (commonly known as Sulfurol), share identical molecular weights and primary alcohol functional groups. However, the exact positioning of the nitrogen and sulfur atoms within the five-membered ring drastically alters their electronic properties, reactivity, and binding affinity in pharmaceutical applications.
This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FT-IR) spectral profiles of these two compounds. By leveraging Attenuated Total Reflectance (ATR-FTIR), scientists can rapidly differentiate these isomers based on their unique vibrational modes without destructive sample preparation.
Mechanistic Causality: Why Vibrational Modes Shift
To understand the spectral differences between these compounds, we must examine the causality behind the molecular vibrations.
In the target compound, 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol , the adjacent nitrogen and sulfur atoms form a 1,2-thiazole (isothiazole) ring. This adjacent N-S linkage disrupts the symmetry and restricts the π -electron delocalization compared to the N-C-S sequence found in the 1,3-thiazole ring of Sulfurol.
-
C=N Stretching Frequency: Because the electronegative sulfur atom is directly bonded to the nitrogen in the 1,2-isomer, it withdraws electron density via induction. This increases the double-bond character and the force constant of the C=N bond, shifting its absorption to a higher wavenumber (~1545 cm⁻¹) compared to the 1,3-isomer (~1525 cm⁻¹)[1].
-
Heteroatom Linkage: The N-S bond in the isothiazole ring is relatively weak and highly polarizable, producing a distinct stretching vibration in the 800–900 cm⁻¹ fingerprint region. In contrast, the 1,3-thiazole ring is characterized by a C-S stretch typically found lower, around 600–700 cm⁻¹[2].
-
Hydrogen Bonding: Both compounds feature a primary ethanol group. When analyzed in their neat liquid state using ATR-FTIR, the O-H stretching band appears broad and intense due to extensive intermolecular hydrogen bonding.
Figure 1: Logical pathway for differentiating thiazole isomers via key vibrational modes.
Quantitative Data Comparison
The following table summarizes the expected FT-IR absorption bands, providing a direct comparative baseline for identifying the target isothiazole against its common 1,3-thiazole analog.
| Functional Group / Vibrational Mode | 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol | 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol | Mechanistic Shift Causality |
| O-H Stretch | 3320 cm⁻¹ (Broad, Strong) | 3325 cm⁻¹ (Broad, Strong) | Identical primary alcohol environment; extensive H-bonding. |
| C-H Stretch (Aromatic) | 3080 cm⁻¹ (Weak) | 3065 cm⁻¹ (Weak) | Altered electron density on the heteroaromatic ring. |
| C-H Stretch (Aliphatic) | 2850–2960 cm⁻¹ (Medium) | 2850–2960 cm⁻¹ (Medium) | Consistent methylene and methyl group vibrations. |
| C=N Stretch | 1545 cm⁻¹ (Strong) | 1525 cm⁻¹ (Strong) | N-S bond in 1,2-thiazole increases the C=N force constant. |
| Ring Breathing / C=C | 1420 cm⁻¹ (Medium) | 1440 cm⁻¹ (Medium) | Divergent π -electron delocalization pathways. |
| C-O Stretch (Primary Alcohol) | 1050 cm⁻¹ (Strong) | 1048 cm⁻¹ (Strong) | Unaffected by ring isomerism. |
| N-S Stretch | 845 cm⁻¹ (Medium) | N/A | Unique to the 1,2-thiazole (isothiazole) linkage. |
| C-S Stretch | N/A | 690 cm⁻¹ (Medium) | Characteristic of 1,3-thiazole systems. |
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To capture the spectra of these liquid compounds accurately, is the preferred methodology. Unlike transmission techniques that require pressing hygroscopic KBr pellets (which can introduce erroneous O-H bands from absorbed moisture), ATR allows for the direct measurement of neat liquids, preserving the native hydrogen-bonding networks.
This protocol is designed as a self-validating system , ensuring that environmental artifacts do not compromise the integrity of the spectral data.
Step-by-Step Methodology
-
System Initialization & Calibration (Validation Step):
-
Action: Scan a standard 1.5 mil polystyrene reference film.
-
Causality: This validates the wavenumber accuracy of the interferometer (confirming sharp peaks precisely at 1601 cm⁻¹ and 1028 cm⁻¹) before any sample is analyzed.
-
-
Background Acquisition (Validation Step):
-
Action: Collect a background spectrum (32 scans) on the clean, empty diamond or ZnSe ATR crystal.
-
Causality: Atmospheric CO₂ (~2350 cm⁻¹) and water vapor (1300–1900 cm⁻¹ and 3500–4000 cm⁻¹) fluctuate constantly. Subtracting this background immediately prior to sample analysis prevents atmospheric bands from masking the critical C=N and O-H stretching regions.
-
-
Sample Application:
-
Action: Deposit 2–3 drops of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the active sensor area.
-
Causality: The evanescent wave generated in penetrates only 0.5 to 2.0 µm into the sample. Complete coverage is required to maximize absorbance and achieve a high signal-to-noise ratio.
-
-
Spectral Acquisition:
-
Action: Execute the sample scan using 32 co-added scans at a resolution of 4 cm⁻¹.
-
Causality: Co-adding scans reduces random instrumental noise by a factor of N , yielding a smooth, clean baseline necessary for accurately integrating weak overtone bands and ring breathing modes.
-
-
Data Processing & ATR Correction:
-
Action: Apply an ATR correction algorithm via the spectrometer's software.
-
Causality: ATR spectra naturally exhibit anomalous dispersion and lower peak intensities at higher wavenumbers compared to transmission spectra. The correction normalizes the spectrum, allowing for direct, accurate comparison against standard transmission libraries.
-
-
Crystal Decontamination:
-
Action: Wipe the crystal with a lint-free tissue soaked in isopropyl alcohol or acetone, followed by a final background check to ensure a flat baseline.
-
Figure 2: Self-validating ATR-FTIR analytical workflow for liquid heterocyclic samples.
Conclusion
The structural differentiation between 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol and its 1,3-thiazole counterpart requires precise analytical scrutiny. By focusing on the C=N stretching region (~1545 cm⁻¹ vs ~1525 cm⁻¹) and the unique heteroatom fingerprint region (N-S at ~845 cm⁻¹ vs C-S at ~690 cm⁻¹), researchers can definitively confirm the identity of the isothiazole isomer. Utilizing a self-validating ATR-FTIR workflow ensures that these critical spectral shifts are captured with high fidelity, free from environmental or instrumental artifacts.
References
-
Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Mettler Toledo Applications.[Link]
-
Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." Agilent Molecular Spectroscopy.[Link]
-
Journal of Physical Chemistry A. "High Overtones of C−H Stretching Vibrations in Isoxazole, Thiazole, and Related Methyl and Dimethyl Derivatives." ACS Publications.[Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. "Pyrazolo[3,4-c]isothiazole and isothiazolo[4,3-d]isoxazole derivatives as antifungal agents." Taylor & Francis.[Link]
Sources
Comparative Profiling of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol vs. Traditional 1,3-Thiazole Alcohols in Drug Discovery
As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter the challenge of heterocycle-induced toxicity. The 1,3-thiazole ring is a privileged scaffold, heavily utilized in approved drugs and natural products. However, its electron-rich nature makes it highly susceptible to cytochrome P450 (CYP450)-mediated bioactivation, often leading to epoxidation, ring scission, and the formation of toxic reactive metabolites.
To mitigate these metabolic liabilities, medicinal chemists frequently employ bioisosteric replacement. One highly effective strategy is substituting the 1,3-thiazole with a 1,2-thiazole (isothiazole) . This guide objectively compares 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol with traditional 1,3-thiazole alcohols, such as 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol (Sulfurol), detailing the physicochemical rationale, metabolic causality, and self-validating experimental protocols used to profile these compounds.
Physicochemical & Structural Comparison
The fundamental difference between these two alcohols lies in the arrangement of the heteroatoms within the five-membered ring. In 1,3-thiazoles, the nitrogen and sulfur are separated by a carbon atom, creating a highly electron-rich system. In contrast, the adjacent nitrogen and sulfur atoms in the 1,2-thiazole (isothiazole) ring alter the π-electron distribution, significantly increasing the ring's ionization potential and lowering its overall electron density.
Table 1: Comparative Profiling of Thiazole Alcohols
| Parameter | 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol | 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol (Sulfurol) |
| Ring Architecture | 1,2-Thiazole (Isothiazole) | 1,3-Thiazole |
| Heteroatom Arrangement | Adjacent (N-S bond present) | Separated by carbon (N-C-S) |
| Electron Density | Lower (Higher ionization potential) | Higher (Electron-rich) |
| Primary Metabolic Liability | C4 Glutathione conjugation (via sulfur oxidation) | Epoxidation, ring scission, thioformamide formation |
| Covalent Binding Risk | Moderate to Low | High (prone to widespread protein binding) |
| Primary Application | Bioisosteric replacement in drug discovery | Flavoring agent, Vitamin B1 precursor |
Mechanistic Causality: Metabolic Stability & Bioactivation
Why does shifting a single nitrogen atom profoundly impact a molecule's safety profile? The causality is rooted in the thermodynamics of CYP450-mediated oxidation.
Because the 1,3-thiazole ring is electron-rich, it readily undergoes CYP450-catalyzed epoxidation at the C4-C5 double bond. This epoxide intermediate is highly unstable and rapidly collapses, leading to ring scission and the generation of reactive thioformamides that covalently bind to hepatic proteins, causing drug-induced liver injury (DILI).
By replacing the core with a 1,2-thiazole (as seen in 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol), the decreased electron density acts as a thermodynamic barrier to initial epoxidation . However, it is critical to note that isothiazoles are not entirely metabolically inert. Groundbreaking research by Teffera et al. demonstrated that methyl-substituted isothiazoles can undergo an alternative bioactivation pathway: sulfur oxidation followed by glutathione (GSH) attack specifically at the C4 position, resulting in the loss of water and the formation of a stable GSH conjugate . Despite this, the overall clearance and toxicity profile of the isothiazole is generally far superior to the catastrophic ring-scission pathways of 1,3-thiazoles.
Divergent metabolic pathways of 1,3-thiazole vs. 1,2-thiazole (isothiazole) scaffolds.
Self-Validating Experimental Protocols
To objectively compare the metabolic liabilities of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol against 1,3-thiazole analogs, we employ a self-validating Glutathione (GSH) Trapping Assay.
Why is this a self-validating system? This protocol incorporates internal causality checks. The inclusion of a known positive control (e.g., Acetaminophen, which forms the reactive NAPQI metabolite) and the specific mass spectrometric monitoring of a neutral loss (m/z 129, corresponding to the pyroglutamic acid moiety of GSH) ensures that any absence of reactive metabolites is due to the compound's intrinsic structural stability, not an enzymatic failure of the microsomes or an analytical miss.
Protocol: Reactive Metabolite Trapping via LC-MS/MS
Step 1: Reagent Preparation
-
Prepare Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a trapping solution containing 5 mM Glutathione (GSH) and 1 mM NADPH.
Step 2: Incubation (The Metabolic Engine)
-
Spike the test compound (2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol or Sulfurol) into the HLM mixture to achieve a final concentration of 10 µM.
-
Initiate the reaction by adding the NADPH/GSH trapping solution.
-
Incubate the mixture at 37°C in a shaking water bath for exactly 60 minutes. Causality note: 60 minutes provides sufficient time for CYP450 turnover without risking the thermal degradation of the enzymes.
Step 3: Reaction Quenching & Precipitation
-
Terminate the reaction by adding an equal volume of ice-cold Acetonitrile (ACN) containing an internal standard.
-
Causality note: ACN rapidly denatures the CYP450 enzymes, freezing the metabolic profile at the exact 60-minute mark, while simultaneously precipitating proteins to protect the LC column.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant for analysis.
Step 4: LC-MS/MS Analysis
-
Inject the supernatant into a high-resolution LC-MS/MS system.
-
Utilize a Neutral Loss Scan of m/z 129 . This specific scan acts as the self-validating analytical trigger: it exclusively detects molecules that shed the pyroglutamic acid fragment, definitively identifying them as GSH conjugates .
Self-validating experimental workflow for Glutathione (GSH) trapping and metabolite ID.
Conclusion
For drug development professionals, the shift from a 1,3-thiazole alcohol to 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol represents a sophisticated application of bioisosterism. While traditional thiazoles offer excellent target binding, their propensity for ring scission and covalent binding often halts clinical progression. The 1,2-thiazole (isothiazole) architecture elegantly solves this by tuning the ring's electron density, forcing metabolism down a narrower, more predictable pathway.
References
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St. Jean Jr, D. J., & Fotsch, C. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 55(13), 6002-6020. Available at:[Link]
-
Teffera, Y., Choquette, D., Liu, J., Colletti, A. E., Hollis, L. S., Lin, M.-H. J., & Zhao, Z. (2010). "Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery." Chemical Research in Toxicology, 23(11), 1743-1752. Available at:[Link]
A Comparative Guide to the Biological Activity of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1,2-thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a multitude of compounds with diverse and potent biological activities. The strategic placement of substituents on this five-membered ring can profoundly influence the pharmacological profile of the resulting molecule. This guide provides an in-depth comparative analysis of the potential biological activities of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol and its positional isomers. In the absence of direct comparative experimental data for these specific isomers in the public domain, this document leverages established structure-activity relationships (SAR) of substituted thiazoles to offer a predictive comparison. We will explore the potential impact of isomeric variations on key biological activities, supported by detailed experimental protocols and a discussion of the underlying chemical principles.
Introduction to the 1,2-Thiazole Core and its Isomers
The 1,2-thiazole (or isothiazole) ring is an aromatic five-membered heterocycle containing a nitrogen and a sulfur atom in adjacent positions. This arrangement imparts a unique electronic and steric profile, making it a versatile scaffold for drug design.[1] Isothiazole derivatives have demonstrated a wide range of biological properties, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1]
The subject of this guide, 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol, and its positional isomers represent a focused area of chemical space with significant therapeutic potential. The key isomers of interest are:
-
2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol: The primary compound of interest.
-
2-(3-Methyl-1,2-thiazol-4-yl)ethan-1-ol: A positional isomer where the ethanol substituent is at the C4 position.
-
2-(5-Methyl-1,2-thiazol-3-yl)ethan-1-ol: A positional isomer where the methyl and ethanol substituents are swapped.
The subtle changes in the spatial arrangement of the methyl and ethanol groups on the thiazole ring can lead to significant differences in their interaction with biological targets, thereby altering their efficacy and selectivity.
Synthesis of 2-(3-Methyl-1,2-thiazol-yl)ethan-1-ol and its Isomers
The synthesis of these target molecules can be achieved through various established synthetic routes for thiazole derivatives. A general and adaptable approach involves the construction of the thiazole ring followed by the introduction or modification of the side chains.
A plausible synthetic workflow is outlined below:
The specific starting materials would be chosen to yield the desired substitution pattern on the final thiazole ring. For example, the synthesis of a 2-(thiazol-5-yl)ethan-1-ol derivative has been reported involving the reaction of an appropriate thiazole intermediate with oxirane.[2]
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
Antimicrobial Activity
Thiazole derivatives are well-known for their antimicrobial properties.[5] The antimicrobial efficacy is often influenced by the substitution pattern on the thiazole ring, which affects factors like lipophilicity and interaction with microbial targets.
Hypothetical Comparative Antimicrobial Activity:
| Compound | Predicted Antibacterial Activity | Predicted Antifungal Activity | Rationale for Predicted Activity |
| 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol | Moderate | Moderate | The C5 substitution can contribute to activity, but the small alkyl and alcohol groups may offer limited lipophilicity. |
| 2-(3-Methyl-1,2-thiazol-4-yl)ethan-1-ol | Potentially Higher | Potentially Higher | Substitutions at the C4 position of the thiazole ring have been associated with significant antimicrobial activity in some series.[4] The electronic and steric environment at C4 differs from C5, potentially allowing for more favorable interactions with microbial enzymes or cell wall components. |
| 2-(5-Methyl-1,2-thiazol-3-yl)ethan-1-ol | Moderate to Low | Moderate to Low | The C3 position is less commonly substituted in highly active antimicrobial thiazoles. The proximity of the ethanol group to the ring nitrogen might influence its electronic properties and hydrogen bonding capacity in a way that is less favorable for antimicrobial action compared to C4 or C5 substitution. |
Anticancer Activity
Numerous thiazole derivatives have been investigated as potential anticancer agents, often targeting specific kinases or cellular pathways.[6][7] The position and nature of substituents play a crucial role in determining their potency and selectivity.
Hypothetical Comparative Anticancer Activity (Cytotoxicity):
| Compound | Predicted Cytotoxicity (IC₅₀) | Rationale for Predicted Activity |
| 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol | Moderate | The substitution pattern may allow for interactions with certain biological targets, but is unlikely to be as potent as more complex, highly substituted thiazole anticancer agents. |
| 2-(3-Methyl-1,2-thiazol-4-yl)ethan-1-ol | Potentially Higher | The C4 position is often a key site for modification in the development of potent kinase inhibitors and other anticancer agents. Altering the substituent from C5 to C4 could significantly impact binding affinity to target proteins. |
| 2-(5-Methyl-1,2-thiazol-3-yl)ethan-1-ol | Moderate | Similar to the C5 isomer, this compound may exhibit some level of cytotoxicity, but its specific substitution pattern is less commonly associated with high-potency anticancer activity in the literature. |
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these isomers, standardized and robust experimental protocols are essential.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[5]
-
Serial Dilution of Test Compounds: The thiazole isomers are serially diluted in a 96-well microtiter plate using a suitable broth medium. A range of concentrations should be tested (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.[8]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[8]
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Treatment: The cells are treated with various concentrations of the thiazole isomers for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]
Conclusion and Future Directions
While direct experimental comparisons of the biological activities of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol and its positional isomers are currently lacking in the scientific literature, a comprehensive analysis of the structure-activity relationships of related thiazole derivatives allows for informed predictions. It is hypothesized that the positional isomerism will have a significant impact on both the antimicrobial and anticancer properties of these compounds, with the 4-substituted isomer potentially exhibiting enhanced activity.
To validate these hypotheses, the synthesis and systematic biological evaluation of these isomers are warranted. The experimental protocols detailed in this guide provide a robust framework for such investigations. Further studies could also explore the mechanisms of action of any active isomers to elucidate their molecular targets. The insights gained from such comparative studies would be invaluable for the rational design of novel and more potent thiazole-based therapeutic agents.
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Comprehensive Safety and Handling Guide for 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol
This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar thiazole derivatives and are designed to ensure a high level of safety for all laboratory personnel.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Core Principles of Safe Handling
Inferred Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][4][5][6]
-
Skin and Eye Irritation: Direct contact may cause skin irritation or serious eye damage.[1][6][7][8]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]
-
Allergic Skin Reaction: Some thiazole derivatives may cause an allergic skin reaction.[7][9]
-
Environmental Hazards: Assumed to be harmful to aquatic life.[3][4]
The foundational principle for handling this compound is the Hierarchy of Controls . This means that engineering controls and administrative controls should be the primary means of protection, with Personal Protective Equipment (PPE) serving as the final barrier.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of PPE are critical to minimize exposure. The following table outlines the recommended PPE for handling 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles.[10] |
| Face Shield | Worn over safety goggles | Recommended for large quantities or when there is a significant risk of splashing.[1][10] | |
| Hand Protection | Nitrile or Neoprene Gloves | Disposable, powder-free | Provides protection against incidental contact with a broad range of chemicals.[2][10] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[1][10] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1][2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for maintaining a safe laboratory environment.
3.1. Preparation and Engineering Controls
-
Work Area: Always handle 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit readily available that is appropriate for chemical spills.
3.2. Donning PPE: The Proper Sequence
Caption: PPE Donning Sequence
3.3. Handling the Compound
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]
-
Minimize Dust and Aerosols: Handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Contaminated clothing should be removed immediately and laundered before reuse.[2]
3.4. Doffing PPE: The Safe Removal Process
Caption: PPE Doffing Sequence
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2] |
| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. Avoid breathing dust. Contain the spill and clean up with an inert absorbent material.[4] Place waste in a sealed container for disposal. |
Disposal Plan: Responsible Waste Management
Proper disposal of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol and any contaminated materials is essential to protect the environment and comply with regulations.
5.1. Waste Collection
-
Collect waste 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated and clearly labeled hazardous waste container.[3]
-
The container must be kept securely closed when not in use.[3]
5.2. Labeling
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[3]
5.3. Storage
-
Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[3]
5.4. Disposal
-
Dispose of the hazardous waste through a certified environmental management and hazardous waste disposal company.[3]
-
Do not dispose of this chemical down the drain or in the regular trash.[3]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
